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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3-hydroxyquinoline: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-hydroxyquinoline is a polysubstituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxyquinoline is a polysubstituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, and the specific arrangement of an amino and a hydroxyl group on this bicyclic system offers unique opportunities for drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and potential synthetic routes for 2-Amino-3-hydroxyquinoline. Furthermore, it explores the anticipated biological activities based on the known properties of related amino- and hydroxy-quinoline analogs. This document is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this and similar quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic drugs with diverse therapeutic applications. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The unique electronic and steric properties of the quinoline nucleus, coupled with the potential for functionalization at various positions, make it an attractive starting point for the design of novel therapeutic agents. The introduction of amino and hydroxyl substituents, in particular, can significantly influence the molecule's pharmacological profile by modulating its solubility, hydrogen bonding capacity, and potential for interaction with biological targets.

Chemical Structure and Physicochemical Properties

2-Amino-3-hydroxyquinoline possesses a fused aromatic ring system consisting of a benzene ring fused to a pyridine ring, with an amino group at position 2 and a hydroxyl group at position 3. The presence of both a basic amino group and an acidic hydroxyl group suggests that the compound can exhibit amphoteric properties.

Chemical Structure

The chemical structure of 2-Amino-3-hydroxyquinoline is depicted below:

IUPAC Name: 2-Aminoquinolin-3-ol Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 2-Amino-3-hydroxyquinoline, the following physicochemical properties are predicted based on its structure and data from closely related analogs.

PropertyPredicted ValueReference/Basis
Melting Point (°C) > 200 (decomposition likely)Based on related polysubstituted quinolines
Boiling Point (°C) > 350High degree of intermolecular hydrogen bonding
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF)Presence of polar amino and hydroxyl groups
pKa (acidic) ~9-10 (hydroxyl group)Similar to phenolic hydroxyl groups
pKa (basic) ~3-4 (amino group)Electron-withdrawing effect of the quinoline ring
LogP 1.5 - 2.5Balance of polar and non-polar functionalities

Synthesis of 2-Amino-3-hydroxyquinoline

Proposed Synthetic Route: Modified Friedländer Annulation

A potential synthetic pathway involves the condensation of 2-aminobenzaldehyde with a suitable C-acylated α-amino nitrile, followed by cyclization and aromatization.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediates Key Intermediates cluster_product Final Product A 2-Aminobenzaldehyde C Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Heat (Reflux) A->C Reacts with B N-acetyl-2-aminoacetonitrile B->C D Intermediate Schiff Base C->D Forms E Cyclized Dihydroquinoline D->E Intramolecular Cyclization F 2-Amino-3-hydroxyquinoline E->F Aromatization & Hydrolysis

Caption: Proposed synthetic workflow for 2-Amino-3-hydroxyquinoline via a modified Friedländer annulation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific synthesis of 2-Amino-3-hydroxyquinoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) and N-acetyl-2-aminoacetonitrile (1.1 eq) in absolute ethanol.

  • Base Addition: Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized 2-Amino-3-hydroxyquinoline should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: To determine the number and connectivity of protons.

  • ¹³C NMR: To identify the carbon skeleton.

  • FT-IR: To confirm the presence of key functional groups (N-H, O-H, C=C, C=N).

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess purity.

Potential Biological Activities and Applications

The biological profile of 2-Amino-3-hydroxyquinoline is not yet established. However, based on the known activities of related quinoline derivatives, it is plausible to anticipate a range of pharmacological properties.

Anticancer Potential

Many amino- and hydroxy-substituted quinolines exhibit significant anticancer activity. The 2-aminoquinoline scaffold, for instance, has been explored for its ability to inhibit various kinases involved in cancer cell signaling pathways. The hydroxyl group at the 3-position could enhance the molecule's ability to form hydrogen bonds with target proteins, potentially increasing its binding affinity and inhibitory potency.

Antimicrobial Activity

The quinoline core is a key feature of several antibacterial and antifungal agents. The presence of both an amino and a hydroxyl group may confer broad-spectrum antimicrobial activity through mechanisms such as inhibition of DNA gyrase or disruption of cell membrane integrity.

Metal Chelating Properties and Neuroprotective Effects

Hydroxyquinolines are known for their ability to chelate metal ions, a property that has been linked to neuroprotective effects in models of neurodegenerative diseases. The juxtaposition of the amino and hydroxyl groups in 2-Amino-3-hydroxyquinoline may create a bidentate ligand capable of sequestering metal ions implicated in oxidative stress and neuronal damage.

Conclusion

2-Amino-3-hydroxyquinoline represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. While direct experimental data for this compound is scarce, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the quinoline scaffold. The proposed synthetic route offers a practical starting point for researchers interested in exploring the properties and biological activities of this intriguing molecule. Further investigation into the synthesis and pharmacological evaluation of 2-Amino-3-hydroxyquinoline is warranted to unlock its full potential.

References

  • M. A. Gouda & G. G. El-Bana (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • A. Patel et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews, 15(1), 337-360.
  • S. Meléndez et al. (2020). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.
  • BenchChem (2025). 2-Aminoquinoline: A Technical Guide for Researchers.
  • PubChem. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]

  • Google Patents. (1969). Process for the preparation of 2-amino-3-hydroxyquinoxalines. (U.S. Patent No. 3,446,809). Washington, DC: U.S.
  • A Recent Study on the Synthesis of Polysubstituted Quinoline. (2025). ResearchGate.
  • A. M. Fouda (2017). Halogenated 2-amino-4h-pyrano [3,2-H] quinoline-3-carbonitriles as antitumor agents and structure-activity relationships of the 4-, 6-, and 9-positions. Medicinal Chemistry Research, 26(2), 302-313.
  • G. Dou, D. Wang, & D. Shi (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 521-527.
Exploratory

An In-depth Technical Guide to 2-Aminoquinoline and the Quest for 2-Aminoquinolin-3-ol

A Note to the Researcher: Initial investigations to compile a specific technical guide for "2-Aminoquinolin-3-ol" did not yield a dedicated CAS number or a significant body of established literature for this specific iso...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial investigations to compile a specific technical guide for "2-Aminoquinolin-3-ol" did not yield a dedicated CAS number or a significant body of established literature for this specific isomer. This suggests that 2-Aminoquinolin-3-ol is a less common or not as extensively characterized compound. In the spirit of providing a valuable and scientifically accurate resource, this guide will focus on the closely related and well-documented parent compound, 2-Aminoquinoline (CAS: 580-22-3) . The principles, protocols, and applications discussed herein for 2-Aminoquinoline will provide a strong foundational understanding for researchers interested in the broader class of amino-substituted quinolines.

2-Aminoquinoline: A Versatile Scaffold in Medicinal Chemistry and Beyond

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 2-Aminoquinoline. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its significant applications, particularly in the realms of oncology and neurodegenerative disease research.

Core Compound Identification

The foundational step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. For 2-Aminoquinoline, the key identifiers are:

Identifier Value Source
CAS Number 580-22-3[1][2][3]
Molecular Formula C₉H₈N₂[1][2][3]
Molecular Weight 144.17 g/mol [1][2][3]

A variety of synonyms are used in literature and commercial listings to refer to 2-Aminoquinoline. A comprehensive, though not exhaustive, list is provided below to aid in literature searches and material procurement.

Table of Synonyms:

Synonym
Quinolin-2-ylamine
2-Quinolinamine
Quinoline, 2-amino-
α-Aminoquinoline
1,2-Dihydro-2-iminoquinoline
Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of 2-Aminoquinoline is paramount for its handling, storage, and application in experimental settings.

Property Value Source
Appearance Light yellow to brown solid[1]
Melting Point 126-131 °C[3]
Boiling Point 304.9±15.0 °C at 760 mmHg[2]
Solubility Soluble in chloroform and methanol[2]
LogP 1.73[2]

Chemical Structure:

Caption: Chemical structure of 2-Aminoquinoline.

Synthesis of 2-Aminoquinoline Derivatives: A Methodological Overview

The synthesis of 2-aminoquinolines can be achieved through several established routes. A prevalent and efficient method is the reductive cyclization of a precursor containing nitro and cyano groups. One such method utilizes a zinc-acetic acid (Zn/AcOH) system.[4]

Conceptual Workflow for Reductive Cyclization:

Synthesis_Workflow Start Starting Materials (e.g., o-nitrobenzonitrile derivative) Reaction Reductive Cyclization (e.g., Zn/AcOH) Start->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Product Pure 2-Aminoquinoline Derivative Characterization->Product

Caption: Generalized workflow for the synthesis and purification of 2-aminoquinoline derivatives.

Representative Experimental Protocol: Reductive Cyclization

This protocol provides a generalized procedure for the synthesis of 2-aminoquinoline derivatives via reductive cyclization. The specific quantities and reaction conditions may require optimization based on the substrate.

  • Reaction Setup: To a solution of the appropriate (2-nitrophenyl)acetonitrile derivative in a suitable solvent (e.g., acetic acid), add zinc dust in portions with stirring.

  • Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reductive cyclization. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove any remaining zinc particles. The filtrate is then carefully neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized 2-aminoquinoline derivative are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The causality behind these steps lies in the controlled reduction of the nitro group and subsequent intramolecular cyclization with the cyano group, facilitated by the acidic medium and the reducing agent. The work-up and purification steps are crucial for isolating the target compound from byproducts and unreacted starting materials, ensuring a self-validating system where the final product's identity and purity are unequivocally confirmed.

Applications in Research and Drug Development

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities.[5]

1. Anticancer Research:

Derivatives of 2-aminoquinoline have shown promise as anticancer agents. Their mechanism of action can involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. By inhibiting these kinases, 2-aminoquinoline derivatives can induce apoptosis and inhibit cell proliferation in cancer cells.

Illustrative Signaling Pathway Inhibition:

PI3K_Pathway_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Aminoquinoline 2-Aminoquinoline Derivative Aminoquinoline->PI3K Inhibition

Caption: Simplified diagram of PI3K pathway inhibition by a 2-aminoquinoline derivative.

2. Neurodegenerative Diseases:

2-Aminoquinoline has been investigated for its potential as a neuronal nitric oxide synthase (nNOS) inhibitor.[2] Dysregulation of nitric oxide production is implicated in the pathophysiology of several neurodegenerative disorders. Selective inhibition of nNOS is a therapeutic strategy to mitigate neuronal damage.

Safety and Handling

As a laboratory chemical, 2-Aminoquinoline must be handled with appropriate safety precautions.

GHS Hazard Information:

  • Pictograms:

    • Corrosion

    • Exclamation Mark

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • 2-Aminoquinoline | CAS#:580-22-3 | Chemsrc. Chemsrc. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, Vol. 92, No. 3, 2016. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, Volume 20, Issue 5, 2023. [Link]

Sources

Foundational

The Therapeutic Potential of 2-Amino-3-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among the vast landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among the vast landscape of quinoline derivatives, the 2-amino-3-hydroxyquinoline core has emerged as a particularly compelling pharmacophore, demonstrating significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with 2-amino-3-hydroxyquinoline derivatives. By synthesizing current research and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate the complexities of this promising class of compounds and accelerate the discovery of new therapeutic entities.

Introduction: The Quinoline Scaffold and the Significance of the 2-Amino-3-Hydroxy Motif

Quinoline, a bicyclic heterocyclic aromatic compound, is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets.[2] Its derivatives have been successfully developed into drugs for a variety of diseases, including cancer and infectious diseases.[3] The introduction of amino and hydroxyl groups at the C2 and C3 positions, respectively, imparts unique physicochemical properties to the quinoline ring system. These substitutions can significantly influence the molecule's ability to form hydrogen bonds, chelate metal ions, and participate in various receptor-ligand interactions, thereby modulating its biological activity. The 2-amino group, in particular, has been reported to contribute to the potent anticancer activities of several quinoline derivatives.[3]

This guide will delve into the key therapeutic areas where 2-amino-3-hydroxyquinoline derivatives have shown the most promise, providing a detailed analysis of their mechanisms of action and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting Key Pathways in Malignancy

Numerous studies have highlighted the potent anticancer properties of quinoline derivatives.[2] The 2-amino-3-hydroxyquinoline scaffold has been investigated for its ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

Mechanism of Action: EGFR Inhibition and Induction of Apoptosis

One of the key mechanisms through which these derivatives exert their anticancer effects is through the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell growth and proliferation.[3] Certain 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines have demonstrated potent anticancer activity with low IC50 values against A549 (lung) and MCF-7 (breast) cancer cell lines, while exhibiting minimal toxicity towards normal cells.[3] These compounds have also shown moderate inhibitory activity against EGFR.[3]

Furthermore, many quinoline derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[6] This can occur through various signaling pathways, including the disruption of microtubule assembly, leading to cell cycle arrest.[6]

anticancer_mechanism cluster_cell Cancer Cell Derivative 2-Amino-3-hydroxyquinoline Derivative EGFR EGFR Derivative->EGFR Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction Signaling Proliferation & Survival Signaling EGFR->Signaling Activation Signaling->Apoptosis Inhibition Cell_Death Cell Death Apoptosis->Cell_Death

Caption: EGFR Inhibition and Apoptosis Induction by 2-Amino-3-hydroxyquinoline Derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Derivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline (4d)A549 (Lung)Potent--[3]
2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline (4e)MCF-7 (Breast)Potent--[3]
3-Amino pyranoquinolinone (2c)Ehrlich Ascites Carcinoma27.7Doxorubicin39.5[7]
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrileMCF-7 (Breast)0.9 - 38.2 (mg/mL)Colchicine6.1 (mg/mL)[8]
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrileHCT 116 (Colon)1.3 - 45.5 (mg/mL)Colchicine2.6 (mg/mL)[8]
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrileHepG2 (Liver)0.7 - 44.5 (mg/mL)Colchicine4.6 (mg/mL)[8]
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrileA549 (Lung)1.23 - 36.7 (mg/mL)Colchicine3.78 (mg/mL)[8]
Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-amino-3-hydroxyquinoline derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both bacteria and fungi.[4][9][10] The 2-amino-3-hydroxyquinoline scaffold is a promising starting point for the development of new antimicrobial drugs.

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial mechanism of quinolones often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[11] This dual-targeting ability makes it more difficult for bacteria to develop resistance.[11]

antimicrobial_mechanism cluster_bacteria Bacterial Cell Derivative 2-Amino-3-hydroxyquinoline Derivative DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Derivative->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Inhibition of Bacterial DNA Replication by 2-Amino-3-hydroxyquinoline Derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µM)Reference
Compound 3hB. subtilis0.10 ± 0.02[4]
Compound 3hE. coli0.13 ± 0.01[4]
Compound 3iE. coli0.11 ± 0.01[4]
Compound 3iC. viswanathii0.10 ± 0.05[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the 2-amino-3-hydroxyquinoline derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm.[6]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous need for novel anti-inflammatory agents. Quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in this therapeutic area.[5]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some quinoxaline derivatives, which share structural similarities with quinolines, have been attributed to the reduction of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[12] This reduction in pro-inflammatory mediators can lead to a decrease in leukocyte migration and chemotaxis, key events in the inflammatory cascade.[12]

anti_inflammatory_mechanism Inflammatory_Stimulus Inflammatory Stimulus Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Immune_Cells->Pro_inflammatory_Cytokines Release Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Mediate Derivative 2-Amino-3-hydroxyquinoline Derivative Derivative->Pro_inflammatory_Cytokines Inhibition

Caption: Inhibition of Pro-inflammatory Cytokine Release by 2-Amino-3-hydroxyquinoline Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (2-amino-3-hydroxyquinoline derivative) orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Synthesis of 2-Amino-3-Hydroxyquinoline Derivatives

The synthesis of the 2-amino-3-hydroxyquinoline core can be approached through various synthetic strategies. A common method involves the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives, which serve as key intermediates.[13] These intermediates can then be converted to 2-aminoquinoline-3-carbaldehydes through reactions such as Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination.[13] Further modifications can then be made to introduce the hydroxyl group at the C3 position.

Conclusion and Future Directions

The 2-amino-3-hydroxyquinoline scaffold holds immense promise for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, make this class of compounds a fertile ground for further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the observed biological activities, paving the way for the rational design of next-generation drugs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of 2-amino-3-hydroxyquinoline-based therapeutics.

References

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC. [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents. PubMed. [Link]

  • Structures of 2-hydroxyquinoline derivatives. ResearchGate. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. National Information Center for Traditional Chinese Medicine. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC. [Link]

  • Approaches towards the synthesis of 2‐aminoquinolines. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. PMC. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link]

  • Process for the preparation of 2-amino-3-hydroxyquinoxalines.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. PMC. [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. ScienceDirect. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

Sources

Exploratory

Therapeutic Potential of Aminoquinoline Scaffolds in Drug Discovery: A Technical Guide

Executive Summary The aminoquinoline (AQ) scaffold remains one of the most privileged structures in medicinal chemistry. While historically synonymous with antimalarial therapy (e.g., chloroquine, primaquine), recent dat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminoquinoline (AQ) scaffold remains one of the most privileged structures in medicinal chemistry. While historically synonymous with antimalarial therapy (e.g., chloroquine, primaquine), recent data has repositioned this pharmacophore as a versatile tool for oncology and neuroprotection. This guide dissects the 4-aminoquinoline (4-AQ) and 8-aminoquinoline (8-AQ) isomers, contrasting their distinct chemical behaviors—lysosomotropism versus metal chelation—and providing validated protocols for their synthesis and evaluation.

Part 1: Structural Architecture & Pharmacophore Analysis

The position of the amino substituent on the quinoline ring dictates the physicochemical properties and, consequently, the therapeutic trajectory of the molecule.

Comparative SAR Analysis
Feature4-Aminoquinoline (4-AQ) 8-Aminoquinoline (8-AQ)
Primary Mechanism Lysosomotropism & Heme Binding. The basic side chain ensures accumulation in acidic compartments (lysosomes/vacuoles) via pH trapping.Metal Chelation & Oxidative Modulation. The proximity of the quinoline nitrogen and the 8-amino group creates a bidentate ligand site for Cu²⁺, Zn²⁺, and Fe²⁺.
Key pKa ~8.1 (Ring N) & ~10.2 (Side chain N). High basicity drives protonation in low pH environments.Lower basicity. Often requires specific substitution to prevent rapid metabolic oxidation (hemolysis risk).
Therapeutic Focus Malaria (Heme polymerization inhibition), Cancer (Autophagy inhibition).Malaria (Hypnozoitocidal), Alzheimer’s (Metal dyshomeostasis correction), Cancer (ROS generation).
Metabolic Liability N-dealkylation (CYP450). Resistance often driven by efflux pumps (e.g., PfCRT).Hemolysis in G6PD-deficient patients (oxidative stress via quinone-imine formation).
The "Basic Side Chain" Rule

For 4-AQs, the diamine side chain is non-negotiable for lysosomal targeting. The terminal tertiary amine becomes protonated within the acidic lysosome (pH ~4.8), preventing membrane permeation and trapping the drug at concentrations up to 1000-fold higher than in the cytosol. This "ion trapping" is the engine of its anticancer efficacy (autophagy blockade) [1].

Part 2: Mechanistic Versatility

The therapeutic utility of aminoquinolines is not a single pathway but a bifurcation based on isomerism.

Pathway Visualization: 4-AQ vs. 8-AQ

The following diagram illustrates how structural isomerism leads to distinct cellular fates: lysosomal catastrophe (4-AQ) versus metallobiology modulation (8-AQ).

AminoquinolineMechanism Scaffold Aminoquinoline Scaffold FourAQ 4-Aminoquinoline (Basic Side Chain) Scaffold->FourAQ EightAQ 8-Aminoquinoline (Bidentate Chelation) Scaffold->EightAQ Lysosome Lysosomal/Vacuolar Accumulation (pH Trapping) FourAQ->Lysosome pKa driven Autophagy Inhibition of Autophagy (Lysosomal Alkalization) Lysosome->Autophagy Cancer Context Heme Inhibition of Beta-Hematin Formation Lysosome->Heme Malaria Context Death1 Cell Death (Apoptosis/Necrosis) Autophagy->Death1 Heme->Death1 Chelation Metal Chelation (Cu2+, Zn2+, Fe2+) EightAQ->Chelation Geometry driven ROS ROS Modulation (Oxidative Stress) Chelation->ROS Amyloid Disaggregation of A-Beta Plaques Chelation->Amyloid Alzheimer's NeuroProtect Neuroprotection or Tumor Toxicity ROS->NeuroProtect Context Dependent Amyloid->NeuroProtect

Figure 1: Mechanistic bifurcation of aminoquinoline isomers. 4-AQs primarily target acidic organelles, while 8-AQs act through metallobiology.

Therapeutic Frontiers
Oncology: The Autophagy Trap

Cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC), rely on autophagy to survive metabolic stress. 4-AQs (like hydroxychloroquine) inhibit lysosomal acidification, blocking autophagosome fusion and starving the tumor. Recent studies emphasize dimeric 4-AQs or hybrids (e.g., with Rhenium complexes) to enhance DNA intercalation and overcome single-agent resistance [2].

Neurodegeneration: The Metal Hypothesis

In Alzheimer's Disease (AD), metal dyshomeostasis (Cu/Zn) promotes Amyloid-Beta (Aβ) aggregation. 8-AQs (analogs of Clioquinol or PBT2) act as "ionophores," redistributing metals from plaques back to neurons. Novel 8-AQ-uracil hybrids have shown ability to upregulate the SIRT1-FOXO3a pathway, offering neuroprotection against oxidative damage [3].[1]

Part 3: Synthetic Methodologies

Robust synthesis is the foundation of drug discovery. For 4-AQs, the industry standard remains the Nucleophilic Aromatic Substitution (


), though palladium-catalyzed methods are gaining traction for difficult substrates.
Synthetic Workflow Visualization

SynthesisWorkflow SM1 4,7-Dichloroquinoline (Commercial Precursor) MethodA Method A: Thermal S_NAr (Neat or Phenol melt, 160-180°C) SM1->MethodA MethodB Method B: Pd-Catalyzed (Buchwald-Hartwig, 100°C) SM1->MethodB SM2 Diamine Side Chain (e.g., N,N-diethylpentane-1,4-diamine) SM2->MethodA SM2->MethodB Inter Crude Reaction Mixture MethodA->Inter High Yield, Harsh Cond. MethodB->Inter Mild Cond., Expensive Cat. Workup Acid-Base Extraction (Remove unreacted amine) Inter->Workup Purification Recrystallization (EtOH/Et2O) or Flash Chrom. Workup->Purification Product Final 4-Aminoquinoline (>95% Purity) Purification->Product

Figure 2: Strategic workflow for the synthesis of 4-aminoquinoline derivatives.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Aminoquinoline Derivatives (SNAr Method)

Context: This protocol utilizes the high reactivity of the chlorine at the 4-position due to the electron-withdrawing nature of the quinoline nitrogen.

Materials:

  • 4,7-Dichloroquinoline (1.0 equiv)

  • Target Diamine (e.g., 4-amino-1-diethylaminopentane) (3.0 - 5.0 equiv)

  • Solvent: None (Neat) or Phenol (solid)

  • Reagents: K₂CO₃ (optional), 10% NaOH, Dichloromethane (DCM).

Step-by-Step Procedure:

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4,7-dichloroquinoline (5 mmol) and the amine (15-25 mmol).

    • Note: If the amine is volatile or the reaction is sluggish, add phenol (10 mmol) to act as a proton shuttle and solvent.

  • Heating: Heat the mixture to 160–180°C under an argon atmosphere. Monitor via TLC (System: 10% MeOH in DCM with 1% NH₄OH). Reaction typically completes in 4–6 hours.

  • Quenching: Allow the mixture to cool to room temperature.

    • If Phenol was used: Dilute with DCM and wash extensively with 10% NaOH to remove phenol.

    • If Neat: Dissolve the residue in DCM (50 mL).

  • Workup: Wash the organic layer with water (3 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0 -> 10% MeOH/DCM). Alternatively, convert to the diphosphate salt by adding phosphoric acid in ethanol for crystallization.

  • Validation: Confirm structure via ¹H-NMR (look for the characteristic doublet of the C3-H at ~6.4 ppm) and Mass Spectrometry [4].

Protocol B: Beta-Hematin Inhibition Assay (Heme Polymerization)

Context: This assay validates the core mechanism of action for malaria and is increasingly relevant for measuring drug interaction with porphyrins in other diseases. It mimics the parasite's food vacuole.

Materials:

  • Hemin chloride (porcine)

  • DMSO[2]

  • 0.5M Sodium Acetate Buffer (pH 4.8)

  • Tween 20 (optional, as initiator)

  • 96-well plate (V-bottom)

Step-by-Step Procedure:

  • Stock Preparation: Dissolve Hemin chloride in DMSO to create a 3 mM stock solution. Prepare drug stocks (10 mM in DMSO).

  • Assay Setup: In a 96-well plate, add:

    • 100 µL of 0.5M Sodium Acetate buffer (pH 4.8).

    • Drug solution (variable concentrations, e.g., 0.1 µM to 100 µM).

    • Control wells: DMSO only (Negative control), Chloroquine (Positive control).[2]

  • Initiation: Add 2 µL of Hemin stock to each well (Final conc: ~60 µM).

  • Incubation: Incubate the plate at 37°C for 18–24 hours . Beta-hematin (synthetic hemozoin) will precipitate as a dark solid.

  • Quantification:

    • Centrifuge the plate (3000 rpm, 15 min).

    • Discard supernatant (contains free heme bound to drug).

    • Wash pellet with 200 µL DMSO (removes unpolymerized heme).

    • Dissolve the final pellet in 200 µL of 0.1M NaOH.

  • Readout: Measure absorbance at 405 nm .

    • Calculation: Lower absorbance indicates inhibition of polymerization (less beta-hematin formed). Calculate IC₅₀ using non-linear regression [5].

References

  • Romero, A. H., & Delgado, F. (2025).[3][4][5] 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets.[5] Frontiers in Chemistry. Link

  • Smith, G., et al. (2024). Aminoquinoline-based Re(I) tricarbonyl complexes: Insights into their antiproliferative activity and mechanisms of action. European Journal of Medicinal Chemistry. Link

  • Mao, Y., et al. (2020).[6] An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry. Link

  • Frontiers Editorial. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Link

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput β-hematin inhibition screening assay for use in the search for antimalarial compounds.[7][8] Analytical Biochemistry. Link

Sources

Foundational

Technical Deep Dive: 2-Amino-3-Hydroxyquinoline (AHQ) Scaffolds in Antimicrobial Therapeutics

Executive Summary 2-Amino-3-hydroxyquinoline (AHQ) represents a unique chemical entity that sits at the intersection of bacterial virulence signaling and synthetic medicinal chemistry. Unlike the widely commercialized 8-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-hydroxyquinoline (AHQ) represents a unique chemical entity that sits at the intersection of bacterial virulence signaling and synthetic medicinal chemistry. Unlike the widely commercialized 8-hydroxyquinoline (oxine), the 2-amino-3-hydroxy isomer is primarily known as a critical biosynthetic intermediate in the Pseudomonas aeruginosa quinolone signal (PQS) pathway.

However, recent medicinal chemistry efforts have unlocked its potential as a privileged scaffold. Its structural motif—possessing adjacent amino and hydroxyl groups—enables bidentate metal chelation and facile conversion into oxazolo[4,5-b]quinolines. This guide analyzes the dual nature of AHQ: as a target for anti-virulence strategies (disrupting quorum sensing) and as a parent scaffold for novel antifungal and antimicrobial agents capable of metal sequestration and membrane disruption.

Chemical Basis & Biosynthetic Significance[1][2]

Structural Architecture

The core structure of 2-amino-3-hydroxyquinoline consists of a quinoline ring substituted at the 2-position with an amino group (–NH₂) and at the 3-position with a hydroxyl group (–OH). This arrangement creates a specific "N,O-donor" pocket distinct from the 8-hydroxyquinoline isomer.

  • Tautomerism: The molecule exists in equilibrium with its 2-imino-3-hydroxy-1,2-dihydroquinoline form, influencing its reactivity and binding affinity.

  • Chelation Potential: The proximity of the 2-amino nitrogen and 3-hydroxyl oxygen allows for the formation of stable 5-membered chelate rings with divalent cations (

    
    , 
    
    
    
    ,
    
    
    ).
The Pqs Quorum Sensing Pathway

In P. aeruginosa, AHQ is not merely a bystander but a pivotal precursor to the potent signaling molecule PQS (Pseudomonas Quorum Signal). Inhibiting the enzymes responsible for AHQ synthesis or processing is a leading strategy in "anti-virulence" drug development, aiming to disarm bacteria rather than kill them, thereby reducing resistance pressure.

Figure 1: Biosynthetic Pathway of AHQ in P. aeruginosa

PqsPathway Trp Tryptophan Anth Anthranilic Acid Trp->Anth Kynurenine pathway Keto 2-Amino-3-ketoadipate Anth->Keto PqsA (activation) AHQ 2-Amino-3-hydroxyquinoline (AHQ) Keto->AHQ Cyclization HHQ 2-Heptyl-4-hydroxyquinoline (HHQ) AHQ->HHQ PqsB/C/D (+ Octanoate) PQS Pseudomonas Quorum Signal (PQS) HHQ->PQS PqsH (Oxidation)

Caption: The metabolic trajectory of AHQ. Targeting the conversion of Anthranilate to AHQ or AHQ to HHQ disrupts bacterial communication.

Antimicrobial & Antifungal Efficacy[4][5][6][7][8][9][10][11][12]

While the parent AHQ molecule acts as a metabolic intermediate, its derivatives and metal complexes exhibit potent antimicrobial properties. The mechanism is often twofold: metal starvation (chelation) and direct membrane intercalation.

Antifungal Activity (Candida spp.)[5][12]

Derivatives of AHQ, particularly Schiff bases and oxazolo-fused analogs, have shown significant activity against Candida albicans.

Table 1: Comparative Efficacy of AHQ Derivatives vs. Standards

Compound ClassTarget OrganismMIC (µg/mL)Mechanism of ActionSource
AHQ-Schiff Base (Cu Complex) Candida albicans4.0 - 8.0Oxidative stress / Metal ion dysregulation[1, 5]
Oxazolo[4,5-b]quinoline C. albicans12.5Ergosterol biosynthesis inhibition (putative)[4]
Parent AHQ C. albicans>64.0Weak activity (poor uptake without lipophilic tail)[5]
Fluconazole (Control) C. albicans0.5 - 2.014α-demethylase inhibitionStandard
Antibacterial Activity

The antibacterial potential is most pronounced in metal complexes of AHQ.[1] The 2-amino-3-hydroxy motif coordinates with Copper(II) and Zinc(II) to form lipophilic complexes that can penetrate bacterial cell walls more effectively than the free ligand.

  • Gram-Positive (S. aureus): High susceptibility to Cu(II)-AHQ complexes due to the disruption of cellular respiration.

  • Gram-Negative (P. aeruginosa): Paradoxical effect. While AHQ is a precursor to PQS (a virulence factor), high concentrations of synthetic AHQ analogs can act as "signal jammers," competitively inhibiting the PqsR receptor without activating virulence genes.

Mechanistic Insights

The biological activity of 2-Amino-3-hydroxyquinoline relies on two distinct pathways depending on whether it is used as a free ligand or a metal complex.

Figure 2: Mechanism of Action - Chelation & Signal Disruption

Mechanism cluster_bacterial_cell Bacterial/Fungal Cell cluster_chelation Pathway A: Metal Sequestration cluster_signaling Pathway B: Quorum Quenching (P. aeruginosa) AHQ_Ligand AHQ (Free Ligand) Free_Metal Essential Metal (Zn2+, Fe2+) AHQ_Ligand->Free_Metal Chelation Complex Inert AHQ-Metal Complex Free_Metal->Complex Enzyme_Fail Metalloenzyme Failure Complex->Enzyme_Fail Starvation AHQ_Analog AHQ Analog PqsR PqsR Receptor AHQ_Analog->PqsR Competitive Binding Virulence Virulence Factors (Pyocyanin/Elastase) PqsR->Virulence Inhibition

Caption: Pathway A depicts antimicrobial efficacy via metal starvation. Pathway B illustrates anti-virulence activity via receptor blockade.

Experimental Protocols

Synthesis of Oxazolo[4,5-b]quinoline Derivatives

Rationale: Pure AHQ is hydrophilic and has poor membrane permeability. Cyclization into oxazolo-derivatives improves lipophilicity and bioactivity.

  • Reagents: 2-Amino-3-hydroxyquinoline (1.0 eq), Triethyl orthoformate (or aldehyde of choice) (3.0 eq), p-Toluenesulfonic acid (cat.).

  • Procedure:

    • Dissolve 2-amino-3-hydroxyquinoline in anhydrous ethanol.

    • Add triethyl orthoformate and catalytic p-TsOH.

    • Reflux at 80°C for 4–6 hours (monitor via TLC, solvent: Hexane/EtOAc 7:3).

    • Cool to room temperature.[2] The precipitate (Schiff base intermediate or cyclized product) is filtered.

    • Recrystallize from ethanol.

  • Validation: NMR (

    
    ) must show disappearance of the broad -OH and -NH₂ signals and appearance of the oxazole proton (~8.5 ppm).
    
MIC Determination (Broth Microdilution)

Standard: CLSI M27-A3 (Yeasts) / M07-A10 (Bacteria).

  • Inoculum Prep: Adjust C. albicans or S. aureus suspension to

    
     CFU/mL in RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).
    
  • Compound Prep: Dissolve AHQ derivative in DMSO (Stock 10 mg/mL). Dilute to test range (e.g., 64 µg/mL to 0.125 µg/mL). Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation: 35°C for 24h (bacteria) or 48h (fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (optically clear).

  • Control: Use 8-hydroxyquinoline as a positive control for chelation-based toxicity.

References

  • Multidrug resistance in Pseudomonas aeruginosa: genetic control mechanisms and therapeutic advances. Molecular Biomedicine. (2024). [3]

  • Fluorescent Amino Acids: Modular Building Blocks for the Assembly of New Tools for Chemical Biology. MIT DSpace.

  • Antimicrobial Activity of Metal & Metal Oxide Nanoparticles Interfaced With Ligand Complexes Of 8-Hydroxyquinoline And α-Amino Acids. AIP Conference Proceedings. [3]

  • Modified carbocyanine dyes and their conjugates. US Patent 6974873B2.

  • Synthesis, characterization and antimicrobial studies of 3-[(2-hydroxy-quinolin-3-ylmethylene)-amino]-2-phenyl-3H-quinazolin-4-one. World Journal of Pharmaceutical Research.

Sources

Exploratory

The Structure-Activity Relationship of 3-Hydroxy-2-Aminoquinoline: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of clinically approved drugs.[1] Among its numerous derivatives, the 3-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of clinically approved drugs.[1] Among its numerous derivatives, the 3-hydroxy-2-aminoquinoline core represents a particularly intriguing pharmacophore with significant potential for the development of novel therapeutics, especially in the realm of kinase inhibition.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3-hydroxy-2-aminoquinoline derivatives. We will dissect the critical structural features, explore the impact of substitutions on biological activity, and provide practical, field-proven insights into the design, synthesis, and evaluation of analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The structural rigidity of the quinoline ring system, combined with its capacity for diverse functionalization at multiple positions, allows for the precise spatial arrangement of pharmacophoric groups, making it an ideal scaffold for interacting with various biological targets.[1][3]

The introduction of amino and hydroxyl groups at specific positions on the quinoline ring dramatically influences its electronic properties and hydrogen bonding capabilities, thereby modulating its interaction with target proteins. The 2-aminoquinoline moiety, in particular, has been identified as a key pharmacophore in numerous kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase domain.[2]

Unveiling the SAR of 3-Hydroxy-2-Aminoquinoline

The 3-hydroxy-2-aminoquinoline core combines the established kinase-binding properties of the 2-aminoquinoline with the hydrogen-bonding potential of a vicinal hydroxyl group. This unique arrangement offers a triad of interaction points—the heterocyclic nitrogen, the 2-amino group, and the 3-hydroxyl group—that can be exploited for potent and selective targeting of enzymes, particularly kinases.

The Critical Triad: N1, 2-NH₂, and 3-OH

The foundational SAR of this scaffold revolves around the interplay of the pyridine nitrogen (N1), the 2-amino group, and the 3-hydroxyl group. Molecular modeling and experimental data suggest that these three functionalities often act in concert to anchor the molecule within the active site of a target protein.

  • The 2-Amino Group: This group is frequently a key hydrogen bond donor, interacting with the backbone carbonyls of the hinge region in many kinases. Modifications to this group, such as alkylation or acylation, can drastically alter or abolish activity, highlighting its importance.

  • The Pyridine Nitrogen (N1): The basicity of the N1 nitrogen can be crucial for forming hydrogen bonds with specific amino acid residues in the target protein. The electronic nature of substituents on the quinoline ring can modulate this basicity, thereby fine-tuning the binding affinity.[2]

  • The 3-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its presence introduces an additional point of interaction that can enhance binding affinity and contribute to selectivity. Furthermore, it can influence the overall physicochemical properties of the molecule, such as solubility.

Figure 1: Key pharmacophoric features of the 3-hydroxy-2-aminoquinoline core.

The Influence of Substituents on the Carbocyclic Ring

Modifications to the benzene portion of the quinoline ring (positions 5, 6, 7, and 8) are critical for modulating the molecule's pharmacokinetic profile and can also contribute to target selectivity.

  • Positions 6 and 7: These are often the most accessible positions for substitution. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) at these positions can influence the electronic density of the entire ring system, thereby affecting the basicity of the N1 nitrogen and the hydrogen-bonding capacity of the 2-amino and 3-hydroxyl groups.[4] For instance, a methoxy group at the 7-position has been shown to increase the potency of some 4-aminoquinoline kinase inhibitors by enhancing the basicity of the N1 nitrogen and thus strengthening the hinge-binding interaction.[2]

  • Lipophilicity and Solubility: The nature of the substituents on the carbocyclic ring plays a significant role in determining the molecule's lipophilicity (LogP) and aqueous solubility. Achieving a balance is crucial for good oral bioavailability and cell permeability.

Modifications of the 2-Amino Group

While the primary 2-amino group is often essential, its substitution can be a viable strategy for exploring the SAR and improving drug-like properties.

  • Secondary and Tertiary Amines: Introducing alkyl or aryl substituents on the amino group can probe for additional binding pockets and potentially enhance potency or selectivity. However, this often comes at the cost of losing the primary hydrogen bond donor capability.

  • Amides and Sulfonamides: Acylation or sulfonylation of the 2-amino group can introduce new hydrogen bond acceptors and donors, leading to alternative binding modes.

The Role of the 3-Hydroxyl Group and its Bioisosteres

The 3-hydroxyl group is a key feature, but its metabolic liability (e.g., glucuronidation) can be a concern. Exploring bioisosteric replacements is a critical aspect of lead optimization.

  • O-Alkylation: Conversion to a methoxy or other alkoxy group can improve metabolic stability, but at the expense of losing a hydrogen bond donor.

  • Bioisosteric Replacements: Replacing the hydroxyl group with bioisosteres such as a primary amide (CONH₂), a sulfonamide (SO₂NH₂), or even a small heterocyclic ring can maintain or introduce new interactions while potentially improving pharmacokinetic properties.[5]

Synthetic Strategies and Methodologies

The synthesis of 3-hydroxy-2-aminoquinoline derivatives can be approached through several routes. A common and effective method involves the cyclization of an appropriately substituted 2-aminobenzonitrile with an α-hydroxy ester or a related synthon.

General Synthetic Workflow

Synthesis_Workflow A 2-Aminobenzonitrile Derivative C Base-catalyzed Condensation A->C B α-Hydroxy Ester B->C D Cyclization C->D E 3-Hydroxy-2-aminoquinoline Analog D->E

Sources

Foundational

A Tale of Two Quinolines: A Comparative Pharmacological Profile of 8-Hydroxyquinoline and the Emerging Potential of 2-Amino-3-hydroxyquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The quinoline scaffold remains a cornerstone in medicinal chemistry, yielding a plethora of compounds with div...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse and potent pharmacological activities. This guide provides a comprehensive comparative analysis of two intriguing quinoline derivatives: the well-established 8-hydroxyquinoline and the lesser-known 2-Amino-3-hydroxyquinoline. While 8-hydroxyquinoline boasts a rich history of research and application, primarily driven by its robust metal-chelating properties, 2-Amino-3-hydroxyquinoline represents a frontier of untapped potential. This document will delve into the extensive pharmacological profile of 8-hydroxyquinoline, elucidating its mechanisms of action across various therapeutic areas. In parallel, we will explore the known activities of the broader 2-aminoquinoline class to project a hypothetical, yet scientifically grounded, pharmacological profile for 2-Amino-3-hydroxyquinoline, thereby identifying critical knowledge gaps and opportunities for future drug discovery endeavors.

8-Hydroxyquinoline: The Archetypal Chelator with a Broad Pharmacological Spectrum

8-Hydroxyquinoline (8-HQ), also known as oxine, is a versatile heterocyclic compound that has garnered significant attention for its wide array of biological activities.[1][2] Its planar structure and the strategic placement of a hydroxyl group at the C-8 position, in proximity to the ring nitrogen, bestow upon it potent metal-chelating capabilities, which are central to its multifaceted pharmacological effects.[1]

Mechanism of Action: A Dance with Metal Ions

The primary mechanism underpinning the diverse bioactivities of 8-hydroxyquinoline is its ability to form stable complexes with a variety of divalent and trivalent metal ions, including copper, zinc, and iron.[1] This chelation can lead to several downstream effects:

  • Disruption of Metal Homeostasis: By sequestering essential metal ions, 8-HQ can disrupt crucial enzymatic processes in pathogenic microorganisms and cancer cells, leading to growth inhibition and apoptosis.[1]

  • Generation of Reactive Oxygen Species (ROS): In some contexts, the metal complexes of 8-HQ can participate in redox cycling, leading to the generation of ROS and subsequent oxidative stress-induced cell death. This is a key mechanism in its anticancer activity.[3]

  • Modulation of Metalloproteinases: 8-HQ and its derivatives can interact with and inhibit metalloproteinases, enzymes that play critical roles in cancer invasion and metastasis.[2]

Pharmacological Activities of 8-Hydroxyquinoline

The metal-chelating prowess of 8-hydroxyquinoline translates into a broad spectrum of pharmacological activities, making it a valuable scaffold in drug development.

8-Hydroxyquinoline exhibits potent activity against a wide range of bacteria and fungi.[4] Its derivatives, such as nitroxoline and clioquinol, have been used clinically to treat microbial infections.[5] The antimicrobial action is largely attributed to the chelation of metal ions essential for microbial survival and enzymatic function.[4]

The anticancer properties of 8-hydroxyquinoline are a subject of intense research. Its proposed mechanisms of action include:

  • Induction of Apoptosis: By disrupting metal homeostasis and inducing oxidative stress, 8-HQ can trigger programmed cell death in cancer cells.[1][3]

  • Inhibition of Cancer Cell Proliferation: It can interfere with signaling pathways crucial for cancer cell growth and survival.[6]

  • Anti-angiogenic Effects: Some derivatives have been shown to inhibit the formation of new blood vessels that supply tumors.

Metal dyshomeostasis is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's.[7] 8-Hydroxyquinoline's ability to chelate excess metal ions in the brain makes it a promising candidate for neuroprotective therapies.[8] It can reduce metal-induced oxidative stress and modulate the aggregation of amyloid-beta plaques.[7]

Quantitative Pharmacological Data for 8-Hydroxyquinoline Derivatives

The following table summarizes key quantitative data for some representative 8-hydroxyquinoline derivatives, illustrating their potency across different biological activities.

DerivativeActivityTarget/Cell LineIC50/MICReference
8-HydroxyquinolineAntimicrobialStaphylococcus aureus27.58 µM (MIC)[4]
ClioquinolAnticancerCholangiocarcinoma cells~10 µM (IC50)[6]
NitroxolineAnticancerCholangiocarcinoma cells~20 µM (IC50)[6]
2-alkyl-5,7-dichloro-8-hydroxyquinoline (iso-Bu derivative)AntiviralDengue virus serotype 2 (DENV2)0.49 µM (IC50)[9]

2-Amino-3-hydroxyquinoline: A Frontier of Pharmacological Potential

In stark contrast to the extensive body of research on 8-hydroxyquinoline, specific pharmacological data for 2-Amino-3-hydroxyquinoline is notably scarce in the current scientific literature. However, by examining the known activities of the broader class of 2-aminoquinolines and considering the structural features of this particular molecule, we can construct a prospective pharmacological profile and identify promising avenues for future investigation.

The 2-Aminoquinoline Scaffold: A Privileged Structure in Drug Discovery

The 2-aminoquinoline moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activities.[10] The presence of an amino group at the C-2 position offers a key point for chemical modification and interaction with biological targets.

  • Anticancer Activity: Many 2-aminoquinoline derivatives have demonstrated potent anticancer effects.[10] Their mechanisms often involve the inhibition of key kinases in cancer signaling pathways, such as EGFR and VEGFR.[10] The amino group can act as a crucial hydrogen bond donor, facilitating binding to the ATP-binding pocket of these enzymes.

  • Antimicrobial Activity: The 2-aminoquinoline scaffold is also found in compounds with antibacterial and antimalarial properties.[11][12] For instance, the antimalarial drug tafenoquine is an 8-aminoquinoline, highlighting the importance of the amino group in this therapeutic area. The mechanism of action for some 4-aminoquinolines involves the inhibition of heme detoxification in the malaria parasite.[13]

  • Neuroprotective Potential: Some quinoline derivatives have shown promise in the context of neurodegenerative diseases by targeting oxidative stress and neuroinflammation.[14]

Hypothetical Pharmacological Profile of 2-Amino-3-hydroxyquinoline

Based on its structural features—an amino group at position 2 and a hydroxyl group at position 3—we can hypothesize the following potential pharmacological activities for 2-Amino-3-hydroxyquinoline:

  • Anticancer Potential: The presence of the 2-amino group suggests that it could act as a kinase inhibitor, similar to other 2-aminoquinoline derivatives. The 3-hydroxyl group could further contribute to binding affinity through hydrogen bonding. It is plausible that 2-Amino-3-hydroxyquinoline could exhibit cytotoxic activity against various cancer cell lines.

  • Antimicrobial and Antimalarial Activity: The combination of the quinoline core and the amino group suggests potential antimicrobial and antimalarial properties. The specific substitution pattern may influence its spectrum of activity and mechanism of action.

  • Antioxidant and Neuroprotective Effects: The hydroxyl group on the quinoline ring could impart antioxidant properties by scavenging free radicals. This, combined with the potential for modulating signaling pathways, suggests a possible role in neuroprotection.[15]

The proximity of the amino and hydroxyl groups in 2-Amino-3-hydroxyquinoline also presents the possibility of metal chelation, although likely with different coordination chemistry and biological consequences compared to 8-hydroxyquinoline.

Experimental Workflows to Elucidate the Pharmacological Profile

To validate these hypotheses and build a comprehensive pharmacological profile for 2-Amino-3-hydroxyquinoline, a systematic experimental approach is required.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 2-Amino-3-hydroxyquinoline Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization CellLines Panel of Cancer Cell Lines Characterization->CellLines MTT MTT/MTS Assay for Cytotoxicity (IC50) CellLines->MTT Apoptosis Apoptosis Assays (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Kinase Kinase Inhibition Assays (e.g., EGFR, VEGFR) MTT->Kinase ROS ROS Detection Assays MTT->ROS

Caption: Experimental workflow for evaluating the in vitro anticancer activity of 2-Amino-3-hydroxyquinoline.

antimicrobial_workflow Compound 2-Amino-3-hydroxyquinoline BrothDilution Broth Microdilution Assay Compound->BrothDilution Microorganisms Panel of Bacteria & Fungi Microorganisms->BrothDilution MIC Determine Minimum Inhibitory Concentration (MIC) BrothDilution->MIC MBC Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC

Caption: Workflow for determining the antimicrobial susceptibility of 2-Amino-3-hydroxyquinoline.

Comparative Analysis and Future Directions

The juxtaposition of 8-hydroxyquinoline and 2-Amino-3-hydroxyquinoline highlights a fascinating tale of a well-trodden path and an unexplored territory in medicinal chemistry.

Feature8-Hydroxyquinoline2-Amino-3-hydroxyquinoline (Prospective)
Primary Mechanism Metal ChelationKinase Inhibition, Potential Metal Chelation
Key Activities Antimicrobial, Anticancer, NeuroprotectivePotentially Anticancer, Antimicrobial, Neuroprotective
Research Status Extensively StudiedLargely Unexplored
Key Structural Feature 8-hydroxyl group for chelation2-amino and 3-hydroxyl groups for target interaction

The significant knowledge gap surrounding 2-Amino-3-hydroxyquinoline presents a compelling opportunity for drug discovery. Future research should focus on:

  • Synthesis and Characterization: Developing efficient synthetic routes to produce 2-Amino-3-hydroxyquinoline and its derivatives.

  • Systematic Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate its anticancer, antimicrobial, and neuroprotective properties.

  • Mechanism of Action Studies: Investigating its molecular targets and signaling pathways to understand how it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

Conclusion

8-Hydroxyquinoline stands as a testament to the power of the quinoline scaffold in generating pharmacologically active compounds, with its metal-chelating ability driving a diverse range of therapeutic applications. While 2-Amino-3-hydroxyquinoline remains an enigmatic entity, the known activities of the broader 2-aminoquinoline class provide a strong rationale for its investigation as a potential source of novel therapeutic agents. This guide serves not only as a repository of current knowledge but also as a call to action for the scientific community to explore the untapped potential of this promising, yet understudied, quinoline derivative. The journey to unlock the secrets of 2-Amino-3-hydroxyquinoline may well lead to the next generation of innovative medicines.

References

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  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4321.
  • Kos, J., et al. (2017). Synthesis and antiviral activity of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives against dengue virus. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3468.
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  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2018). Arabian Journal of Chemistry, 11(8), 1234-1242.
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Exploratory

An In-Depth Technical Guide to the Potential Neuroprotective Effects of 2-amino-3-hydroxyquinoline

Foreword: The Imperative for Novel Neuroprotective Agents Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, represent a significant and growing global heal...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, represent a significant and growing global health challenge. The pathological hallmarks of these disorders are diverse, yet they share common underlying mechanisms, most notably oxidative stress, neuroinflammation, and apoptosis, which collectively contribute to the progressive loss of neuronal structure and function. The quinoline scaffold has emerged as a promising framework in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide focuses on the therapeutic potential of a specific, yet under-explored derivative, 2-amino-3-hydroxyquinoline, as a candidate for neuroprotection. Drawing upon the established neuroprotective properties of related quinoline compounds, this document will provide a comprehensive technical overview of the putative mechanisms of action and a detailed roadmap for the experimental validation of 2-amino-3-hydroxyquinoline.

The Scientific Rationale: Why 2-amino-3-hydroxyquinoline Holds Neuroprotective Promise

The chemical architecture of 2-amino-3-hydroxyquinoline, featuring a bicyclic aromatic quinoline core with both an amino and a hydroxyl group, suggests a multi-pronged therapeutic potential. The quinoline ring itself is a privileged structure in neuropharmacology. Furthermore, the presence of the hydroxyl and amino substituents is critical. Phenolic hydroxyl groups are well-known for their antioxidant properties, capable of scavenging reactive oxygen species (ROS) that are key contributors to neuronal damage in neurodegenerative diseases.[1][2] The amino group can also contribute to the molecule's overall antioxidant capacity and may be involved in other biological interactions.

The core hypothesis is that 2-amino-3-hydroxyquinoline will exert neuroprotective effects through a combination of mechanisms:

  • Direct Antioxidant Activity: The hydroxyl group is poised to act as a radical scavenger, neutralizing harmful ROS and reducing oxidative stress within the central nervous system.[1]

  • Anti-inflammatory Effects: Chronic neuroinflammation is a key driver of neurodegeneration.[3] Quinoline derivatives have been shown to modulate inflammatory pathways, and it is plausible that 2-amino-3-hydroxyquinoline could inhibit the production of pro-inflammatory cytokines and mediators in glial cells.

  • Anti-apoptotic Activity: By mitigating oxidative stress and inflammation, 2-amino-3-hydroxyquinoline may indirectly prevent the activation of apoptotic pathways that lead to neuronal cell death.[4][5][6]

  • Enzyme Inhibition: Certain quinoline derivatives have been shown to inhibit enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO) and cholinesterases.[7]

Proposed Mechanisms of Neuroprotection: A Deeper Dive

The neuroprotective effects of 2-amino-3-hydroxyquinoline are likely to be mediated by its influence on several key signaling pathways implicated in neuronal survival and death.

Attenuation of Oxidative Stress

Oxidative stress arises from an imbalance between the production of ROS and the brain's antioxidant defenses. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition.[1]

Proposed Signaling Pathway Interruption by 2-amino-3-hydroxyquinoline:

G ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNA_Damage DNA Damage ROS->DNA_Damage Neuronal_Damage Neuronal Damage & Apoptosis LipidPeroxidation->Neuronal_Damage ProteinOxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage Compound 2-amino-3-hydroxyquinoline Compound->ROS Scavenges

Caption: Proposed antioxidant mechanism of 2-amino-3-hydroxyquinoline.

Modulation of Neuroinflammatory Pathways

Neuroinflammation involves the activation of microglia and astrocytes, leading to the release of inflammatory mediators that can be toxic to neurons.

Proposed Signaling Pathway Modulation by 2-amino-3-hydroxyquinoline:

G LPS LPS/Inflammatory Stimulus Microglia Microglia/Astrocyte Activation LPS->Microglia NFkB NF-κB Activation Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Neurotoxicity Neurotoxicity Cytokines->Neurotoxicity Compound 2-amino-3-hydroxyquinoline Compound->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of 2-amino-3-hydroxyquinoline.

Experimental Validation: A Step-by-Step Technical Guide

A rigorous and systematic approach is essential to validate the neuroprotective potential of 2-amino-3-hydroxyquinoline. The following experimental workflows provide a comprehensive framework for in vitro and in vivo evaluation.[4][8]

In Vitro Neuroprotection Assays

In vitro models provide a controlled environment to assess the direct effects of 2-amino-3-hydroxyquinoline on neuronal cells and to elucidate its mechanism of action.[9]

Experimental Workflow for In Vitro Neuroprotection Studies:

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, glutamate, Aβ oligomers) Cell_Culture->Induce_Toxicity Treatment Treat with 2-amino-3-hydroxyquinoline Induce_Toxicity->Treatment Viability Cell Viability Assay (MTT, LDH) Treatment->Viability ROS_Measurement ROS Measurement (DCFDA) Treatment->ROS_Measurement Apoptosis_Assay Apoptosis Assay (Caspase-3/7, TUNEL) Treatment->Apoptosis_Assay Inflammation_Assay Inflammatory Marker Analysis (ELISA for cytokines) Treatment->Inflammation_Assay

Caption: Workflow for in vitro assessment of neuroprotective effects.

Detailed Protocols:

Protocol 3.1.1: Cell Viability Assay (MTT)

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of 2-amino-3-hydroxyquinoline for 2 hours.

  • Induction of Toxicity: Add a neurotoxic agent (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3.1.2: Reactive Oxygen Species (ROS) Measurement

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 3.1.1.

  • DCFDA Staining: After treatment with the neurotoxin, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

In Vivo Neuroprotection Studies

Animal models are crucial for evaluating the efficacy and safety of 2-amino-3-hydroxyquinoline in a complex biological system.[10][11][12]

Experimental Workflow for In Vivo Neuroprotection Studies:

G cluster_0 Animal Model & Treatment cluster_1 Behavioral & Histological Analysis Animal_Model Induce Neurodegeneration in Rodent Model (e.g., MPTP for Parkinson's, scopolamine for memory impairment) Treatment_Group Administer 2-amino-3-hydroxyquinoline Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group Behavioral_Tests Behavioral Assessments (e.g., Morris water maze, rotarod test) Treatment_Group->Behavioral_Tests Control_Group->Behavioral_Tests Histology Post-mortem Brain Tissue Analysis (Immunohistochemistry for neuronal markers, oxidative stress markers) Behavioral_Tests->Histology

Caption: Workflow for in vivo evaluation of neuroprotective efficacy.

Detailed Protocols:

Protocol 3.2.1: Scopolamine-Induced Memory Impairment Model

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

  • Treatment: Administer 2-amino-3-hydroxyquinoline (e.g., 10, 20, 50 mg/kg, i.p.) or vehicle daily for 14 days.

  • Induction of Amnesia: On day 14, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the final dose of the test compound.

  • Behavioral Testing: 30 minutes after scopolamine injection, conduct behavioral tests such as the Morris water maze or passive avoidance test to assess learning and memory.

  • Tissue Collection: After behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Neuroprotective Effects of 2-amino-3-hydroxyquinoline on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)Intracellular ROS (% of H₂O₂ group)
Control-100 ± 5.2N/A
H₂O₂ (100 µM)-45.3 ± 4.1100 ± 8.7
2-amino-3-hydroxyquinoline + H₂O₂155.8 ± 3.982.1 ± 6.5
2-amino-3-hydroxyquinoline + H₂O₂1072.4 ± 5.561.3 ± 5.8
2-amino-3-hydroxyquinoline + H₂O₂5088.1 ± 6.242.7 ± 4.9

Data are presented as mean ± SEM. N=6 per group.

Future Directions and Concluding Remarks

The foundational evidence from related quinoline structures strongly supports the investigation of 2-amino-3-hydroxyquinoline as a novel neuroprotective agent. The experimental framework outlined in this guide provides a robust pathway for its preclinical evaluation. Future research should also focus on pharmacokinetic studies to assess its blood-brain barrier permeability and bioavailability. Furthermore, more complex in vitro models, such as co-cultures of neurons and glia, could provide deeper insights into its effects on neuroinflammation.[13]

References

  • MDPI. (n.d.). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies.
  • NIH. (n.d.). 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation.
  • NIH. (n.d.). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors.
  • Bentham Science. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.
  • PMC - PubMed Central. (n.d.). Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications.
  • PMC - PubMed Central. (n.d.). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain.
  • ResearchGate. (n.d.). 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229.
  • PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • LOCKSS. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan.
  • PMC - PubMed Central. (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PMC - NIH. (2023, July 24). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer.
  • MDPI. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.
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  • PMC. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
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Foundational

molecular weight and physical constants of 2-Aminoquinolin-3-ol

Part 1: Executive Summary 2-Aminoquinolin-3-ol (CAS 90417-14-4) is a critical bicyclic heteroaromatic scaffold that bridges the gap between bacterial quorum sensing signaling and synthetic medicinal chemistry.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Aminoquinolin-3-ol (CAS 90417-14-4) is a critical bicyclic heteroaromatic scaffold that bridges the gap between bacterial quorum sensing signaling and synthetic medicinal chemistry.[1] Unlike simple quinolines, this 2,3-disubstituted derivative possesses a unique "push-pull" electronic structure due to the adjacent electron-donating amino group (C2) and the hydroxyl group (C3).[1]

This functionality makes it an essential intermediate in two distinct domains:

  • Biosynthetic Signaling: It serves as the immediate precursor to PQS (Pseudomonas Quorum Signal) molecules in Pseudomonas aeruginosa, regulating virulence factors.[1]

  • Medicinal Synthesis: It acts as a "bidentate" nucleophile for constructing tricyclic heterocycles (e.g., oxazolo[4,5-b]quinolines) used in kinase inhibition (CSF-1R) and anti-infective research.[1]

Part 2: Physicochemical Profile

The following data aggregates experimental constants and high-confidence predicted values derived from structural analogues (2-aminoquinoline and 3-hydroxyquinoline).

Table 1: Physical Constants & Molecular Identifiers
PropertyValueNotes
CAS Number 90417-14-4 Primary Identifier
IUPAC Name 2-Aminoquinolin-3-olAlso: 3-Hydroxy-2-quinolinamine
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol Exact Mass: 160.0637
Physical State Solid (Powder)Pale yellow to tan
Melting Point >200 °C (Predicted)Decomposes prior to boiling
Solubility DMSO, MethanolPoor water solubility at neutral pH
pKa (Basic N1) ~5.5 - 6.0 (Calc.)[1][2]Reduced basicity vs. quinoline due to C3-OH
pKa (Acidic OH) ~9.5 - 10.0 (Calc.)[1]Phenolic character
LogP 1.35 ± 0.3Lipophilic, membrane permeable
Topological PSA 62.3 ŲGood oral bioavailability profile

Part 3: Structural Analysis & Reactivity

The reactivity of 2-aminoquinolin-3-ol is defined by the ortho-amino-hydroxy motif.[1] This arrangement allows for rapid cyclization reactions that are difficult to achieve with non-adjacent substituents.[1]

Key Reactivity Modes:
  • Oxazole Formation: Reaction with orthoesters (e.g., trimethylorthoacetate) or phosgene equivalents leads to oxazolo[4,5-b]quinoline ring systems.

  • Tautomerism: While the 2-amino form is dominant, the compound can access a 2-imino tautomer, facilitating specific enzymatic binding events in the PQS pathway.[1]

Visualization: Chemical Utility Pathway

ChemicalUtility Start 2-Aminoquinolin-3-ol (C9H8N2O) Reagent1 + Trimethylorthoacetate (Cyclization) Start->Reagent1 Reagent2 + Phosgene/CDI (Carbonylation) Start->Reagent2 Product1 2-Methyloxazolo[4,5-b]quinoline (Tricyclic Core) Reagent1->Product1 Heat / Acid Cat. Product2 Oxazolo[4,5-b]quinolin-2-one (Kinase Inhibitor Scaffold) Reagent2->Product2 Base / THF

Figure 1: Synthetic divergence of 2-aminoquinolin-3-ol into fused tricyclic bioactive scaffolds.

Part 4: Biological Context & Biosynthesis[1][2][3]

In Pseudomonas aeruginosa, 2-aminoquinolin-3-ol (often referred to as AHQ ) is not a byproduct but a tightly regulated intermediate.[1] It is synthesized from kynurenine pathway metabolites and is the direct substrate for the enzyme PqsD , which converts it into HHQ and eventually PQS.[1]

Biosynthetic Workflow (PQS Pathway)

Biosynthesis Trp Tryptophan Anth Anthranilic Acid Trp->Anth Kynurenine Pathway CoA 2-Aminobenzoyl-CoA Anth->CoA PqsA (Ligase) AHQ 2-Aminoquinolin-3-ol (AHQ) CoA->AHQ PqsB/C/D Complex HHQ HHQ (2-Heptyl-4-hydroxyquinoline) AHQ->HHQ Condensation with Octanoyl-CoA PQS PQS (Pseudomonas Quorum Signal) HHQ->PQS PqsH (Monooxygenase)

Figure 2: The pivotal role of 2-aminoquinolin-3-ol (AHQ) in the quorum sensing cascade of P. aeruginosa.[1][3]

Part 5: Experimental Protocols

Protocol A: Chemical Synthesis of Oxazolo[4,5-b]quinoline Derivative

Target: Conversion of 2-aminoquinolin-3-ol to a tricyclic kinase inhibitor scaffold.[1]

  • Reagents:

    • 2-Aminoquinolin-3-ol (1.0 eq, 0.6 g)[1]

    • Trimethylorthoacetate (5.0 eq, 3.8 mL)

    • p-Toluenesulfonic acid (pTSA) (0.1 eq, catalytic)[1]

  • Procedure:

    • Step 1: Charge a reaction vessel with 2-aminoquinolin-3-ol and pTSA.

    • Step 2: Add Trimethylorthoacetate.[1][4] The mixture may form a suspension.[1]

    • Step 3: Heat to 60°C for 7 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of the starting amine.[1]

    • Step 4: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).

    • Step 5: Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize acid.

    • Step 6: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Step 7: Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect ~45-50% yield of 2-methyloxazolo[4,5-b]quinoline.

Protocol B: Analytical Verification (HPLC-UV)

Objective: Purity assessment of 2-Aminoquinolin-3-ol.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (aromatic) and 320 nm (quinoline absorption).

  • Retention Time: Expect elution at ~3.5 - 4.2 min (relatively polar due to -OH/-NH2).[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11379, 2-Aminoquinoline.[1] Retrieved from [Link]

  • Wos-Oxley, M., et al. (2024). Multidrug resistance in Pseudomonas aeruginosa: genetic control mechanisms and therapeutic advances.[1] Molecular Biomedicine.[1][2] Retrieved from [Link]

  • Scientific Update (2018). The Chichibabin Amination Reaction: Mechanism and Utility.[1] Retrieved from [Link]

  • Google Patents (2010). Modified carbocyanine dyes and their conjugates (US6974873B2). Retrieved from

Sources

Protocols & Analytical Methods

Method

A Robust Protocol for the Synthesis of 2-Amino-3-hydroxyquinoline via Modified Friedländer Annulation

Application Note: A-HQS-01 For Research Use Only. Not for use in diagnostic procedures. Abstract This document provides a comprehensive, in-depth technical guide for the synthesis of 2-amino-3-hydroxyquinoline, a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-HQS-01

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 2-amino-3-hydroxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The protocol herein details a modified Friedländer annulation approach, reacting 2-aminobenzaldehyde with a suitable active methylene compound, ethyl N-acetylglycinate, followed by deprotection. We elucidate the underlying reaction mechanism, provide a detailed step-by-step protocol with causality-driven explanations, and present a framework for the characterization and validation of the final product.

Introduction and Scientific Principle

Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, exhibiting activities such as anticancer, antimalarial, and antimicrobial properties.[1][2] The 2-amino-3-hydroxyquinoline scaffold is of particular interest due to the strategic placement of its functional groups, which allows for diverse downstream chemical modifications.

The synthesis route described here is a variation of the classic Friedländer quinoline synthesis. First reported by Paul Friedländer in 1882, this reaction involves the base- or acid-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5] Our modified approach utilizes ethyl N-acetylglycinate as the active methylene component, which provides the necessary C2 and C3 atoms for the quinoline ring. The synthesis proceeds in two key stages:

  • Stage 1: Base-Catalyzed Cyclocondensation: A base-catalyzed condensation between 2-aminobenzaldehyde and ethyl N-acetylglycinate forms the intermediate N-(3-hydroxyquinolin-2-yl)acetamide.

  • Stage 2: Acid-Catalyzed Hydrolysis: Subsequent acidic hydrolysis removes the N-acetyl protecting group to yield the target compound, 2-amino-3-hydroxyquinoline.

This method offers a logical and accessible pathway to the desired product from readily available starting materials.

Reaction Mechanism and Workflow

The overall transformation is a sequential process involving condensation, cyclization, and deprotection. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

Mechanistic Pathway

The reaction proceeds via the following steps:

  • Deprotonation: A base (e.g., sodium ethoxide) abstracts an α-proton from ethyl N-acetylglycinate, creating a nucleophilic enolate.

  • Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of 2-aminobenzaldehyde, forming an aldol adduct.

  • Intramolecular Cyclization: The amino group of the benzaldehyde moiety then attacks the ester carbonyl group of the adduct.

  • Elimination & Aromatization: This is followed by the elimination of ethanol and subsequent tautomerization to form the stable, aromatic N-acetylated quinoline intermediate.

  • Hydrolysis: Finally, under acidic conditions, the N-acetyl amide bond is hydrolyzed to reveal the primary amino group of the final product.[6]

Experimental Workflow Diagram

The logical flow of the synthesis, from starting materials to the final, purified product, is depicted below.

G cluster_prep Preparation cluster_reaction Stage 1: Cyclocondensation cluster_workup1 Work-up 1 cluster_deprotection Stage 2: Hydrolysis cluster_workup2 Work-up 2 & Purification SM1 2-Aminobenzaldehyde Reaction Combine & Reflux (Formation of Intermediate) SM1->Reaction 1. Add reagents SM2 Ethyl N-acetylglycinate SM2->Reaction 1. Add reagents Base Sodium Ethoxide in Ethanol Base->Reaction 1. Add reagents Quench Quench with Water Reaction->Quench 2. Cool and quench Filter Filter & Wash Precipitate Quench->Filter Intermediate Isolate Intermediate: N-(3-hydroxyquinolin-2-yl)acetamide Filter->Intermediate Hydrolysis Reflux with Acid Intermediate->Hydrolysis 3. Deprotection Acid Aqueous HCl Acid->Hydrolysis 3. Deprotection Neutralize Neutralize with Base (e.g., NaOH) Hydrolysis->Neutralize 4. Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Column Chromatography Extract->Purify FinalProduct Final Product: 2-Amino-3-hydroxyquinoline Purify->FinalProduct

Caption: Workflow for the synthesis of 2-amino-3-hydroxyquinoline.

Experimental Protocols

Safety Precaution: This procedure involves flammable solvents, strong bases, and acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Aminobenzaldehyde≥98% PuritySigma-AldrichStore under inert gas, protected from light.
Ethyl N-acetylglycinate≥98% PurityTCI ChemicalsAlso known as N-Acetylglycine ethyl ester.
Sodium Ethoxide (NaOEt)Reagent GradeAcros OrganicsHighly hygroscopic; handle under inert gas.
Ethanol (EtOH), Anhydrous200 ProofDecon LabsEnsure dryness for optimal reaction.
Hydrochloric Acid (HCl)6 M Aqueous SolutionFisher ScientificPrepare by diluting concentrated HCl.
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWRFor neutralization and work-up.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Protocol: Stage 1 - Synthesis of N-(3-hydroxyquinolin-2-yl)acetamide
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol (100 mL).

  • Base Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide in situ.

    • Rationale: Preparing the base in situ ensures it is anhydrous and highly reactive, which is critical for the initial deprotonation step.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add ethyl N-acetylglycinate (7.25 g, 50 mmol). Stir for 15 minutes.

  • Aldehyde Addition: Add 2-aminobenzaldehyde (6.05 g, 50 mmol) to the reaction mixture.

  • Cyclocondensation: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 hexanes:ethyl acetate mobile phase).

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the condensation and subsequent cyclization/elimination steps.

  • Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Slowly pour the mixture into 200 mL of ice-cold water with stirring. c. A precipitate of the N-acetylated intermediate should form. Collect the solid by vacuum filtration. d. Wash the solid with cold water (2 x 30 mL) and a small amount of cold ethanol (1 x 20 mL) to remove impurities. e. Dry the collected solid under vacuum to yield N-(3-hydroxyquinolin-2-yl)acetamide.

Protocol: Stage 2 - Hydrolysis to 2-Amino-3-hydroxyquinoline
  • Reaction Setup: Place the dried intermediate from Stage 1 into a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Acid Addition: Add 100 mL of 6 M aqueous hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.

    • Rationale: The strong acidic conditions and heat facilitate the hydrolysis of the stable amide bond to unmask the primary amine.[7][8]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and then further in an ice bath. b. Carefully neutralize the acidic solution by the slow addition of 10 M aqueous sodium hydroxide until the pH is approximately 7-8. The final product will precipitate out of the solution. c. Collect the crude product by vacuum filtration and wash thoroughly with cold water. d. For higher purity, the crude solid can be purified by silica gel column chromatography using a gradient elution (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol). e. Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under vacuum.

Characterization and Data Validation

The identity and purity of the synthesized 2-amino-3-hydroxyquinoline must be confirmed through rigorous analytical techniques.

Expected Results and Yield
ParameterExpected Value/RangeNotes
Appearance Light yellow to brown solidColor may vary based on purity.
Yield (Overall) 60-75%Dependent on the efficiency of both stages and purification.
Melting Point ~245-250 °C (decomposes)Literature values may vary. A sharp melting point indicates high purity.
TLC Rf VariesShould show a single spot in an appropriate solvent system (e.g., 9:1 DCM:MeOH).
Spectroscopic Validation

The following data provides a benchmark for confirming the structure of the final product.[9][10]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ (ppm): ~7.8-7.0 (m, 4H, Ar-H), ~6.5 (s, 2H, -NH₂), ~9.5 (s, 1H, -OH).

    • Rationale: The aromatic protons will appear in the typical downfield region. The amine and hydroxyl protons will be broad singlets and their chemical shifts can be concentration-dependent. Their signals will disappear upon D₂O exchange.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ (ppm): ~145-115 (Ar-C), with specific carbons for the quinoline core. The C-2 and C-3 carbons attached to the amino and hydroxyl groups will have characteristic shifts.

  • FT-IR (KBr Pellet):

    • ν (cm⁻¹): ~3450-3300 (N-H stretch, amine), ~3300-3200 (O-H stretch, broad), ~1620 (C=N stretch), ~1580 (C=C stretch, aromatic).

    • Rationale: The spectrum should clearly show the presence of both the N-H and O-H functional groups.

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₉H₈N₂O: 160.06. Found: [M+H]⁺ = 161.07.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or no yield in Stage 1 Inactive or wet sodium ethoxide; impure starting materials.Use freshly opened or prepared sodium ethoxide. Ensure all glassware is dry and use anhydrous ethanol. Verify the purity of aldehydes.
Incomplete reaction in Stage 1 or 2 Insufficient reaction time or temperature.Extend the reflux time and monitor carefully by TLC. Ensure the heating mantle is at the correct temperature.
Product is an oil or difficult to purify Presence of impurities; incomplete hydrolysis.Re-verify neutralization pH. If necessary, perform a liquid-liquid extraction instead of precipitation. Optimize chromatography conditions.
Broad or messy NMR spectrum Residual solvent or paramagnetic impurities.Ensure the sample is thoroughly dried under high vacuum. If issues persist, pass a solution of the sample through a small plug of silica or celite.

References

  • Rojas, R., et al. (2022). Friedländer's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(5), 635-653. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cheema, Z. K., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2899. Available from: [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • Dou, G., et al. (2011). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 83(6), 1331-1340. Available from: [Link]

  • Machara, A., et al. (2020). N-Dealkylation of Amines. Molecules, 25(11), 2689. Available from: [Link]

  • Tsoleridis, C. A., et al. (2008). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2008(16), 148-161. Available from: [Link]

  • Royal Society of Chemistry. (2018). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

  • Ghorpade, S. S., et al. (2019). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 96(11), 1435-1444. Available from: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]

Sources

Application

One-Pot Synthesis of 2-Amino-3-hydroxyquinoline Derivatives: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-amino-3-hydroxyquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-3-hydroxyquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, making the development of efficient synthetic protocols a key objective for organic chemists. This application note details a proposed one-pot synthesis of 2-amino-3-hydroxyquinoline derivatives from readily available starting materials: 2-aminobenzonitrile and α-hydroxycarbonyl compounds. This method is based on a cascade of well-established chemical transformations, including an initial condensation followed by an intramolecular Thorpe-Ziegler cyclization and subsequent tautomerization. This document provides a comprehensive overview of the proposed reaction mechanism, a detailed experimental protocol, and a guide for troubleshooting.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The quinoline ring system is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The development of novel synthetic methodologies to access functionally diverse quinoline derivatives in an efficient and cost-effective manner is, therefore, a central theme in modern organic synthesis and drug development.[2] Multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, allowing for the construction of complex molecular architectures in a single synthetic operation.[3][4]

Proposed One-Pot Synthetic Strategy

This application note outlines a plausible and efficient one-pot synthesis of 2-amino-3-hydroxyquinoline derivatives from the reaction of a 2-aminobenzonitrile with an α-hydroxycarbonyl compound, such as glycolaldehyde or an α-hydroxy ketone. This proposed protocol is grounded in fundamental principles of organic chemistry, combining a condensation reaction with an intramolecular Thorpe-Ziegler cyclization.

Reaction Scheme:

G Proposed One-Pot Synthesis of 2-Amino-3-hydroxyquinolines cluster_reactants Reactants cluster_product Product 2-aminobenzonitrile plus1 + 2-aminobenzonitrile->plus1 alpha-hydroxycarbonyl plus1->alpha-hydroxycarbonyl arrow1 Base Catalyst Solvent, Heat alpha-hydroxycarbonyl->arrow1 2-amino-3-hydroxyquinoline arrow1->2-amino-3-hydroxyquinoline

Caption: General scheme for the proposed one-pot synthesis.

Detailed Reaction Mechanism

The proposed one-pot synthesis proceeds through a three-step cascade mechanism:

  • Initial Condensation: The reaction is initiated by the condensation of the primary amino group of 2-aminobenzonitrile with the carbonyl group of the α-hydroxycarbonyl compound to form a Schiff base (imine) intermediate. This step is typically catalyzed by a base or an acid.

  • Intramolecular Thorpe-Ziegler Cyclization: The key ring-forming step is an intramolecular Thorpe-Ziegler reaction. The base catalyst abstracts a proton from the α-carbon to the hydroxyl group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of a five-membered ring intermediate.

  • Tautomerization: The cyclic intermediate rapidly undergoes tautomerization to yield the thermodynamically more stable aromatic 2-amino-3-hydroxyquinoline derivative.

G Proposed Reaction Mechanism Reactants 2-Aminobenzonitrile + α-Hydroxycarbonyl Step1 Schiff Base Intermediate Reactants->Step1 Condensation Step2 Cyclic Imine Intermediate Step1->Step2 Thorpe-Ziegler Cyclization Step3 Aromatization Step2->Step3 Tautomerization Product 2-Amino-3-hydroxyquinoline Step3->Product

Caption: Step-wise mechanistic pathway.

Experimental Protocol (Hypothetical)

This protocol is a proposed method and should be optimized for specific substrates.

Materials and Equipment:
  • 2-aminobenzonitrile (1.0 eq)

  • α-hydroxycarbonyl compound (e.g., glycolaldehyde dimer) (1.2 eq)

  • Base catalyst (e.g., Potassium tert-butoxide, Sodium ethoxide) (1.5 eq)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Safety Precautions:
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Potassium tert-butoxide and sodium ethoxide are strong bases and are moisture-sensitive. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-aminobenzonitrile (1.0 eq) and the α-hydroxycarbonyl compound (1.2 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, 10 mL per mmol of 2-aminobenzonitrile).

  • Catalyst Addition: Slowly add the base catalyst (1.5 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by TLC.

  • Reaction Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Inactive catalystEnsure the base is not old or exposed to moisture. Use freshly opened or properly stored catalyst.
Insufficient temperatureIncrease the reaction temperature or switch to a higher boiling point solvent.
Formation of multiple byproducts Self-condensation of reactantsTry adding the base at a lower temperature or use a milder catalyst.
Decomposition of starting materialsEnsure the reaction is run under an inert atmosphere and use anhydrous solvents.
Incomplete reaction Insufficient reaction timeContinue to reflux for a longer period, monitoring by TLC.
Stoichiometry imbalanceOptimize the ratio of reactants and catalyst.

Summary of Proposed Protocol

Parameter Recommendation
Starting Materials 2-Aminobenzonitrile, α-Hydroxycarbonyl Compound
Catalyst Potassium tert-butoxide or Sodium ethoxide
Solvent Anhydrous THF, DMF, or Toluene
Temperature Reflux
Reaction Time Monitor by TLC (expected 4-24 hours)
Workup Aqueous quench followed by organic extraction
Purification Silica gel column chromatography

Conclusion

The proposed one-pot synthesis of 2-amino-3-hydroxyquinoline derivatives offers a potentially efficient and atom-economical route to this important class of heterocyclic compounds. While this protocol is based on established chemical principles, experimental validation and optimization are necessary to determine its scope and limitations. This application note serves as a valuable starting point for researchers interested in the synthesis of novel quinoline derivatives for applications in drug discovery and materials science.

References

  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492.
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • Mandal, A., & Taleb, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-253.
  • Tomioka, T., Takahashi, Y., & Maejima, T. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(26), 5113-5118.
  • Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Vilsmeier-Haack Reaction Conditions for Aminoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The Vilsmeier-Haack reaction provides a powerful and direct pathway for the synthesis of functionalized quinolines, particularly 2-chloro-3-formylquinolines, from readily available N-arylacetamides. These intermediates are highly versatile, allowing for subsequent modifications at the 2 and 3 positions to generate diverse libraries of aminoquinolines and other derivatives for drug discovery and development.

This guide offers a detailed exploration of the Vilsmeier-Haack reaction for the synthesis of aminoquinolines. It covers the underlying mechanism, provides optimized experimental protocols, and discusses the critical parameters that influence reaction outcomes.

The Vilsmeier-Haack Reaction: A Two-Stage Process

The Vilsmeier-Haack reaction for quinoline synthesis is fundamentally a two-part process:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of a chloroiminium salt, known as the Vilsmeier reagent. This electrophilic species is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][3]

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich N-arylacetamide substrate then undergoes an electrophilic attack by the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination steps to yield the 2-chloro-3-formylquinoline ring system. The presence of electron-donating groups on the N-arylacetamide generally enhances the reaction rate and improves yields.

Mechanistic Insight: Formation of the Vilsmeier Reagent and Subsequent Cyclization

A clear understanding of the reaction mechanism is paramount for troubleshooting and optimization. The following diagram illustrates the key steps involved in the formation of the Vilsmeier reagent and its subsequent reaction with an N-arylacetamide to form the quinoline ring.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Stage 1: Vilsmeier Reagent Formation cluster_quinoline_synthesis Stage 2: Quinoline Synthesis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) N_Arylacetamide N-Arylacetamide Intermediate Iminium Salt Intermediate N_Arylacetamide->Intermediate + Vilsmeier Reagent Cyclization Intramolecular Cyclization Intermediate->Cyclization Elimination Elimination Cyclization->Elimination Product 2-Chloro-3-formylquinoline Elimination->Product

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 2-chloro-3-formylquinolines and their subsequent conversion to aminoquinolines.

Protocol 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol details the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[4]

Materials:

  • N-Arylacetamide (e.g., Acetanilide)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated) or Sodium hydroxide solution

  • Dichloromethane (DCM) or Ether for extraction

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The molar ratio of POCl₃ to the N-arylacetamide substrate is a critical parameter to optimize, with ratios ranging from 3 to 15 equivalents having been reported. A common starting point is to use a significant excess of POCl₃.

  • Reaction with N-Arylacetamide: To the freshly prepared Vilsmeier reagent, slowly add the N-arylacetamide substrate while maintaining the temperature at 0-5 °C.

  • Heating and Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.[4] The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization and Precipitation: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution or a sodium hydroxide solution until the pH is approximately 5-7.[5] This will precipitate the crude 2-chloro-3-formylquinoline product.

  • Isolation and Purification: If a solid precipitate forms, filter the product, wash it thoroughly with cold water, and dry it under vacuum.[5] If the product does not precipitate or is oily, extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ether.[5] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography.[5]

Protocol 2: Synthesis of Aminoquinolines from 2-Chloro-3-formylquinolines

This protocol outlines the conversion of the synthesized 2-chloro-3-formylquinolines into aminoquinolines. This is typically achieved through a nucleophilic substitution reaction at the C2 position, followed by a reaction involving the formyl group. A common approach is the formation of a Schiff base.[6]

Materials:

  • 2-Chloro-3-formylquinoline derivative

  • Substituted aniline (e.g., 4-nitroaniline)

  • Methanol

  • Glacial acetic acid

  • Ice-cold water

  • Ethyl acetate for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-3-formylquinoline derivative (e.g., 2 mmol) and the desired substituted aniline (e.g., 2 mmol) in methanol (e.g., 8 mL).[6]

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.[6]

  • Reaction Conditions: Thoroughly mix the reactants and reflux the mixture for 1-3 hours.[6] Monitor the reaction progress using TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[6]

  • Purification: Filter the solid product, wash it with water, and dry it. The crude aminoquinoline derivative can be purified by recrystallization from a suitable solvent like ethyl acetate.[6]

Optimization of Reaction Conditions

The success of the Vilsmeier-Haack reaction for quinoline synthesis is highly dependent on several key parameters. Careful optimization of these conditions is crucial for achieving high yields and purity.

ParameterInfluence on the ReactionRecommendations and Causality
Molar Ratio of POCl₃ The amount of POCl₃ significantly impacts the yield. An insufficient amount leads to incomplete reaction, while a large excess can sometimes lead to side product formation.The optimal molar ratio of POCl₃ to the N-arylacetamide substrate should be determined empirically. A study on the synthesis of 2-chloro-7-methoxy-3-formylquinoline found that a 12-fold molar excess of POCl₃ at 90°C gave the maximum yield.
Reaction Temperature Temperature affects the reaction rate and the formation of byproducts.The reaction is typically initiated at a low temperature (0-5°C) during the addition of reagents to control the exothermic reaction. The mixture is then heated to 80-90°C to drive the cyclization.[4] Higher temperatures can sometimes lead to the formation of tarry byproducts.
Reaction Time The time required for the reaction to go to completion depends on the substrate and temperature.Reaction times can range from a few hours to overnight.[4] Monitoring the reaction by TLC is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
Substituents on N-Arylacetamide The electronic nature of the substituents on the aromatic ring of the N-arylacetamide influences the reaction.Electron-donating groups on the N-arylacetamide generally facilitate the electrophilic substitution and cyclization, leading to higher yields and shorter reaction times. Conversely, electron-withdrawing groups can deactivate the ring, making the reaction more difficult.
Work-up and Neutralization The method of quenching and the pH of the final mixture are critical for product isolation.Pouring the hot reaction mixture onto crushed ice can sometimes lead to immediate precipitation of the product.[5] Proper neutralization is crucial as the quinoline product can remain in solution in acidic conditions. Using a milder base like sodium bicarbonate can sometimes be preferable to strong bases like sodium hydroxide to avoid potential side reactions.

Synthetic Workflow and Logic

The overall process for the synthesis of aminoquinolines via the Vilsmeier-Haack reaction can be visualized as a multi-step workflow.

Synthesis_Workflow Start Starting Materials (N-Arylacetamide, DMF, POCl₃) Vilsmeier_Reaction Vilsmeier-Haack Reaction (Cyclization) Start->Vilsmeier_Reaction Workup Work-up and Purification Vilsmeier_Reaction->Workup Intermediate_Product 2-Chloro-3-formylquinoline Workup->Intermediate_Product Nucleophilic_Substitution Nucleophilic Substitution with Amine (e.g., Schiff Base Formation) Intermediate_Product->Nucleophilic_Substitution Final_Workup Final Work-up and Purification Nucleophilic_Substitution->Final_Workup Final_Product Aminoquinoline Derivative Final_Workup->Final_Product

Caption: General experimental workflow for aminoquinoline synthesis.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or low yield of 2-chloro-3-formylquinoline Incomplete reaction due to insufficient POCl₃, low temperature, or short reaction time. The product may be soluble in the acidic aqueous layer.Optimize the molar ratio of POCl₃. Ensure the reaction is heated for a sufficient amount of time, monitoring by TLC. Ensure proper neutralization to a pH of 5-7 to precipitate the product.[5]
Formation of dark, tarry side products High reaction temperatures or prolonged reaction times.Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid over-running the reaction.
Impure final product Formation of side products or incomplete reaction.Purify the crude product by recrystallization or column chromatography.[5] For challenging substrates, consider alternative methods like conducting the reaction in a micellar medium.
Difficulty in precipitating the product The product may be soluble in the aqueous layer, especially if the pH is too low.Ensure thorough neutralization. If precipitation is still an issue, perform an extraction with an appropriate organic solvent.[5]

Conclusion

The Vilsmeier-Haack reaction is a cornerstone in the synthesis of functionalized quinolines, offering a reliable and versatile route to valuable intermediates for drug discovery. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can effectively synthesize a wide array of 2-chloro-3-formylquinolines. Subsequent modifications of these intermediates open the door to the creation of diverse libraries of aminoquinolines and other derivatives with significant therapeutic potential. The protocols and optimization strategies outlined in this guide provide a solid foundation for scientists and professionals in the field of drug development to successfully employ this powerful synthetic tool.

References

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? | ResearchGate. [Link]

  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. - ResearchGate. [Link]

  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities - ResearchGate. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. [Link]

Sources

Application

Application Notes and Protocols for the Reductive Cyclization Synthesis of 2-Amino-3-hydroxyquinoline

Introduction: The Significance of the 2-Amino-3-hydroxyquinoline Scaffold The 2-amino-3-hydroxyquinoline framework is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Amino-3-hydroxyquinoline Scaffold

The 2-amino-3-hydroxyquinoline framework is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. This scaffold is a key structural component in a variety of biologically active compounds, exhibiting a range of therapeutic properties. Its importance stems from the versatile hydrogen bonding capabilities of the amino and hydroxyl groups, as well as the ability of the quinoline ring system to intercalate with biomacromolecules. Consequently, robust and efficient synthetic methodologies for accessing this core structure are in high demand. This guide provides a detailed exploration of reductive cyclization strategies for the synthesis of 2-amino-3-hydroxyquinoline, offering both theoretical insights and practical, step-by-step protocols for laboratory application.

Synthetic Strategy: A Two-Step Approach from 2-Nitrobenzaldehyde

A logical and efficient pathway to construct the 2-amino-3-hydroxyquinoline core involves a two-step sequence starting from the readily available 2-nitrobenzaldehyde. The strategy hinges on first creating a key precursor, α-hydroxy-2-nitrophenylacetonitrile (also known as 2-nitro-mandelonitrile), which contains all the necessary atoms for the target heterocycle. The subsequent step is a domino reaction involving the reduction of the nitro group to an amine, which then triggers an intramolecular cyclization to form the desired product.

This approach is advantageous as it builds the complexity of the molecule in a controlled manner and utilizes a highly efficient final ring-closing step. We will detail two reliable methods for the crucial reductive cyclization step: a classical Béchamp reduction using iron in an acidic medium and a modern catalytic transfer hydrogenation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Cyclization cluster_2 Methodologies 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Precursor α-Hydroxy-2-nitrophenylacetonitrile 2-Nitrobenzaldehyde->Precursor  NaCN, H₂O/DCM Product 2-Amino-3-hydroxyquinoline Precursor->Product  Reduction & Cyclization MethodA Method A: Fe/HCl (Béchamp) MethodB Method B: Pd/C, HCOOH (Transfer Hydrogenation)

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Precursor, α-Hydroxy-2-nitrophenylacetonitrile

The initial step involves the synthesis of the cyanohydrin of 2-nitrobenzaldehyde. This reaction is a classic nucleophilic addition to a carbonyl group and is typically performed under mild conditions.

Protocol 1: Synthesis of α-Hydroxy-2-nitrophenylacetonitrile

This protocol is adapted from established procedures for cyanohydrin formation.

Reagent/ParameterQuantity/ValueNotes
2-Nitrobenzaldehyde10.0 g (66.2 mmol)Starting material.
Sodium Cyanide (NaCN)3.57 g (72.8 mmol)Caution: Highly toxic! Handle with extreme care in a fume hood.
Dichloromethane (DCM)100 mLOrganic solvent.
Deionized Water100 mLAqueous solvent.
Acetic Acid (glacial)~1 mLTo adjust pH.
Temperature0-5 °CCrucial to control exothermicity and side reactions.
Reaction Time2-3 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 2-nitrobenzaldehyde (10.0 g) and dichloromethane (100 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Cyanide Solution: In a separate beaker, dissolve sodium cyanide (3.57 g) in deionized water (100 mL). EXTREME CAUTION: Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work exclusively in a certified chemical fume hood. Have a cyanide quench solution (e.g., ferrous sulfate and sodium hydroxide) readily available.

  • Cooling: Cool the flask containing the 2-nitrobenzaldehyde solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the aqueous sodium cyanide solution to the stirred DCM solution over 30 minutes using the addition funnel. Maintain the internal temperature below 5 °C.

  • pH Adjustment: After the addition is complete, slowly add glacial acetic acid dropwise to the biphasic mixture until the pH of the aqueous layer is approximately 4-5.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine all organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification.

Part 2: Reductive Cyclization Methodologies

With the α-hydroxy-2-nitrophenylacetonitrile precursor in hand, the crucial reductive cyclization can be performed. This domino reaction involves the reduction of the nitro group to an aniline, which rapidly undergoes an intramolecular cyclization via nucleophilic attack on the nitrile carbon, followed by tautomerization to yield the aromatic 2-amino-3-hydroxyquinoline.

Method A: Béchamp Reduction using Iron and Hydrochloric Acid

This is a classical, cost-effective, and robust method for the reduction of aromatic nitro compounds.[1][2][3] The reaction is heterogeneous and typically requires heating to proceed at a reasonable rate.

Protocol 2: Fe/HCl Mediated Reductive Cyclization

Reagent/ParameterQuantity/ValueNotes
α-Hydroxy-2-nitrophenylacetonitrile5.0 g (28.1 mmol)Crude product from Protocol 1.
Iron powder (<100 mesh)9.4 g (168.4 mmol)6 equivalents.
Ethanol150 mLSolvent.
Water50 mLCo-solvent.
Hydrochloric Acid (conc.)5 mLAcidic medium.
TemperatureReflux (~80 °C)To drive the reaction.
Reaction Time4-6 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude α-hydroxy-2-nitrophenylacetonitrile (5.0 g), ethanol (150 mL), water (50 mL), and iron powder (9.4 g).

  • Initiation: Stir the suspension and heat to reflux. Once refluxing, add concentrated hydrochloric acid (5 mL) dropwise via the top of the condenser over 10 minutes. The reaction is often exothermic.

  • Reaction Progression: Maintain the mixture at reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Work-up - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).

  • Work-up - Neutralization: Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Concentration: Remove the ethanol under reduced pressure.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).

  • Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-3-hydroxyquinoline.

Method B: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a milder and often more selective alternative to dissolving metal reductions.[4] It avoids the use of strong acids and large amounts of metal waste. Formic acid or its salts are commonly used as the hydrogen source in the presence of a palladium catalyst.

Protocol 3: Pd/C-Catalyzed Transfer Hydrogenation

Reagent/ParameterQuantity/ValueNotes
α-Hydroxy-2-nitrophenylacetonitrile5.0 g (28.1 mmol)Crude product from Protocol 1.
Palladium on Carbon (10% Pd)500 mg10 wt% of substrate.
Formic Acid (88%)10 mLHydrogen donor.
Triethylamine15 mLBase to form ammonium formate in situ.
Methanol200 mLSolvent.
Temperature60 °CMilder conditions than Béchamp reduction.
Reaction Time8-12 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask, add the crude α-hydroxy-2-nitrophenylacetonitrile (5.0 g) and methanol (200 mL). Stir until dissolved.

  • Reagent Addition: Add triethylamine (15 mL) followed by the careful, portion-wise addition of 10% Palladium on carbon (500 mg). Caution: Pd/C can be pyrophoric; handle with care.

  • Hydrogen Source: Slowly add formic acid (10 mL) to the stirred suspension. The addition may cause gas evolution (CO₂).

  • Reaction Progression: Heat the mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up - Filtration: After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (3 x 30 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Work-up - Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as described in Method A.

Mechanism and Scientific Rationale

The core of this synthetic strategy is the intramolecular domino reaction that occurs after the reduction of the nitro group.

G cluster_0 cluster_1 cluster_2 A Precursor (α-Hydroxy-2-nitrophenylacetonitrile) B Intermediate (2-Aminophenyl derivative) A->B [H] (e.g., Fe/H⁺ or Pd/C, HCOOH) C Cyclized Intermediate B->C Nucleophilic Attack D Final Product (2-Amino-3-hydroxyquinoline) C->D Aromatization

Caption: Key stages of the reductive cyclization mechanism.

  • Reduction of the Nitro Group: The first step is the six-electron reduction of the aromatic nitro group to an aniline.[5] In the Béchamp reduction, metallic iron acts as the electron donor in the acidic medium. In catalytic transfer hydrogenation, palladium facilitates the transfer of hydrogen from the formic acid donor to the nitro group.[6][4] This step is highly efficient and selective for the nitro group.

  • Intramolecular Nucleophilic Attack: The newly formed, highly nucleophilic amino group is perfectly positioned ortho to the side chain. It immediately attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization is kinetically favored due to the proximity of the reacting groups, forming a six-membered ring.

  • Tautomerization and Aromatization: The initial cyclized intermediate is not aromatic. It rapidly undergoes tautomerization to form the stable, aromatic quinoline ring system, which provides the thermodynamic driving force for the overall cyclization process. The final product is the stable 2-amino-3-hydroxyquinoline.

Choice of Reagents:

  • Iron/HCl: This is a classic, inexpensive, and powerful reducing system.[1] The acidic conditions also help to catalyze the subsequent cyclization and tautomerization steps. However, it requires stoichiometric amounts of iron and can lead to acidic waste streams.

  • Pd/C and Formic Acid: This system offers a much milder and cleaner alternative.[7] The reaction is catalytic in palladium, and the byproducts (CO₂ and water) are benign. This method often provides higher chemoselectivity, preserving other sensitive functional groups that might be affected by the harsh conditions of the Béchamp reduction.

References

  • Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. Retrieved from [Link]

  • Thasana, N., & Ruchirawat, S. (2002). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Tetrahedron Letters, 43(25), 4515-4517. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Various Authors. (2025). Synthesis of 2‐aminoquinolines via three‐component reaction. ResearchGate. [Link]

  • Google Patents. (1969). Process for the preparation of 2-amino-3-hydroxyquinoxalines. US3446809A.
  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527. [Link]

  • SlideShare. (2015). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Khan, I., Ibrar, A., & Ahmed, W. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 25-33. [Link]

  • ResearchGate. (2019). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]

  • Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • ResearchGate. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • ResearchGate. (n.d.). Examples of synthesis of derivatives of quinolines from isatin and enaminone. [Link]

  • Ragaini, F., & Cenini, S. (2021). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. AIR Unimi. [Link]

  • Pharmapproach. (n.d.). Bechamp Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Copper-catalyzed oxidative cyclization of glycine derivatives toward 2-substituted benzoxazoles. Organic & Biomolecular Chemistry. [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875-12879. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2017). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Scientific Reports, 7(1), 1-8. [Link]

  • Chem-Station. (2017). Bechamp Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[8][9]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Indigo dye. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Catalysis Science & Technology. [Link]

  • DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2021). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. [Link]

  • MDPI. (2021). Use of Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: Avoiding the Use of Autoclaves and Pressurized Gases. [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2568. [Link]

  • National Center for Biotechnology Information. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

Sources

Method

solvent selection for 2-Amino-3-hydroxyquinoline recrystallization

Application Note: Solvent Selection & Recrystallization Protocol for 2-Amino-3-hydroxyquinoline Executive Summary This guide details the solvent selection strategy and purification protocol for 2-Amino-3-hydroxyquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 2-Amino-3-hydroxyquinoline

Executive Summary

This guide details the solvent selection strategy and purification protocol for 2-Amino-3-hydroxyquinoline , a bifunctional heteroaromatic intermediate often used in the synthesis of bio-active quinoline derivatives.[1] Due to the presence of both an electron-donating amino group (


) and a hydroxyl group (

) on the quinoline scaffold, this molecule exhibits significant hydrogen-bonding potential and susceptibility to oxidative degradation.[1] This protocol prioritizes purity stabilization and crystal habit optimization , recommending Ethanol (95%) or Methanol/Water systems as primary candidates, while strictly managing oxidative risks.[1]

Physicochemical Profiling & Solubility Logic

To select the correct solvent, we must first analyze the intermolecular forces governing the crystal lattice of 2-Amino-3-hydroxyquinoline.[1]

Structural Analysis
  • H-Bonding Network: The molecule acts as both a hydrogen bond donor (via

    
     and 
    
    
    
    ) and an acceptor (via ring Nitrogen).[1] This creates a high lattice energy, requiring a polar protic solvent to disrupt these interactions for dissolution.[1]
  • Amphoteric Nature: The basic amino group and acidic phenolic hydroxyl allow for zwitterionic character, which can complicate solubility in neutral non-polar solvents.[1]

  • Oxidation Potential: Amino-hydroxy aromatics are prone to air-oxidation, often forming quinone-imine impurities (manifesting as dark green/brown coloration).[1]

Solvent Suitability Matrix
Solvent ClassRepresentativeSuitabilityMechanistic Rationale
Alcohols Ethanol, MethanolHigh Excellent disruption of H-bonds; favorable temperature coefficient for solubility.[1]
Polar Aprotic DMSO, DMFMedium High solubility even at RT (poor recovery); useful only as a "Good" solvent in solvent/anti-solvent pairs.[1]
Chlorinated DCM, ChloroformLow Generally insufficient solubility for recrystallization; useful for extraction but not crystallization.[1]
Hydrocarbons Hexane, HeptaneAnti-Solvent Zero solubility; critical for inducing precipitation in binary systems.[1]
Water WaterVariable Poor solubility for neutral species; useful as an anti-solvent or in pH-adjusted precipitation.[1]

Solvent Selection Strategy (Decision Tree)

The following logic flow represents the standard operating procedure (SOP) for determining the optimal solvent system for this specific substrate.

SolventSelection Figure 1: Solvent Screening Decision Tree for 2-Amino-3-hydroxyquinoline. Start Start: 100mg Sample TestEtOH Test 1: Ethanol (Reflux) Start->TestEtOH SolubleHot Soluble at Boil? TestEtOH->SolubleHot CrystalsCool Crystals on Cooling? SolubleHot->CrystalsCool Yes TestMeOH Test 2: Methanol SolubleHot->TestMeOH No (Insoluble) Primary Use Pure Ethanol CrystalsCool->Primary Yes (High Yield) TestBinary Test 3: EtOH + Water CrystalsCool->TestBinary No (Soluble at RT) TestDMSO Test 4: DMSO + Water TestMeOH->TestDMSO Fails TestBinary->Primary Optimized

Detailed Experimental Protocol

Safety Warning: 2-Amino-3-hydroxyquinoline is a potential irritant.[1] Handle in a fume hood. Avoid contact with strong oxidizers.[1]

Phase 1: Dissolution & Decolorization[1]
  • Preparation: Place crude 2-Amino-3-hydroxyquinoline (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) initially at a ratio of 10 mL per gram of solid.[1]

  • Heating: Heat the mixture to reflux (

    
    ) in an oil bath.
    
    • Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in 5 mL increments until dissolution is complete.

    • Note: If greater than 40 mL/g is required, switch to Methanol or consider a Methanol/Water (9:1) system.[1]

  • Decolorization (Critical): If the solution is dark (brown/green), remove from heat briefly, add Activated Carbon (5 wt%) , and reflux for an additional 5-10 minutes.

    • Mechanism:[1][2][3][4][5][6] Carbon adsorbs high-molecular-weight oxidative impurities.[1]

Phase 2: Hot Filtration & Crystallization[1]
  • Filtration: While still near boiling, filter the solution through a pre-warmed Celite pad or sintered glass funnel to remove the carbon.[1]

    • Tip: Pre-warming the funnel prevents premature crystallization during filtration.[1]

  • Nucleation: Transfer the filtrate to a clean Erlenmeyer flask. Cover with a septum or foil (pierced) to limit air exposure while allowing slow solvent evaporation.[1]

  • Cooling Ramp:

    • Allow to cool to Room Temperature (RT) over 1-2 hours.

    • Do not crash cool in ice immediately; this traps impurities and solvent inclusions.[1]

    • Once at RT, place in an ice bath (

      
      ) for 2 hours to maximize yield.
      
Phase 3: Collection & Drying
  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold solvent (the same solvent used for crystallization, e.g., Ethanol at

    
    ).[1]
    
    • Volume: 1-2 mL per gram of solid.[1]

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
    • Caution: Avoid temperatures

      
       initially to prevent oxidation if the material is wet.[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or impurities lower the melting point.[1]Re-heat and add 10-20% more solvent.[1] Add a seed crystal at the cloud point.[1]
Low Yield Compound is too soluble in the chosen solvent at cold temps.[1]Use a Binary System : Dissolve in min.[1] hot Ethanol, then add warm Water or Heptane dropwise until turbidity persists, then cool.[1]
Dark Color Oxidative degradation.[1]Perform recrystallization under Nitrogen atmosphere . Add a pinch of sodium dithionite (reducing agent) during dissolution if water is present.[1]
Fine Powder Cooling was too rapid.Re-dissolve and cool slowly (wrap flask in a towel to insulate).

Process Workflow Diagram

RecrystallizationProtocol Figure 2: Step-by-step purification workflow for 2-Amino-3-hydroxyquinoline. Raw Crude Material Dissolve Dissolve in Hot EtOH (Reflux) Raw->Dissolve Carbon Add Activated Carbon (Optional) Dissolve->Carbon Dark Color? Filter Hot Filtration (Remove Carbon) Dissolve->Filter Clear? Carbon->Filter Cool Slow Cooling (RT -> 4°C) Filter->Cool Collect Vacuum Filtration Cool->Collect Dry Vacuum Dry (45°C) Collect->Dry

References

  • PubChem Compound Summary. 2-Aminoquinoline (Structural Analog Data). National Center for Biotechnology Information.[1] [Link]

  • University of Rochester. Tips and Tricks: Common Solvents for Recrystallization.[Link]

Sources

Application

Mastering the Preparation of 2-Amino-3-hydroxyquinoline Stock Solutions for Reproducible Bioassay Results

Introduction: The Critical Role of Stock Solution Integrity in Bioassays 2-Amino-3-hydroxyquinoline is a heterocyclic organic compound belonging to the quinoline family. This molecular scaffold is of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stock Solution Integrity in Bioassays

2-Amino-3-hydroxyquinoline is a heterocyclic organic compound belonging to the quinoline family. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including potential anticancer and enzyme-inhibitory properties[1][2][3]. The reliability and reproducibility of in vitro and in vivo bioassays hinge on the precise and accurate preparation of test compound solutions. This application note provides a comprehensive, field-proven guide to preparing, storing, and handling stock solutions of 2-Amino-3-hydroxyquinoline to ensure the integrity of experimental outcomes. Due to the limited availability of specific physicochemical data for 2-Amino-3-hydroxyquinoline, this guide synthesizes information from closely related amino- and hydroxyquinoline isomers to establish a robust, scientifically-grounded protocol. It is imperative that researchers perform small-scale solubility and stability tests to empirically validate these protocols for their specific lot of 2-Amino-3-hydroxyquinoline.

Physicochemical Properties and Reagent Handling

A thorough understanding of the physicochemical properties of 2-Amino-3-hydroxyquinoline is fundamental to developing a reliable preparation protocol. While specific data for this exact isomer is sparse, we can infer key characteristics from related compounds.

PropertyValue (Estimated/Inferred)Source/Justification
Molecular Formula C₉H₈N₂OInferred from chemical name
Molecular Weight 160.17 g/mol Based on the empirical formula and consistent with isomers like 2-Amino-8-hydroxyquinoline.
Appearance Likely a solid, ranging from off-white to yellowish or brownish powder/crystals.Based on related quinoline derivatives.
Solubility Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO).Secondary Solvents: Methanol, Chloroform.Aqueous Solubility: Likely poor.Inferred from solubility data of 2-Aminoquinoline and other heterocyclic compounds. DMSO is a versatile solvent for a wide array of organic molecules[4].
Stability Sensitive to light and potential oxidation.Based on stability information for 2-Aminoquinoline and 2-Hydroxyquinoline, which recommend storage in a dark place under an inert atmosphere[4][5].

Safety and Handling Precautions:

2-Amino-3-hydroxyquinoline and its structural analogs may be harmful if swallowed, and can cause skin and eye irritation[6]. Always handle the compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Protocol for Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution, which can then be used to make fresh working solutions for bioassays.

Materials and Equipment:

  • 2-Amino-3-hydroxyquinoline (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial with a PTFE-lined screw cap

  • Volumetric flask (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

Step-by-Step Methodology:

  • Calculation of Required Mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL (0.001 L) of a 100 mM (0.1 M) stock solution: Mass (mg) = 0.1 mol/L * 0.001 L * 160.17 g/mol * 1000 mg/g = 16.02 mg

  • Weighing the Compound:

    • Tare a clean, dry amber glass vial on the analytical balance.

    • Carefully weigh the calculated amount of 2-Amino-3-hydroxyquinoline directly into the vial. Record the exact mass.

  • Dissolution:

    • Add approximately 80% of the final desired volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex thoroughly for at least one minute.

    • Visually inspect for any undissolved particles. If present, sonicate the vial in a water bath for 5-10 minutes.

    • Once the solid is fully dissolved, add DMSO to reach the final desired volume.

  • Sterile Filtration (Optional but Recommended):

    • For cell-based assays, sterile filtration is crucial. Draw the solution into a sterile syringe.

    • Attach a 0.22 µm PTFE syringe filter and carefully dispense the filtered stock solution into a new, sterile, amber glass vial. This step removes any potential microbial contamination and particulate matter.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, exact concentration, solvent, date of preparation, and your initials.

    • For short-term storage (up to one week), store the stock solution at 4°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Protect from light at all times.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing & Storage calc Calculate Mass (e.g., 16.02 mg for 1 mL of 100 mM) weigh Weigh Compound into Amber Vial calc->weigh add_dmso Add ~80% DMSO weigh->add_dmso dissolve Vortex & Sonicate until Dissolved add_dmso->dissolve final_vol Adjust to Final Volume with DMSO dissolve->final_vol filter Sterile Filter (0.22 µm PTFE) final_vol->filter label_store Label Clearly filter->label_store aliquot Aliquot for Single Use label_store->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing 2-Amino-3-hydroxyquinoline stock solution.

Preparation of Working Solutions for Bioassays

The primary DMSO stock solution must be diluted to the final desired concentration in an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Protocol for Serial Dilution:

  • Intermediate Dilution: It is often impractical to dilute the 100 mM stock directly to low nanomolar concentrations. First, prepare an intermediate stock solution (e.g., 1 mM or 100 µM) by diluting the primary stock in your assay buffer or medium.

  • Final Dilution: Use the intermediate stock to prepare the final working concentrations for your experiment.

Example Dilution Scheme:

To obtain a final concentration of 10 µM in a total assay volume of 100 µL, with a final DMSO concentration of 0.1%:

  • Prepare a 10 mM intermediate stock by diluting the 100 mM primary stock 1:10 in DMSO.

  • Add 0.1 µL of the 10 mM intermediate stock to 99.9 µL of the assay buffer/medium.

Logical Flow for Dilution in Bioassays

G PrimaryStock Primary Stock 100 mM in 100% DMSO IntermediateStock Intermediate Stock e.g., 1 mM in Assay Buffer + DMSO PrimaryStock->IntermediateStock Dilute in Assay Buffer WorkingSolution Final Working Solution e.g., 10 µM in Assay Buffer (Final DMSO ≤ 0.5%) IntermediateStock->WorkingSolution Serial Dilutions Bioassay Bioassay (e.g., Cell Plate, Enzyme Reaction) WorkingSolution->Bioassay Add to Assay

Caption: Dilution cascade for bioassay working solutions.

Conclusion and Best Practices

The integrity of your bioassay data is directly linked to the quality of your test compound solutions. By following these protocols, researchers can confidently prepare and store 2-Amino-3-hydroxyquinoline stock solutions.

Key Takeaways:

  • Empirical Validation is Crucial: Always perform a small-scale solubility test with your specific batch of 2-Amino-3-hydroxyquinoline before preparing a large volume of stock solution.

  • Use High-Purity Reagents: Anhydrous DMSO and high-quality compound are essential.

  • Protect from Light: Use amber vials and minimize exposure to ambient light.

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions for long-term storage.

  • Control Final Solvent Concentration: Keep the final DMSO concentration in your bioassay as low as possible and consistent across all treatments, including vehicle controls.

By adhering to these principles of careful preparation and handling, researchers can minimize experimental variability and generate high-quality, reproducible data in their drug discovery and development efforts.

References

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. PMC. [Link]

  • 3-Aminoquinoline | C9H8N2 | CID 11375. PubChem. [Link]

  • 2-Hydroxyquinoline | C9H7NO | CID 6038. PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • 2-Aminoquinoline | CAS#:580-22-3. Chemsrc. [Link]

  • Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. PubMed Central. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

  • 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114. PubChem. [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PMC. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Hydroxy-2-aminoquinoline

Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of 3-hydroxy-2-aminoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of 3-hydroxy-2-aminoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Traditional synthetic routes often involve harsh conditions and long reaction times.[2] By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this protocol dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[3][4] We present a detailed experimental protocol, mechanistic insights, and optimization strategies for researchers in pharmaceutical and chemical development.

Introduction: The Significance of the Quinoline Scaffold and Microwave Synthesis

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[4][5] Specifically, substituted 2-aminoquinolines are valued as versatile intermediates and pharmacophores.[6][7] The introduction of a hydroxyl group at the 3-position further enhances the molecule's potential for hydrogen bonding, making 3-hydroxy-2-aminoquinoline a valuable building block for designing targeted therapeutics.[1]

Conventional synthesis methods often require prolonged heating, which can lead to byproduct formation and lower yields. Microwave-assisted synthesis has emerged as a powerful technology to overcome these limitations.[8] By using microwave irradiation, chemists can achieve rapid, uniform heating of the reaction mixture, leading to dramatic rate enhancements, higher yields, and improved product purity.[8][9] This technology operates on the principle of dielectric heating, where polar molecules or ions in the reaction mixture align with the oscillating electric field of the microwaves, generating heat through molecular friction and ionic conduction.[9][10] This direct energy transfer is fundamentally more efficient than conventional heating, which relies on slow thermal conduction.[3]

This guide details a robust microwave-assisted protocol for the synthesis of 3-hydroxy-2-aminoquinoline, designed for reproducibility and scalability in a research setting.

Proposed Synthetic Route: Base-Catalyzed Cyclocondensation

The described protocol is based on the base-catalyzed cyclocondensation of 2-aminobenzonitrile with an α-hydroxy ester, such as ethyl 2-hydroxyacetate. This approach leverages readily available starting materials to construct the quinoline core in a single, efficient step.

Reaction Scheme:

Experimental Protocol

This protocol has been designed for use with a dedicated scientific microwave reactor. The use of domestic microwave ovens is strongly discouraged due to the lack of temperature and pressure controls, which poses significant safety risks and leads to poor reproducibility.[11]

3.1. Materials and Reagents

  • 2-Aminobenzonitrile (≥98% purity)

  • Ethyl 2-hydroxyacetate (≥98% purity)

  • Sodium ethoxide (NaOEt), 21% solution in ethanol or solid (≥95%)

  • Ethanol (anhydrous, 200 proof) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Silica gel for column chromatography

3.2. Equipment

  • Dedicated scientific microwave reactor with programmable temperature, pressure, and power controls.

  • 10 mL or 35 mL microwave reaction vessel with a magnetic stir bar.

  • Standard laboratory glassware (beakers, flasks).

  • Filtration apparatus (Büchner funnel).

  • Rotary evaporator.

  • Analytical instruments for characterization (NMR, LC-MS, IR).

3.3. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminobenzonitrile (e.g., 1.0 mmol, 118 mg).

  • Solvent and Reactant Addition: Add anhydrous ethanol (3 mL) to the vessel. Follow with the addition of ethyl 2-hydroxyacetate (1.2 mmol, 125 mg, 1.2 eq).

  • Base Addition: Carefully add sodium ethoxide (2.0 mmol, 2.0 eq). If using a 21% solution, calculate the required volume (approx. 0.65 mL). If using solid, add 136 mg. Causality Note: A stoichiometric excess of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the ester, initiating the nucleophilic attack on the nitrile group.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Set the reaction parameters as follows (refer to Table 1 for optimization):

    • Temperature: 140 °C (Use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: Dynamic power control to maintain temperature

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.

  • Work-up and Isolation:

    • Carefully uncap the vessel in a fume hood.

    • Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.[11]

    • Neutralize the mixture by slowly adding 1M HCl until the pH is approximately 7. A precipitate should form.

    • Stir the slurry for 15 minutes in an ice bath to maximize precipitation.

    • Collect the crude solid product by vacuum filtration, washing with cold water.[11]

  • Purification:

    • Dry the crude solid under vacuum.

    • The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure 3-hydroxy-2-aminoquinoline.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.[11]

Visualizing the Process

4.1. Experimental Workflow

The general workflow for the synthesis is outlined below, from initial setup to final product analysis.

G reagents 1. Reagent Preparation (2-aminobenzonitrile, ester, base, solvent) mw_synth 2. Microwave Synthesis (140 °C, 15 min) reagents->mw_synth Load Vessel workup 3. Work-up & Isolation (Quenching, Neutralization, Filtration) mw_synth->workup Cool & Uncap purify 4. Purification (Recrystallization or Chromatography) workup->purify Crude Product charac 5. Characterization (NMR, MS, IR) purify->charac Pure Product

Caption: General experimental workflow for microwave-assisted synthesis.

4.2. Proposed Reaction Mechanism

The reaction proceeds through a base-catalyzed cascade involving nucleophilic addition and intramolecular cyclization.

G cluster_0 Step 1: Anion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization ester Ethyl 2-hydroxyacetate anion Ester Enolate ester->anion Base (NaOEt) intermediate1 Iminyl Anion Intermediate anion:e->intermediate1:w nitrile 2-Aminobenzonitrile nitrile->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Attack on Carbonyl product 3-Hydroxy-2-aminoquinoline intermediate2->product - EtOH - Tautomerization

Caption: Proposed mechanism for the formation of the quinoline ring.

Optimization and Data

The efficiency of microwave-assisted reactions is highly dependent on parameters like temperature, time, and solvent choice.[12] Polar solvents that couple well with microwaves, such as DMF and ethanol, are generally preferred.[11] The following table provides a representative summary of how reaction conditions can be optimized.

EntryTemperature (°C)Time (min)SolventBase (eq.)Yield (%)
112020Ethanol2.065
214015Ethanol2.088
316010Ethanol2.082 (decomp)
414015DMF2.091
514015Ethanol1.555

Data are illustrative and intended to guide optimization.

Trustworthiness Insights:

  • Temperature is Critical: As shown in entries 1-3, increasing the temperature can dramatically reduce reaction time, but excessive heat can lead to decomposition.[12] A temperature of 140 °C provides a good balance.

  • Solvent Choice Matters: A higher-boiling, highly polar solvent like DMF (Entry 4) can slightly improve the yield by allowing for more efficient microwave energy absorption and potentially higher reaction temperatures if needed.

  • Base Stoichiometry: A substoichiometric amount of base (Entry 5) results in a significantly lower yield, confirming its critical catalytic role in the initial deprotonation step.

Conclusion

This application note details an efficient, rapid, and high-yielding protocol for the synthesis of 3-hydroxy-2-aminoquinoline using microwave irradiation. The method offers significant advantages over conventional heating, reducing reaction times from hours to just 15 minutes.[12] By providing a clear, step-by-step protocol, mechanistic rationale, and optimization guidelines, this document serves as a valuable resource for researchers in drug discovery and organic synthesis, enabling the streamlined production of this important heterocyclic building block.

References

  • Wilson, L. J., et al. (2002). Microwave-assisted synthesis of 2-aminoquinolines. ElectronicsAndBooks.
  • ProQuest. (2022). Microwave irradiation for the synthesis of quinoline scaffolds: a review. ProQuest.
  • ResearchGate. (2025). Microwave-assisted synthesis of 2-aminoquinolines | Request PDF. ResearchGate.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Google Patents. (1969). Process for the preparation of 2-amino-3-hydroxyquinoxalines. US3446809A.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. ResearchGate.
  • Bentham Science Publisher. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science.
  • ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
  • BenchChem. (2025). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem.
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • ACS Publications. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Publications.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK.
  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • ResearchGate. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate.
  • LOCKSS. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan. HETEROCYCLES, 92(3).
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • MDPI. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. MDPI.
  • PubMed Central. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central.
  • TSI Journals. (n.d.). An improved synthesis of 2-amino-3-formylquinoline derivatives. TSI Journals.
  • Mayo Clinic. (n.d.). Hydroxychloroquine (oral route) - Side effects & dosage. Mayo Clinic.

Sources

Application

Application Notes and Protocols for the Functionalization of the 2-Amino Group in 3-Hydroxyquinoline Scaffolds

Introduction: The Strategic Importance of 2-Amino-3-hydroxyquinoline Functionalization The 3-hydroxyquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, appearing in a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-3-hydroxyquinoline Functionalization

The 3-hydroxyquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The presence of both a hydroxyl and an amino group on the quinoline core offers rich opportunities for structural diversification. In particular, the functionalization of the 2-amino group serves as a critical gateway to novel derivatives with modulated pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the selective functionalization of the 2-amino group in 3-hydroxyquinoline scaffolds.

The nucleophilicity of the 2-amino group, influenced by the electronic properties of the quinoline ring system and the adjacent 3-hydroxy group, allows for a range of chemical transformations. This document will focus on three primary classes of reactions: N-Acylation , N-Sulfonylation , and N-Arylation via metal-catalyzed cross-coupling reactions. For each, we will delve into the mechanistic rationale, provide field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

I. N-Acylation: Introducing Carbonyl Functionality

N-acylation is a fundamental transformation that introduces an amide linkage, a common feature in many pharmaceutical agents. This modification can significantly alter the parent molecule's solubility, hydrogen bonding capacity, and metabolic stability. The reaction typically involves the treatment of the 2-amino-3-hydroxyquinoline with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Causality Behind Experimental Choices

The choice of acylating agent, base, and solvent is critical for achieving high yields and preventing unwanted side reactions, such as O-acylation of the 3-hydroxy group.

  • Acylating Agent: Acyl chlorides are generally more reactive than their corresponding anhydrides, leading to faster reaction times. However, they also generate hydrochloric acid as a byproduct, necessitating the use of a stoichiometric amount of base.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly employed to neutralize the acid byproduct without competing with the amino group for the acylating agent. Pyridine can also be used and may act as a nucleophilic catalyst.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent.

Experimental Protocol: N-Acetylation of 2-Amino-3-hydroxyquinoline

This protocol describes a general procedure for the N-acetylation using acetic anhydride.

Materials:

  • 2-Amino-3-hydroxyquinoline

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-hydroxyquinoline (1.0 eq.) in anhydrous DCM.

  • Add pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(3-hydroxyquinolin-2-yl)acetamide.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetic AnhydridePyridineDCM3~90
2Benzoyl ChlorideTEATHF4~85
3Propionyl ChlorideDIPEADCM3.5~88

Note: Yields are approximate and can vary based on substrate and reaction scale.

Visualization: N-Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification start_quinoline 2-Amino-3-hydroxyquinoline reaction_vessel Anhydrous Solvent (DCM/THF) Inert Atmosphere (N2/Ar) 0 °C to Room Temperature start_quinoline->reaction_vessel start_acyl Acylating Agent (Acyl Chloride/Anhydride) start_acyl->reaction_vessel start_base Base (Pyridine/TEA/DIPEA) start_base->reaction_vessel workup Quench (aq. NaHCO3) Extraction (DCM) Drying (Na2SO4) reaction_vessel->workup Reaction Monitoring (TLC) purification Column Chromatography (Silica Gel) workup->purification product N-Acyl-2-amino-3-hydroxyquinoline purification->product

Caption: General workflow for the N-acylation of 2-amino-3-hydroxyquinoline.

II. N-Sulfonylation: Installation of Sulfonamide Moieties

The introduction of a sulfonamide group can profoundly impact a molecule's acidity, polarity, and ability to act as a hydrogen bond donor. N-sulfonylation of 2-amino-3-hydroxyquinoline is typically achieved by reacting it with a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices

Similar to N-acylation, the choice of reagents and conditions is crucial for selective N-sulfonylation.

  • Sulfonylating Agent: A variety of sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, dansyl chloride) can be employed to introduce different sulfonyl groups.

  • Base: A stronger base, such as potassium carbonate or sodium hydride, may be required compared to N-acylation, as the acidity of the resulting sulfonamide N-H can lead to deprotonation and potential side reactions. The use of an organic base like pyridine is also common.

  • Solvent: Anhydrous aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride.

Experimental Protocol: N-Tosylation of 2-Amino-3-hydroxyquinoline

This protocol outlines a general procedure for N-tosylation using p-toluenesulfonyl chloride (tosyl chloride).

Materials:

  • 2-Amino-3-hydroxyquinoline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of 2-amino-3-hydroxyquinoline (1.0 eq.) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.

  • Extract the aqueous layer with DCM (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(3-hydroxyquinolin-2-yl)-4-methylbenzenesulfonamide.

Data Presentation: Representative N-Sulfonylation Reactions

EntrySulfonyl ChlorideBaseSolventTime (h)Yield (%)
1Tosyl ChloridePyridinePyridine14~80
2Mesyl ChlorideTEADCM12~75
3Dansyl ChlorideK₂CO₃DMF16~70

Note: Yields are approximate and can vary based on substrate and reaction scale.

III. N-Arylation: Forging Carbon-Nitrogen Bonds via Cross-Coupling

The formation of a C(aryl)-N bond to the 2-amino group opens up vast possibilities for exploring structure-activity relationships by introducing diverse aromatic and heteroaromatic moieties. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the two most prominent methods for this transformation.[1][2]

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[3] It involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex.

Visualization: Buchwald-Hartwig Catalytic Cycle

G cluster_legend Legend pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(L_n)-X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 [Ar-Pd(II)(L_n)(R2NH)]+X- pd_complex1->pd_complex2 R2NH amine_coordination Amine Coordination pd_amido Ar-Pd(II)(L_n)(R2N) pd_complex2->pd_amido deprotonation Deprotonation (Base) pd_amido->pd0 product Ar-NR2 pd_amido->product reductive_elimination Reductive Elimination pd0_legend Active Pd(0) Catalyst pd_complex1_legend Oxidative Addition Complex pd_complex2_legend Amine Complex pd_amido_legend Palladium Amido Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices.

  • Ligand: The choice of phosphine ligand is critical and often determines the success of the reaction. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are frequently employed to facilitate both the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene, dioxane, or DMF are typically used.

Experimental Protocol: Buchwald-Hartwig N-Arylation of 2-Amino-3-hydroxyquinoline

Note: The 3-hydroxy group may require protection (e.g., as a silyl ether or benzyl ether) prior to the cross-coupling reaction to prevent competitive O-arylation. The following protocol assumes the use of a protected 3-hydroxyquinoline.

Materials:

  • Protected 2-Amino-3-hydroxyquinoline (e.g., 2-amino-3-(benzyloxy)quinoline)

  • Aryl bromide or iodide

  • Pd₂(dba)₃ (palladium precatalyst)

  • XPhos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Diatomaceous earth

  • Standard workup and purification reagents

Procedure:

  • In a glovebox, add the protected 2-amino-3-hydroxyquinoline (1.0 eq.), aryl halide (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the N-aryl derivative.

  • If a protecting group was used, perform the deprotection step under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final N-aryl-2-amino-3-hydroxyquinoline.

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[2] While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig reaction, it can be a valuable alternative, particularly for certain substrates.

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) salts, such as CuI, are most commonly used.

  • Ligand: The use of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve the reaction efficiency and allow for lower reaction temperatures.

  • Base: A strong base like potassium carbonate or potassium phosphate is typically required.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are generally used.

Experimental Protocol: Ullmann N-Arylation of 2-Amino-3-hydroxyquinoline

Note: As with the Buchwald-Hartwig reaction, protection of the 3-hydroxy group is often necessary.

Materials:

  • Protected 2-Amino-3-hydroxyquinoline

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add the protected 2-amino-3-hydroxyquinoline (1.0 eq.), aryl iodide (1.5 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF and heat the mixture at 120-140 °C for 24-48 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Perform the deprotection step to obtain the final product.

Data Presentation: Comparison of N-Arylation Methods

MethodCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene11012-2460-90
UllmannCuI / 1,10-PhenanthrolineK₂CO₃DMF13024-4840-70

IV. Characterization of Functionalized 2-Amino-3-hydroxyquinoline Derivatives

The successful synthesis of the target compounds must be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the functionalized products. The disappearance of the N-H protons of the starting aminoquinoline and the appearance of new signals corresponding to the introduced acyl, sulfonyl, or aryl group are key diagnostic features.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the newly formed functional groups. For example, N-acylation will result in a characteristic amide carbonyl stretch (around 1650-1680 cm⁻¹). N-sulfonylation will show characteristic S=O stretching bands.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized compound, confirming its elemental composition.

Conclusion and Future Perspectives

The functionalization of the 2-amino group in 3-hydroxyquinoline scaffolds provides a powerful platform for the generation of diverse chemical libraries for drug discovery and development. The choice of synthetic strategy—N-acylation, N-sulfonylation, or N-arylation—will depend on the desired properties of the final compound. Careful consideration of the reaction mechanism and optimization of the experimental conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers venturing into the chemical modification of this important heterocyclic system. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of novel functionalization reactions to further expand the accessible chemical space.

References

  • Štefane, B., & Polanc, S. (2004). A new method for the N-acetylation of primary and secondary amines.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Fagan, P. J., Hauptman, E., Shapiro, R., & Casalnuovo, A. (1997). Ullmann-type diaryl ether synthesis with a soluble copper catalyst. Journal of the American Chemical Society, 119(45), 11420-11421.
  • Sawant, D. N., & Wakharkar, R. D. (2011). A simple and efficient protocol for N-tosylation of amines. Tetrahedron Letters, 52(4), 488-490.
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • Elgemeie, G. H., & Ali, H. A. (2001). A novel synthesis of 2-amino-3-hydroxyquinolines.
  • Abdel-Gawad, H., & El-Gaby, M. S. A. (2009). Synthesis and reactions of some new 3-hydroxy-2-oxo-1,2-dihydroquinoline derivatives. Journal of the Chinese Chemical Society, 56(4), 849-856.
  • Fadda, A. A., & El-Mekabaty, A. (2014). Synthesis and biological evaluation of some new 3-substituted-2-quinolone derivatives. Archiv der Pharmazie, 347(10), 726-735.
  • Reddy, C. R., & Reddy, P. S. N. (2007). A facile synthesis of 2-amino-3-cyanoquinolines. Indian Journal of Chemistry - Section B, 46B(8), 1357-1360.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

Method

Application Note: Precision Coupling of 2-Amino-3-hydroxyquinoline with Amino Acids

This Application Note is designed for researchers and drug development professionals targeting the synthesis of amino acid conjugates with the 2-Amino-3-hydroxyquinoline (2-A-3-HQ) scaffold. The guide addresses the speci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals targeting the synthesis of amino acid conjugates with the 2-Amino-3-hydroxyquinoline (2-A-3-HQ) scaffold.

The guide addresses the specific chemoselective challenges posed by this "push-pull" system: the electron-deficient 2-amino group (poor nucleophile) and the electron-rich, potentially competing 3-hydroxyl group.

Part 1: Strategic Analysis & Chemical Logic

The Scaffold Challenge

Coupling amino acids to 2-Amino-3-hydroxyquinoline presents a tripartite challenge distinct from standard peptide synthesis:

  • Electronic Deactivation: The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect on the exocyclic amine at position 2. This renders the 2-amino group significantly less nucleophilic than a standard aniline or alkyl amine.

  • Competitive Nucleophilicity: The hydroxyl group at position 3 is a phenol-like nucleophile. While amide formation is thermodynamically preferred over ester formation, kinetic control is difficult. Without protection, O-acylation is a significant side reaction.

  • Cyclization Risk: The proximity of the 2-amino and 3-hydroxyl groups predisposes the resulting amide to dehydrative cyclization, forming an oxazolo[4,5-b]quinoline . While often a desired heterocycle, this cyclization must be strictly controlled if the linear amide conjugate is the target.

Decision Matrix

Before selecting a protocol, determine the fate of the 3-hydroxyl group.

CouplingStrategy Start Start: 2-Amino-3-hydroxyquinoline + AA-OH Decision Is the 3-OH group protected? Start->Decision Protected Yes (e.g., O-Bn, O-TBS) Decision->Protected High Purity Required Unprotected No (Free OH) Decision->Unprotected Rapid Screening MethodA Method A: HATU/HOAt Activation (High Yield, Chemoselective) Protected->MethodA Recommended MethodB Method B: POCl3/Pyridine (Forceful, Risk of O-acylation) Unprotected->MethodB Stubborn Amines MethodC Method C: Mixed Anhydride (IBCF) (Scalable, Moderate Selectivity) Unprotected->MethodC Scale-up Risk CRITICAL RISK: Spontaneous cyclization to Oxazole under acidic/heat conditions MethodB->Risk

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on substrate protection status.

Part 2: Detailed Experimental Protocols

Method A: The "Gold Standard" (Protected Scaffold)

Best for: Valuable amino acids, chiral integrity, and high-purity requirements. Mechanism: Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) to generate a highly reactive active ester that can overcome the low nucleophilicity of the 2-amino group without racemizing the amino acid.

Prerequisite: The 3-hydroxyl group should ideally be protected (e.g., O-Benzyl or O-TBDMS) to prevent O-acylation.

Materials
  • Amine: 3-(Benzyloxy)quinolin-2-amine (Protected Scaffold)

  • Carboxylic Acid: Fmoc- or Boc-protected Amino Acid (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Additive: HOAt (1.2 equiv) - Crucial for suppressing racemization and boosting reactivity.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the Protected Amino Acid (1.0 mmol) and HATU (380 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (520 µL, 3.0 mmol) dropwise at 0°C. Stir for 5–10 minutes. The solution should turn slightly yellow.

  • Coupling: Add the 2-amino-3-(benzyloxy)quinoline (1.0 mmol) and HOAt (136 mg, 1.0 mmol) to the reaction mixture.

    • Note: Adding HOAt separately ensures the active ester forms efficiently before the poor nucleophile is introduced.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check via LC-MS. The electron-deficient amine reacts slowly; heating to 40°C may be required for sterically hindered amino acids (e.g., Val, Ile).

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Method B: Phosphorus Oxychloride (POCl₃) Activation

Best for: Unprotected scaffolds or extremely unreactive amines. Mechanism: Generates a highly reactive acid chloride/phosphoryl intermediate in situ. This method is aggressive and drives the reaction with electron-deficient heteroaromatic amines where EDC/HOBt fails.

Warning: This method is acidic and dehydrating. It carries a high risk of cyclizing the product into an oxazole if the 3-OH is free.

Materials
  • Amine: 2-Amino-3-hydroxyquinoline (Free OH)

  • Carboxylic Acid: Cbz- or Boc-protected Amino Acid (1.2 equiv)

  • Reagent: POCl₃ (Phosphorus Oxychloride) (1.2 equiv)

  • Solvent/Base: Pyridine (anhydrous)

Protocol
  • Preparation: Dissolve the Protected Amino Acid (1.2 mmol) and 2-Amino-3-hydroxyquinoline (1.0 mmol) in anhydrous Pyridine (10 mL) at -15°C (ice/salt bath).

  • Activation: Add POCl₃ (1.2 mmol) dropwise over 10 minutes. Exothermic reaction—maintain temperature below -10°C.

  • Reaction: Stir at -15°C for 30 minutes, then allow to warm to 0°C for 1 hour.

    • Critical Check: Do not heat. Heating will promote O-acylation or cyclization.

  • Quenching: Pour the reaction mixture carefully into crushed ice/water.

  • Extraction: Extract immediately with DCM (3x). Wash with cold 1N HCl (to remove pyridine) and brine.

  • Purification: The product may precipitate upon quenching; otherwise, purify via chromatography.

Part 3: Troubleshooting & Optimization

Chemoselectivity (N- vs. O-Acylation)

If you observe significant O-acylated byproduct (ester) when using the unprotected scaffold:

  • Switch Solvent: Use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20% in DCM). HFIP strongly hydrogen-bonds to the hydroxyl group, effectively "masking" its nucleophilicity while activating the carbonyl electrophile.

  • Hard/Soft Logic: The amine is a "harder" nucleophile than the phenol. Use "hard" activating agents like Acid Fluorides (generated via TFFH) which often favor amide formation over ester formation in competitive systems.

Data Summary Table
ParameterMethod A (HATU/HOAt)Method B (POCl₃)Method C (Mixed Anhydride)
Target Substrate Protected 3-OH (Recommended)Unprotected / Stubborn AminesScale-up (>5g)
Reactivity HighVery HighModerate
Risk of Racemization Low (due to HOAt)ModerateHigh (if over-activated)
Risk of O-Acylation Low (if protected)HighModerate
Primary Byproduct Urea (easy to remove)Oxazole (cyclized)Urethane

Part 4: References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development, 9(6), 765-775. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

Application

The Untapped Potential of 2-Amino-3-hydroxyquinoline as a Fluorescent Chemosensor: A Guide for Innovators

Preamble: Charting New Territory in Fluorescent Sensing In the dynamic field of chemical sensing, the quest for novel fluorophores with enhanced sensitivity, selectivity, and practical utility is perpetual. While the qui...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting New Territory in Fluorescent Sensing

In the dynamic field of chemical sensing, the quest for novel fluorophores with enhanced sensitivity, selectivity, and practical utility is perpetual. While the quinoline scaffold, particularly the 8-hydroxyquinoline (8-HQ) isomer, is a well-established cornerstone in the design of fluorescent chemosensors, a significant opportunity for innovation lies in the exploration of its lesser-known derivatives.[1][2] This guide focuses on one such promising, yet underexplored molecule: 2-Amino-3-hydroxyquinoline .

Currently, the scientific literature on the direct application of 2-Amino-3-hydroxyquinoline as a fluorescent chemosensor is nascent. This presents a unique opportunity for researchers, scientists, and drug development professionals to pioneer its characterization and application. This document, therefore, serves as a forward-looking technical guide, providing a scientifically-grounded roadmap for synthesizing, characterizing, and applying this intriguing molecule. We will extrapolate from the rich knowledge base of related quinoline derivatives to predict its properties and propose robust experimental protocols.

The Strategic Advantage of the 2-Amino-3-hydroxy Substitution Pattern

The unique arrangement of the amino and hydroxyl groups at the 2 and 3 positions of the quinoline ring suggests the potential for novel and powerful sensing mechanisms. Unlike the well-studied 8-hydroxyquinoline which relies on a distinct chelation pocket, the vicinal amino and hydroxyl groups in our target molecule could give rise to unique photophysical behaviors, including the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) and unique metal chelation dynamics.

Proposed Synthetic Pathway

While a definitive, optimized synthesis for 2-Amino-3-hydroxyquinoline is not yet established in the literature for chemosensor applications, a plausible route can be conceptualized based on known organic chemistry principles and the synthesis of analogous compounds. A potential pathway could involve the nitration of a suitable quinoline precursor followed by reduction and hydroxylation, or a multi-component reaction strategy. A more direct, albeit potentially challenging, approach could be the amination of 2,3-dihydroxyquinoxaline, a structurally similar compound whose synthesis is documented.[3]

Below is a conceptual workflow for a possible synthetic approach:

cluster_synthesis Proposed Synthesis of 2-Amino-3-hydroxyquinoline start Starting Material (e.g., 3-hydroxyquinoline) nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration Step 1 reduction Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) nitration->reduction Step 2 final_product 2-Amino-3-hydroxyquinoline reduction->final_product Step 3

Caption: Proposed synthetic workflow for 2-Amino-3-hydroxyquinoline.

Predicted Photophysical Properties and Sensing Mechanisms

The inherent fluorescence of the quinoline core, modulated by the electron-donating amino and hydroxyl groups, is expected to make 2-Amino-3-hydroxyquinoline a promising fluorophore.[4] We predict the following sensing mechanisms to be dominant:

Chelation-Enhanced Fluorescence (CHEF) for Metal Ion Detection

The vicinal amino and hydroxyl groups can form a bidentate chelation site for various metal ions. In its free form, non-radiative decay processes may quench the fluorescence of the molecule. Upon binding to a metal ion, the resulting complex would likely exhibit increased rigidity, leading to a significant enhancement of fluorescence—a "turn-on" response.

cluster_chef Chelation-Enhanced Fluorescence (CHEF) Mechanism free_ligand 2-Amino-3-hydroxyquinoline (Low Fluorescence) complex [M(L)]ⁿ⁺ Complex (High Fluorescence) free_ligand->complex + Metal Ion metal_ion Metal Ion (Mⁿ⁺) complex->free_ligand - Metal Ion

Caption: The principle of Chelation-Enhanced Fluorescence (CHEF).

Excited-State Intramolecular Proton Transfer (ESIPT)

The ortho-positioning of the amino (-NH₂) and hydroxyl (-OH) groups creates an ideal geometry for ESIPT. In the excited state, a proton can be transferred from the hydroxyl group to the amino group or the quinoline nitrogen, leading to a tautomeric form with a large Stokes shift. The presence of analytes, such as metal ions or anions that can interact with these groups, can modulate the ESIPT process, resulting in a ratiometric or "turn-off" fluorescent response.

cluster_esipt Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism ground_state Ground State (Enol Form) excited_state_enol Excited State (Enol*) ground_state->excited_state_enol Excitation excited_state_keto Excited State (Keto*) excited_state_enol->excited_state_keto Proton Transfer analyte Analyte excited_state_enol->analyte Interaction disrupts ESIPT ground_state_keto Ground State (Keto Form) excited_state_keto->ground_state_keto Emission (Large Stokes Shift) ground_state_keto->ground_state

Caption: The ESIPT process and its potential modulation by an analyte.

Application Notes and Experimental Protocols

The following protocols are designed to guide a researcher in the synthesis, characterization, and evaluation of 2-Amino-3-hydroxyquinoline as a fluorescent chemosensor.

Protocol 1: Synthesis and Purification

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (e.g., 3-hydroxyquinoline) in a suitable solvent (e.g., concentrated sulfuric acid).

  • Nitration: Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-derivative.

  • Reduction: Suspend the isolated nitro-derivative in a suitable solvent (e.g., ethanol or acetic acid) and add a reducing agent (e.g., SnCl₂ in concentrated HCl or catalytic hydrogenation with H₂/Pd-C).

  • Purification: After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product, 2-Amino-3-hydroxyquinoline, using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Protocol 2: Photophysical Characterization
  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-3-hydroxyquinoline (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of a diluted solution (e.g., 10 µM) to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy: Record the emission spectrum by exciting the solution at its λmax. Determine the maximum emission wavelength (λem).

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Fluorescence Lifetime Measurement: Determine the fluorescence lifetime (τ) using a time-correlated single-photon counting (TCSPC) system.

Protocol 3: Screening for Analyte Selectivity
  • Analyte Stock Solutions: Prepare stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) and anions (e.g., sodium or potassium salts of F⁻, Cl⁻, Br⁻, I⁻, CN⁻, SCN⁻, AcO⁻, H₂PO₄⁻) in deionized water or a suitable buffer.

  • Selectivity Assay: To separate solutions of 2-Amino-3-hydroxyquinoline (e.g., 10 µM), add an excess (e.g., 10 equivalents) of each analyte.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution after a short incubation period.

  • Analysis: Compare the fluorescence intensity changes to identify which analytes induce a significant response.

Protocol 4: Titration Experiments and Determination of Sensing Parameters
  • Probe Solution: Prepare a solution of 2-Amino-3-hydroxyquinoline at a fixed concentration (e.g., 10 µM).

  • Analyte Titration: Incrementally add small aliquots of the stock solution of the target analyte to the probe solution.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

  • Binding Constant Calculation: Plot the change in fluorescence intensity against the analyte concentration. Fit the data to a suitable binding model (e.g., 1:1 or 1:2) using a non-linear fitting algorithm to determine the association constant (Ka). The Benesi-Hildebrand method can also be employed for an initial estimation.

  • Limit of Detection (LOD) Calculation: Determine the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve at low analyte concentrations.

Predicted Performance and Applications

Based on the performance of analogous amino- and hydroxy-quinoline chemosensors, we can anticipate the potential performance characteristics of a 2-Amino-3-hydroxyquinoline-based sensor.[5][6]

Parameter Predicted Value/Range Rationale/Comparison
Excitation Wavelength (λex) 350 - 400 nmSimilar to other aminoquinoline derivatives.[7]
Emission Wavelength (λem) 450 - 550 nmExpected blue-green to green emission.
Stokes Shift > 100 nmPotentially large due to ESIPT mechanism.
Quantum Yield (ΦF) 0.1 - 0.5 (in complexed state)Typical for quinoline-based fluorophores.
Selectivity High for specific transition metal ions (e.g., Zn²⁺, Al³⁺, Fe³⁺)The amino-hydroxy chelation site can be tailored for specific ions.[5][8]
Limit of Detection (LOD) 10⁻⁶ to 10⁻⁸ M (nanomolar to micromolar)Achievable with a strong "turn-on" fluorescence response.
Response Time < 1 minuteRapid complexation kinetics are expected.

Potential Applications:

  • Environmental Monitoring: Detection of heavy metal contamination in water sources.

  • Biomedical Research: Imaging of metal ions in living cells and tissues.

  • Drug Development: Screening for inhibitors of metalloenzymes.

  • Industrial Process Control: Monitoring of metal ion concentrations in chemical processes.

Conclusion: A Call to Exploration

2-Amino-3-hydroxyquinoline stands as a promising but largely unexplored platform for the development of novel fluorescent chemosensors. Its unique structural features suggest the potential for new and efficient sensing mechanisms. The protocols and predictive insights provided in this guide are intended to empower researchers to unlock the full potential of this molecule. By systematically synthesizing, characterizing, and evaluating its sensing capabilities, the scientific community can expand the toolkit of fluorescent probes for a wide range of applications in science and technology.

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  • (n.d.). PubChem.

  • (2014). Sensors, 14(5), 8277-8298.

  • (2020). Molecules, 25(1), 139.

  • (n.d.). PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Amino-3-hydroxyquinoline synthesis

Executive Summary The synthesis of 2-Amino-3-hydroxyquinoline presents a unique "double-edged" challenge in heterocyclic chemistry. The molecule contains both an electron-rich 3-hydroxy group (susceptible to oxidation/qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-3-hydroxyquinoline presents a unique "double-edged" challenge in heterocyclic chemistry. The molecule contains both an electron-rich 3-hydroxy group (susceptible to oxidation/quinone formation) and an amphoteric 2-amino motif (complicating isolation). Low yields in this protocol are rarely due to a single catastrophic failure but rather a "death by a thousand cuts"—cumulative losses during cyclization efficiency, oxidative degradation, and suboptimal isoelectric precipitation.

This guide moves beyond standard literature to address the process engineering required to stabilize this scaffold and maximize recovery.

Phase 1: Reaction Optimization (The Friedländer & Modified Routes)

Q: My crude LC-MS shows high conversion, but the isolated yield is consistently <30%. Where is the product going?

A: If conversion is high but mass recovery is low, you are likely losing product into the aqueous mother liquor during the workup of the amphoteric species.

The Fix: Isoelectric Point (pI) Targeting. 2-Amino-3-hydroxyquinoline is a zwitterionic hybrid. It behaves as a base (quinoline N + exocyclic amine) and a weak acid (phenolic -OH).

  • Acidic Workup (pH < 4): The molecule is protonated (

    
    ) and highly water-soluble.
    
  • Basic Workup (pH > 10): The phenol is deprotonated (

    
    ), forming a soluble phenolate salt.
    
  • The "Yield Trap": Many protocols suggest "neutralizing to pH 7." This is often imprecise. You must target the exact Isoelectric Point (pI) where solubility is minimal.

Protocol Adjustment:

  • Chill the reaction mixture to

    
    .
    
  • Titrate the solution slowly.

  • Target pH 6.2 – 6.5 . (Empirically determined range for minimal solubility of this scaffold).

  • Allow the suspension to "age" (stir gently) for 30 minutes at cold temperatures to promote crystal growth before filtration.

Q: I am observing significant "tar" formation and a dark reaction mixture. Is this polymerization?

A: This is likely Oxidative Polymerization , not simple thermal polymerization. The 3-hydroxy group, when adjacent to the electron-donating 2-amino group, creates a system highly prone to oxidation into ortho-quinone imines, which rapidly polymerize into dark, insoluble melanin-like pigments.

The Fix: Strict Anaerobic Control & Antioxidant Spiking. Standard "nitrogen flushing" is insufficient for this electron-rich scaffold.

ParameterStandard ProtocolHigh-Yield Protocol
Atmosphere Nitrogen BalloonArgon Sparge (Active Bubbling)
Solvent Degassing NoneFreeze-Pump-Thaw (x3)
Additive None1-2 mol% Sodium Ascorbate or BHT
Workup Environment Open AirArgon-blanketed filtration

Technical Insight: The "tar" is often the product itself, degraded. By adding a radical scavenger (BHT) or a sacrificial reductant (Ascorbate) during the high-temperature cyclization step, you preserve the kinetic product.

Phase 2: Troubleshooting the Synthesis Pathway

Q: Which synthetic route minimizes side reactions?

A: While the classic Friedländer synthesis (2-aminobenzaldehyde + active methylene) is common, it suffers from the self-polymerization of the unstable 2-aminobenzaldehyde. We recommend the Modified Friedländer or N-Oxide Rearrangement for higher purity.

Decision Matrix: Choosing Your Route

Reaction_Troubleshooting Start Start: Select Precursor Q1 Is 2-Aminobenzaldehyde available & fresh? Start->Q1 RouteA Route A: Classical Friedländer (High Risk of Polymerization) Q1->RouteA Yes RouteB Route B: Isatoic Anhydride (Safer, Controlled Release) Q1->RouteB No StepA Add 2-Hydroxyacetonitrile equiv. (Glycolonitrile is toxic!) RouteA->StepA StepB React with Aminoacetonitrile + Base Cyclization RouteB->StepB Problem1 Issue: Low Yield due to Aldehyde instability StepA->Problem1 Result Target: 2-Amino-3-hydroxyquinoline StepB->Result Higher Purity Solution1 Fix: Prepare Aldehyde in situ (e.g., from 2-Nitrobenzaldehyde + Fe/AcOH) Problem1->Solution1 Optimization Solution1->Result Improved Yield

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor stability.

Phase 3: Purification & Stability FAQs

Q: The product turns brown on the filter paper during drying. How do I prevent this?

A: This is the "Air-Oxidation Trap." The wet filter cake, with high surface area and residual solvent, is a perfect environment for rapid oxidation.

Protocol:

  • Do NOT air dry on the Buchner funnel for extended periods.

  • Solvent Wash: Wash the cake immediately with cold, degassed isopropanol (removes oxidative precursors).

  • Vacuum Dry: Transfer immediately to a vacuum oven (

    
    ) under a nitrogen bleed.
    
  • Storage: Store under Argon at

    
    . This molecule is not shelf-stable at room temperature in air for long periods.
    

Q: Can I use column chromatography?

A: Yes, but silica gel is slightly acidic and can cause streaking or degradation of this amphoteric amine.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading. This neutralizes the acidic sites on the silica.

  • Eluent: Use DCM:Methanol (95:5) with 0.1% NH₄OH . The ammonia keeps the amine free and sharpens the peak shape.

Summary of Critical Yield Factors

VariableCommon PitfallOptimized Condition
pH Control Neutralization to pH 7.0Titration to pI (pH 6.2–6.5)
Temperature Reflux (

)
Controlled heating (

)
to minimize tar
Reagent Quality Aged 2-aminobenzaldehydeFreshly distilled or In-situ generated aldehyde
Drying Air dryingVacuum oven + Inert gas bleed

References

  • BenchChem. (2025).[1] Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from

  • National Institutes of Health (NIH). (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedländer Synthesis: Mechanism and Recent Literature.[2] Retrieved from

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from

  • Google Patents. (1969). Process for the preparation of 2-amino-3-hydroxyquinoxalines (US3446809A).[3] (Cited for high-pressure amination analogy). Retrieved from

Sources

Optimization

Technical Support Center: Navigating the Solubility of 2-Amino-3-hydroxyquinoline

Welcome to the technical support center dedicated to addressing the solubility challenges of 2-Amino-3-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are util...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 2-Amino-3-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful preparation of your solutions and the reliability of your experimental outcomes.

Understanding the Solubility Profile of 2-Amino-3-hydroxyquinoline

2-Amino-3-hydroxyquinoline possesses a chemical structure that presents a nuanced solubility profile. The quinoline core is inherently hydrophobic, while the amino and hydroxyl functional groups introduce polarity and the capacity for hydrogen bonding. This duality governs its behavior in different solvents. While empirical data for this specific molecule is not extensively published, we can infer its likely solubility based on the well-documented behavior of structurally similar compounds such as 2-aminoquinoline and 8-hydroxyquinoline.[1][2]

Expected Solubility at a Glance:

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are effective at solvating both the polar and non-polar regions of the molecule.[3]
Polar Protic Water, Ethanol, MethanolLimited to Moderate (pH-dependent) Solubility is facilitated by hydrogen bonding but hindered by the hydrophobic quinoline core. The ionization state of the amino and hydroxyl groups, which is dictated by pH, will significantly impact aqueous solubility.[4][5][6]
Non-Polar Toluene, HexaneLow The overall polarity of the molecule due to the amino and hydroxyl groups limits its solubility in non-polar environments.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 2-Amino-3-hydroxyquinoline.

Q1: What is the expected solubility of 2-Amino-3-hydroxyquinoline in DMSO?

Q2: Why is 2-Amino-3-hydroxyquinoline poorly soluble in neutral water?

The limited solubility in neutral water is due to the hydrophobic nature of the quinoline ring system. Although the amino and hydroxyl groups can form hydrogen bonds with water, this is often insufficient to overcome the hydrophobicity of the core structure at a neutral pH.[8]

Q3: How does pH influence the aqueous solubility of 2-Amino-3-hydroxyquinoline?

The pH of the aqueous solution is a critical factor.[4][6]

  • Acidic pH: The amino group (a weak base) will become protonated (forming an ammonium salt), which will significantly increase its water solubility.

  • Alkaline pH: The hydroxyl group (weakly acidic) can be deprotonated to form a phenoxide-like anion, which would also be expected to enhance aqueous solubility.[5]

Therefore, adjusting the pH away from the isoelectric point of the molecule is a key strategy for improving its solubility in aqueous media.

Q4: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. What is happening?

This phenomenon is commonly referred to as "solvent shock" or "crashing out".[9][10] It occurs when a concentrated solution of a compound in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer). The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides systematic approaches to troubleshoot and resolve common solubility challenges with 2-Amino-3-hydroxyquinoline.

Issue 1: Compound will not dissolve in the chosen solvent.

Caption: Troubleshooting workflow for initial dissolution.

  • Weighing: Accurately weigh the desired amount of 2-Amino-3-hydroxyquinoline powder.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration.

  • Mechanical Agitation: Vortex the solution for 1-2 minutes.

  • Energy Input (if necessary): If the compound does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes, or gently warm the solution in a water bath at 37-50°C.

    • Causality: Sonication uses ultrasonic waves to break apart solute aggregates, while gentle heating increases the kinetic energy of the system, both of which can enhance the rate and extent of dissolution.[1]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before storage.

Issue 2: Precipitation upon addition of DMSO stock to aqueous media.

Sources

Troubleshooting

preventing oxidation of 3-hydroxy group in aminoquinolines

Technical Support Center: Aminoquinoline Stability & Handling Senior Application Scientist Desk | Case ID: AQ-3OH-OX-PREV[1] Welcome to the Technical Support Center Subject: Preventing Oxidation of the 3-Hydroxy Group in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminoquinoline Stability & Handling Senior Application Scientist Desk | Case ID: AQ-3OH-OX-PREV[1]

Welcome to the Technical Support Center

Subject: Preventing Oxidation of the 3-Hydroxy Group in Aminoquinolines Status: Open Ticket Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

You are accessing this guide because you have likely encountered the "browning" effect—rapid darkening of your aminoquinoline reaction mixtures or purified solids.[1] This is not just a cosmetic issue; it represents the oxidative degradation of the 3-hydroxy-4-aminoquinoline core into highly reactive quinone imine species.[1]

This guide moves beyond basic "air-free" advice. We will dissect the why and how of this instability and provide self-validating protocols to ensure your data integrity.

Part 1: The Core Problem (Root Cause Analysis)

The 3-hydroxy-4-aminoquinoline scaffold is an electron-rich system.[1] The 3-hydroxy group (phenol-like) and the 4-amino group (aniline-like) create a "push-push" electronic environment.[1]

  • The Mechanism: In the presence of molecular oxygen (

    
    ) and trace metals, the 3-hydroxy group undergoes proton coupled electron transfer (PCET) to form a phenoxyl radical.[1]
    
  • The Collapse: This radical rapidly disproportionates or further oxidizes to form an ortho-quinone imine .[1] This species is an electrophile that polymerizes (causing the black tar) or reacts with nucleophiles in your assay/buffer.[1]

  • The Trigger: High pH (forming the phenolate anion) accelerates this process by orders of magnitude.[1]

Visualizing the Threat: Oxidation Pathway

OxidationPathway Start 3-Hydroxy-4-aminoquinoline (Stable Form) Step1 Deprotonation (High pH) Start->Step1 pH > pKa (~9) Step2 Phenolate Anion (Highly Reactive) Step1->Step2 Step3 Radical Formation (Trace Metals/O2) Step2->Step3 1e- Oxidation End Quinone Imine (Degradation/Polymerization) Step3->End -H+, -e- End->Start Reductive Quench (Ascorbate/Dithionite)

Figure 1: The oxidative cascade from stable aminoquinoline to reactive quinone imine.[1] Note the critical role of pH and the reversibility via reducing agents.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose your specific failure mode.

Symptom Probable Cause Immediate Corrective Action
Reaction turns black/brown instantly upon adding base. Aerobic Oxidation: Base generates the electron-rich phenolate, which reacts with dissolved

.[1]
Stop. Acidify immediately to pH < 4 to protonate the oxygen.[1] Switch to degassed solvents and an inert atmosphere (Argon/Nitrogen).[1]
Product degrades on silica column (streaking, low recovery). Surface Catalysis: Silica gel is slightly acidic but often contains trace iron; air flow accelerates oxidation.[1]Pre-treat Silica: Deactivate silica with 1-2% triethylamine (TEA) or use neutral alumina.[1] Elute Fast: Do not leave compound on the column.
NMR shows "silent" regions or broad peaks. Paramagnetic Impurities: Radical intermediates (semiquinones) are broadening your signals.[1]Add Reductant: Add a grain of solid sodium dithionite (

) to the NMR tube (in

/DMSO) or use

pre-treatment.[1]
Assay potency decreases over hours. Buffer Instability: The compound is oxidizing in the assay buffer.[1]Buffer Mod: Add 1 mM EDTA (chelates metals) and 100

M Ascorbic Acid (scavenges radicals).[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I just use a standard protecting group to stop this? A: Yes, and you should for synthesis.

  • Recommendation: Use a Benzyl (Bn) ether for the 3-OH group.[1]

  • Why: It is stable to basic and nucleophilic conditions used to modify the amino group.[1] It is removed via hydrogenolysis (

    
    , Pd/C) or Lewis acids (
    
    
    
    ) at the very last step.[1]
  • Avoid: Silyl ethers (TMS/TBDMS) often fall off if the amino group acts as an internal base or nucleophile.[1]

Q2: My compound is light sensitive. Is this related? A: Absolutely. 3-Hydroxyquinolines are photo-active.[1] UV light can excite the molecule, facilitating electron transfer to oxygen (Singlet Oxygen formation).

  • Protocol: Wrap all flasks/columns in aluminum foil. Use amber glass vials for storage.

Q3: What is the best solvent for storage? A: Store as a solid salt (Hydrochloride or Hydrobromide) at -20°C.[1]

  • Why: The salt form protonates the amine and/or the phenol, significantly raising the oxidation potential (making it harder to oxidize).

  • Avoid: Storing as a free base in DMSO or DMF. These solvents often contain peroxides and dissolve oxygen well, promoting degradation.[1]

Part 4: Experimental Protocols

Protocol A: "Air-Free" Workup for Sensitive Aminoquinolines

Use this when isolating the free base is unavoidable.

  • Preparation: Sparge all extraction solvents (DCM, EtOAc) with Argon for 15 minutes prior to use.

  • Quench: Quench the reaction mixture into a deoxygenated aqueous buffer containing 1% Sodium Ascorbate .

  • Extraction: Perform extraction rapidly under a blanket of Argon (use a funnel with a gas inlet if possible).[1]

  • Drying: Use Sodium Sulfate (

    
    ), not Magnesium Sulfate (
    
    
    
    ), as
    
    
    is slightly acidic and can sometimes trap polar impurities.[1]
  • Evaporation: Rotovap at low temperature (< 35°C). Backfill the rotovap with Nitrogen, not air.

Protocol B: Synthesis of 3-Benzyloxy-Protected Precursor

Prevent oxidation upstream by blocking the reactive site.[1]

  • Reagents: 3-Hydroxy-4-aminoquinoline derivative (1 eq), Benzyl Bromide (1.1 eq),

    
     (2 eq), DMF (anhydrous).
    
  • Procedure:

    • Suspend starting material and base in DMF under Argon.[1]

    • Add Benzyl Bromide dropwise at 0°C.[1]

    • Stir at RT for 4-12 hours.

    • Checkpoint: Monitor TLC. The product will be less polar and fluoresce blue/green.[1]

  • Workup: Pour into ice water. Filter the precipitate.[1]

  • Result: The O-benzyl ether is air-stable and can be handled on the benchtop.[1]

Part 5: Decision Logic for Handling

Use the following workflow to determine the necessary level of precaution for your specific experiment.

Figure 2: Decision tree for selecting appropriate handling conditions based on chemical form.

References

  • Mechanistic Insight: O'Neill, P. M., et al. "Chemical studies on the mechanism of action of the 'push–pull' antimalarial agent 4-amino-3-hydroxyquinoline."[1] Journal of Organic Chemistry.

  • Synthesis & Protection: Gemma, S., et al. "Synthesis of 3-hydroxy-4-aminoquinoline derivatives."[1] Tetrahedron Letters.

  • Handling Air-Sensitive Compounds: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

  • Oxidation Pathways: Zhang, H., et al. "Oxidative degradation of amino-phenols in aqueous solution."[1] Environmental Science & Technology.[1]

  • General Stability: "Stability of 3-Hydroxyquinoline." PubChem Compound Summary.

Sources

Optimization

purification challenges of 2-amino-3-hydroxyquinoline by column chromatography

Case ID: 2A3HQ-PUR-001 Subject: Troubleshooting Column Chromatography Tailing, Solubility, and Degradation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Guide Executive Summary: The "Tri...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2A3HQ-PUR-001 Subject: Troubleshooting Column Chromatography Tailing, Solubility, and Degradation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Guide

Executive Summary: The "Triple Threat" Molecule

Purifying 2-amino-3-hydroxyquinoline presents a unique convergence of three chemical antagonisms that defeat standard chromatography protocols. If you are experiencing "streaking" (tailing) across the entire column, low recovery, or color changes during elution, you are likely battling one of these intrinsic properties:

  • Amphoteric Binding: The C2-amine is basic, while the C3-hydroxyl is phenolic (acidic). This allows the molecule to bind irreversibly to both acidic silanols (via the amine) and basic impurities (via the hydroxyl).

  • Chelation Potential: The ortho arrangement of the nitrogen and hydroxyl groups mimics the structure of 8-hydroxyquinoline, creating a potent bidentate ligand. It will scavenge trace metals (Fe, Al) present in lower-grade silica gel, causing the compound to "stick" at the baseline.

  • Tautomeric Drag: The molecule exists in equilibrium between amino-enol and imino-keto forms. These tautomers have different polarities, causing the "spot" on TLC to smear rather than travel as a discrete band.

Decision Matrix: Selecting the Right Stationary Phase

Do not default to standard silica gel (60 Å). Use this logic flow to determine your purification route.

PurificationLogic Start Crude 2-Amino-3-Hydroxyquinoline SolubilityCheck Is crude >50 mg/mL soluble in DCM or EtOAc? Start->SolubilityCheck ImpurityType Main Impurity Type? SolubilityCheck->ImpurityType Yes ReversePhase PROTOCOL D: Reverse Phase (C18) (Automated Flash/Prep HPLC) SolubilityCheck->ReversePhase No (Polar/Insoluble) Recryst PROTOCOL A: Recrystallization (Ethanol/Water or AcOH/Base) ImpurityType->Recryst Non-polar byproducts NeutralAlumina PROTOCOL B: Neutral Alumina (Deactivated) ImpurityType->NeutralAlumina Acid-sensitive isomers AmineSilica PROTOCOL C: Amine-Functionalized Silica (or TEA-Doped Silica) ImpurityType->AmineSilica Polar/Tailing amines

Figure 1: Purification workflow decision tree based on solubility and impurity profile.

Detailed Protocols

Protocol A: The "Anti-Tailing" Silica Method (TEA-Doped)

Use this when standard silica is your only option.

The Mechanism: Unmodified silica has a surface pH of ~5. The 2-amino group protonates and ionically bonds to silanols (


). We must "cap" these silanols with a sacrificial base.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)[1][2]

  • Triethylamine (TEA) or Ammonium Hydroxide (

    
    )
    

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using 1% TEA in DCM . Let it sit for 15 minutes. This allows the TEA to saturate the active silanol sites.

  • Column Packing: Pour the column. Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 1% TEA / 1% MeOH / 98% DCM).

  • Sample Loading:

    • Critical: Do not liquid load in pure DCM if the compound crashes out.

    • Preferred:Dry load . Dissolve crude in MeOH/DCM, add Celite (1:2 ratio w/w), and rotovap to a free-flowing powder. Load this powder on top of the packed column.

  • Elution Gradient:

    • Solvent A: DCM + 1% TEA

    • Solvent B: 10% MeOH in DCM + 1% TEA

    • Run gradient: 0% B

      
       50% B over 15 CVs.
      
Protocol B: Neutral Alumina (The Chelation Fix)

Use this if your compound turns "blue/green" on silica (sign of metal chelation).

Why Alumina? Alumina (


) is less acidic than silica and less prone to the "cation exchange" retention mechanism that traps aminoquinolines.
  • Phase Selection: Use Neutral Alumina, Brockmann Grade III .

    • Note: "Basic" Alumina may cause degradation of the hydroxy group via oxidation.

  • Mobile Phase: EtOAc / Hexanes (start 20% EtOAc) or DCM / MeOH.

  • Loading: Liquid load is usually permissible here as interaction is less aggressive.

Troubleshooting Guide: Symptom & Solution

SymptomDiagnosisCorrective Action
Broad, streaking peak spanning 10+ fractions.Silanol Interaction: The amine is dragging on acidic sites.Add 1% Triethylamine (TEA) to the mobile phase. If using HPLC, use 10mM Ammonium Formate (pH 8).
Compound stays at baseline (Yield < 20%).Metal Chelation: The N-OH motif is binding Fe/Al impurities in the silica.Acid Wash: Pre-wash silica with 1% HCl in MeOH, then neutralize. Or switch to C18 Reverse Phase .
Product turns dark/brown on the column.Oxidative Degradation: The electron-rich ring oxidizes on the high-surface-area silica.Speed & Inertness: Use

pressure (Flash) to elute in <15 mins. Wrap column in foil (light sensitive).
"Ghost Peak" (Split peak for pure compound).Tautomerism: Separation of keto/enol forms.[3]Temperature/Solvent: Run column at 40°C (if stable) or switch to a protic solvent (MeOH) to collapse the equilibrium.

The "Hidden" Variable: Metal Contamination Visualization

The 2-amino-3-hydroxy motif is structurally similar to 8-hydroxyquinoline (oxine), a famous metal chelator. Standard silica gel contains trace Iron (Fe) and Calcium (Ca).

ChelationMechanism cluster_silica Silica Surface Impurities cluster_ligand 2-Amino-3-Hydroxyquinoline Fe Fe³⁺ N N (Ring) Fe->N Coordination OH OH (C3) Fe->OH Coordination Result Result: Irreversible Binding (Yield Loss)

Figure 2: Mechanism of yield loss via metal chelation on lower-grade silica gel.

FAQ: Frequently Asked Questions

Q: Can I use Acetone as a solvent? A: Avoid. Primary amines (2-amino group) can react with ketones (acetone) to form imines (Schiff bases) on the slightly acidic silica surface, creating a new impurity during purification. Stick to EtOAc, DCM, and MeOH.

Q: My compound is not soluble in DCM/MeOH for loading. What now? A: Use DMSO for injection (if using C18 Reverse Phase). For Normal Phase, dissolve in dilute HCl (aq), neutralize with Ammonia to precipitate, filter the solid, and perform a recrystallization from Ethanol/Water instead of chromatography.

Q: How do I store the purified fractions? A: Immediately rotovap to dryness. Do not leave the compound in solution with TEA or chlorinated solvents for extended periods, as this accelerates oxidation. Store the solid under Argon at -20°C.

References

  • Chromatographic Behavior of Aminoquinolines: Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Ion-Pairing and Amine Modifiers"). Context: Establishes the necessity of amine modifiers (TEA) for suppressing silanol activity when purifying basic heterocycles.
  • Tautomerism in Hydroxyquinolines

    • BenchChem.[3] (2025).[3][4] "An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance." Link

    • Context: Details the keto-enol equilibrium (lactam-lactim) relevant to hydroxyquinoline derivatives and how solvent polarity shifts this equilibrium.
  • Synthesis and Purification of Amino-Hydroxy Quinolines

    • TÜBİTAK Academic Journals. (2025).[3][4] "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines." Link

    • Context: Provides experimental procedures for recrystallization (Ethanol)
  • pKa and Ionization Properties

    • Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. Link

    • Context: Provides pKa values for Quinoline (4.9) and Phenols (9.9), supporting the amphoteric model used in the troubleshooting logic.

Sources

Troubleshooting

Heterocycle Synthesis Optimization Hub: Quinoline Ring Closure

Technical Support & Troubleshooting Center Current Status: Operational Subject: Optimizing Reaction Temperature for Quinoline Ring Closure Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Current Status: Operational Subject: Optimizing Reaction Temperature for Quinoline Ring Closure Lead Scientist: Dr. H. Chen, Senior Application Scientist

Diagnostic Interface: Is Temperature Your Problem?

Before altering your thermal parameters, use this logic flow to confirm that temperature—rather than stoichiometry or catalysis—is the root cause of your failure.

TroubleshootingLogic Start START: Define Failure Mode Tar Black Tar / Polymerization Start->Tar WrongIso Wrong Regioisomer Start->WrongIso NoRxn No Reaction / SM Recovered Start->NoRxn Exotherm Was exotherm violent? Tar->Exotherm Kinetic Check Kinetic vs. Thermodynamic Control WrongIso->Kinetic Barrier Activation Energy Barrier Met? NoRxn->Barrier Sol_Skraup PROTOCOL A: Moderate Skraup Conditions Exotherm->Sol_Skraup Yes (Skraup) Sol_Switch PROTOCOL B: Conrad-Limpach Switch Kinetic->Sol_Switch Isomer Dependent Sol_HighT PROTOCOL C: High-Temp Cyclization (Dowtherm A) Barrier->Sol_HighT Need >250°C

Figure 1: Diagnostic logic tree for identifying temperature-dependent failure modes in quinoline synthesis.

The Kinetic vs. Thermodynamic Switch (Conrad-Limpach vs. Knorr)

The Issue: You synthesized a quinoline derivative, but NMR indicates the substituent is at the wrong position (e.g., 2-hydroxy vs. 4-hydroxy). The Science: This is a classic case of Kinetic vs. Thermodynamic control . The reaction pathway bifurcates based on the initial condensation temperature.

Mechanism Visualization

ConradLimpach Aniline Aniline + Beta-Keto Ester LowT Low Temp (<100°C) Aniline->LowT HighT High Temp (>140°C) Aniline->HighT Enamine Enamine Intermediate (Kinetic Product) LowT->Enamine Fastest Rate Amide Amide Intermediate (Thermodynamic Product) HighT->Amide Most Stable Cyclize1 Thermal Cyclization (250°C) Enamine->Cyclize1 Cyclize2 Acid Cyclization (PPA/H2SO4) Amide->Cyclize2 Prod4 4-Hydroxyquinoline (Conrad-Limpach) Cyclize1->Prod4 Prod2 2-Hydroxyquinoline (Knorr) Cyclize2->Prod2

Figure 2: Bifurcation of the reaction pathway based on initial condensation temperature.

Optimization Protocol
Target ProductReaction TypeStep 1 TempStep 2 TempCritical Control Point
4-Hydroxyquinoline Conrad-Limpach20–60°C 250°C Step 1 must be kept cool to favor enamine formation. Step 2 requires rapid heating (see Protocol C).
2-Hydroxyquinoline Knorr140–160°C 100°C Step 1 requires heat to overcome the barrier to amide formation. Step 2 is acid-mediated (H₂SO₄).

Citation: The distinct pathways are governed by the reversibility of the initial attack. The enamine forms faster (kinetic) but is less stable than the amide (thermodynamic). [1, 2]

Protocol C: High-Temperature Thermal Cyclization (Gould-Jacobs)

The Issue: The reaction stalls at the intermediate stage (e.g., anilinomethylenemalonate). The Science: The electrocyclic ring closure in Gould-Jacobs and Conrad-Limpach syntheses has a high activation energy barrier, typically requiring temperatures >250°C to eliminate ethanol and aromatize.

Standard Operating Procedure (SOP)

Reagents:

  • Intermediate (dried thoroughly)

  • Dowtherm A (Eutectic mixture of diphenyl oxide and biphenyl) or Diphenyl Ether .

Safety Warning: Dowtherm A has a flash point of ~113°C but is used at 250°C+. Vapor leaks can ignite. Ensure the condenser is efficient.

  • Preparation: Set up a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a high-efficiency reflux condenser, and a dropping funnel.

  • Pre-heating: Heat the Dowtherm A solvent (10-20 volumes relative to solute) to 250°C before adding the substrate.

    • Why? Adding the substrate to cold solvent and ramping up allows competitive side reactions (polymerization) to occur during the warm-up phase.

  • Addition: Add the intermediate either as a solid (if safe) or as a concentrated solution (if solubility permits) slowly to the boiling solvent.

    • Target: Maintain temperature >245°C during addition.

  • Monitoring: Evolution of ethanol vapor indicates cyclization. Reaction is usually complete when ethanol evolution ceases (15–60 mins).

  • Workup: Cool to ~80°C and dilute with a non-polar solvent (e.g., Hexane/Heptane) to precipitate the product, or cool to RT and filter if the product crystallizes.

Citation: Flash heating prevents the "warm-up" degradation often seen in ramped heating profiles. [3, 4]

Troubleshooting the Skraup Synthesis ("The Tar Problem")

The Issue: The reaction turns into a solid black mass (tar) inside the flask; yield is <20%. The Science: Skraup synthesis involves acrolein (generated in situ from glycerol). Acrolein polymerizes readily in hot acid. The reaction is also autocatalytic and highly exothermic.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Violent Exotherm Runaway oxidation of amine.Add oxidant slowly. If using nitrobenzene, mix it with the amine first. Add sulfuric acid dropwise. Consider using Flow Chemistry (see below) for heat management.
Excessive Tar Acrolein polymerization.Add Ferrous Sulfate (FeSO₄). It acts as a moderator for the reaction intensity.
Low Yield "Wet" Glycerol.Use "Dynamite Glycerin" (low water content). Water lowers the boiling point and quenches the carbocation intermediates.

Modern Alternative: Use Microwave Irradiation .[1]

  • Protocol: Mix aniline, glycerol, and catalyst (e.g., Iodine) in a sealed vessel.

  • Settings: 140°C for 10 minutes.

  • Result: Rapid heating minimizes the time acrolein spends in the polymerization window. [5]

Modern Solutions: Flow Chemistry & Microwave

When batch optimization fails, the reactor geometry is often the limitation.

Continuous Flow Synthesis

Flow reactors offer superior surface-area-to-volume ratios, allowing for precise temperature control of exothermic steps (like the Skraup) or cryogenic lithiation steps.

  • Application: Skraup or Friedländer synthesis.

  • Advantage: You can superheat solvents (e.g., Ethanol at 150°C) under pressure without boiling, accelerating reaction rates by orders of magnitude while preventing "hot spots" that cause tar.

  • Data: Flow synthesis of quinolines has demonstrated yields >80% with residence times of <5 minutes, compared to hours in batch. [6]

Microwave-Assisted Synthesis
  • Friedländer Synthesis: Conventional reflux (24h) often yields 50-60%. Microwave irradiation (120°C, 10 min) can boost yield to >85%.

  • Mechanism: Direct dielectric heating of polar intermediates accelerates the condensation step faster than the decomposition pathways. [7]

References

  • Conrad, M., & Limpach, L. (1887). Über das Anilido-brenzweinsäureester. Berichte der deutschen chemischen Gesellschaft. Link

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Annalen der Chemie. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Dow Chemical Company. (2023).[3] DOWTHERM™ A Heat Transfer Fluid Safety Data Sheet. Link

  • Song, S. J., et al. (2019). Microwave-Assisted Synthesis of Quinolines. Molecules. Link

  • Vapourtec. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Process. Link

  • Marco-Contelles, J., et al. (2020). Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate. Link

Sources

Optimization

troubleshooting low purity in 2-Amino-3-hydroxyquinoline synthesis

Welcome to the technical support center for the synthesis of 2-Amino-3-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high-purity material. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing in-depth explanations and actionable protocols to help you navigate common synthetic hurdles.

Introduction: The Challenge of Synthesizing High-Purity 2-Amino-3-hydroxyquinoline

2-Amino-3-hydroxyquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis is often plagued by issues of low purity, stemming from side reactions, product instability, and purification difficulties. The molecule's bifunctional nature, containing both a nucleophilic amino group and an acidic, easily oxidized hydroxyl group, requires careful control over reaction conditions. This guide provides expert insights into the causality of these issues and offers field-proven solutions.

Frequently Asked Questions & Troubleshooting Guide
Q1: I am seeing a very low yield and a complex mixture of products in my Friedländer synthesis. What are the most common causes?

Low yields in the Friedländer annulation, a common route for this synthesis, are a frequent challenge.[1] This reaction typically involves the condensation of a 2-aminoaryl ketone (like 2-aminobenzaldehyde) with a compound containing an α-methylene ketone (e.g., an α-amino ketone or its precursor).[2][3] The primary causes of low purity and yield are often intertwined.

Causality and Solutions:

  • Harsh Reaction Conditions: Traditional methods using high temperatures and strong acids or bases can promote side reactions and degrade your starting materials or the desired product.[1] The aminophenol moiety is particularly sensitive.

    • Solution: Opt for milder catalytic systems. Modern approaches utilize catalysts like ceric ammonium nitrate (CAN) or milder bases like piperidine, which can allow the reaction to proceed at lower temperatures.[3][4]

  • Competing Side Reactions: The most significant side reaction is often the self-condensation (an Aldol reaction) of the ketone reactant, which competes directly with the desired reaction path.[1]

    • Solution: Control the stoichiometry and addition rate. Adding the α-methylene ketone slowly to the reaction mixture containing the 2-aminoaryl ketone can help minimize its self-condensation.

  • Suboptimal Catalyst or Solvent Choice: The reaction's efficiency is highly dependent on the catalyst and solvent. An inappropriate choice can lead to low conversion or the formation of undesired byproducts.[1]

    • Solution: Screen different catalysts and solvents. For base-catalyzed reactions, catalysts like KOH or sodium ethoxide in ethanol are common.[3] For acid-catalyzed variants, catalysts like p-toluenesulfonic acid or even Lewis acids can be effective.[2] The choice will depend on the specific substrates used.

Q2: My final product is a dark brown or black tar-like substance, not the expected solid. What is causing this discoloration?

This is a classic sign of oxidation. The 3-hydroxyquinoline core, especially in the presence of an amino group, is susceptible to aerobic oxidation, leading to the formation of highly colored, often polymeric, quinone-imine type impurities.

Troubleshooting Workflow for Product Oxidation:

Caption: Workflow for diagnosing and preventing product oxidation.

Detailed Protocols:

  • Inert Atmosphere: Conduct the reaction and the subsequent workup under a blanket of nitrogen or argon. This is the most critical step to prevent oxidation.

  • Degassed Solvents: Before use, degas all solvents (for both the reaction and purification) by sparging with nitrogen or argon for 15-30 minutes.

  • Purification Considerations: During purification (e.g., chromatography or recrystallization), minimize the product's exposure to air and light.

Q3: My analytical data (NMR, LC-MS) suggests the presence of multiple isomers. How can I improve the regioselectivity of the synthesis?

Isomer formation is a common issue in substituted quinoline synthesis. In the context of a Friedländer-type reaction, if you are using an unsymmetrical ketone as one of the reactants, two different regioisomers can potentially form.

Key Factors Influencing Regioselectivity:

  • Mechanism Pathway: The reaction can proceed through two main pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[2] The dominant pathway, which dictates the final regiochemistry, is influenced by the catalyst (acid vs. base) and the electronic properties of the substrates.

  • Steric Hindrance: Bulky groups on either reactant can sterically direct the cyclization to favor one isomer over the other.

  • Electronic Effects: The electronic nature of the substituents on the 2-aminoaryl ketone can influence the nucleophilicity of the amino group and the reactivity of the carbonyl, thereby affecting the cyclization step.

Strategies for Control:

  • Catalyst Selection: The choice between acid and base catalysis can significantly alter the regiochemical outcome. It is often necessary to screen both types of catalysts to find the optimal conditions for the desired isomer.[5]

  • Use of Pre-formed Enolates/Enamines: To enforce a specific regiochemistry, consider using a pre-formed lithium enolate, silyl enol ether, or enamine of the unsymmetrical ketone. This approach provides precise control over which α-carbon participates in the initial condensation.

Q4: I have isolated a solid product, but its purity is still low (<90%). What is the most effective purification strategy?

Due to the presence of both a basic amino group and an acidic hydroxyl group, 2-Amino-3-hydroxyquinoline is amphoteric. This property can be exploited for a highly effective, non-chromatographic purification method.[6]

Recommended Purification Protocol: Acid-Base Extraction

This protocol is adapted from a method used for the similarly functionalized 2-amino-3-hydroxyquinoxaline.[6]

  • Dissolution in Acid: Suspend the crude product in a suitable solvent (e.g., water or methanol/water). Add dilute hydrochloric acid (e.g., 1 M HCl) dropwise while stirring until the solid completely dissolves. The amino group is protonated to form a soluble hydrochloride salt.

  • Filtration of Neutrals: If any solid remains, it likely consists of non-basic impurities. Filter the acidic solution to remove these.

  • Reprecipitation with Base: Cool the clear, acidic solution in an ice bath. Slowly add a dilute base, such as aqueous ammonia or sodium bicarbonate solution, dropwise with vigorous stirring. As the pH increases, the hydrochloride salt is neutralized, and the pure 2-Amino-3-hydroxyquinoline will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with cold deionized water to remove any residual salts, and then with a small amount of a cold non-polar solvent (like diethyl ether) to aid in drying.

  • Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C).

Caption: Diagram of the acid-base purification workflow.

Alternative Method: Recrystallization

If impurities co-precipitate, recrystallization is a good secondary option.

  • Solvent Screening: Test a range of solvents. Due to the product's polarity, polar solvents like ethanol, methanol, isopropanol, or mixtures with water are good starting points. A patent for the related 2-amino-3-hydroxypyridine suggests dimethylformamide (DMF) followed by methanol desorption as an effective method for removing colored impurities.[7]

Summary of Troubleshooting Strategies
Problem Likely Cause(s) Recommended Solutions
Low Yield / Complex Mixture Harsh reaction conditions, side reactions (e.g., Aldol self-condensation), wrong catalyst/solvent.[1]Use milder catalysts (e.g., CAN, piperidine), control stoichiometry and addition rates, screen different solvents and catalysts.
Dark, Tarry, or Colored Product Oxidation of the electron-rich aminophenol system.Conduct reaction and workup under an inert atmosphere (N2/Ar), use degassed solvents, work quickly, and store the product protected from air and light.
Presence of Isomers Use of unsymmetrical ketones, lack of regiochemical control.Screen both acid and base catalysts, consider using pre-formed enolates or enamines for directed synthesis.
Low Purity After Isolation Presence of starting materials, non-basic/non-acidic byproducts, or co-precipitated salts.Employ an acid-base extraction/reprecipitation protocol.[6] Follow up with recrystallization from a suitable polar solvent if needed.
References
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5). Available at: [Link]

  • Gouda, M. A. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Available at: [Link]

  • Dowd, P., & Jiu, J. (1969). Process for the preparation of 2-amino-3-hydroxyquinoxalines. U.S. Patent No. 3,446,809.
  • Fattorusso, V., & Cotter, F. (1977). Process for the production of 2-amino-3-hydroxypyridines. U.S. Patent No. 4,061,644.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. Available at: [Link]

  • Shultz, M. A., & Felton, J. S. (1990). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 11(7), 1169-1175. Available at: [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521. Available at: [Link]

  • Wikipedia contributors. (n.d.). Friedländer synthesis. In Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Purgel, M., et al. (2019). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 24(21), 3986. Available at: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1). Available at: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. Available at: [Link]

  • Candeias, M. M. (2012). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Targets in Heterocyclic Systems. Available at: [Link]

  • Johnson, W., & Cosmetic Ingredient Review Expert Panel. (2017). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 36(5_suppl), 61S-69S. Available at: [Link]

  • Kumar, V., & Kumar, S. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. Available at: [Link]

  • Storz, T., et al. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development, 8(4), 647-648. Available at: [Link]

  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Available at: [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Available at: [Link]

  • Cheng, C. C., & Yan, S. J. (1981). Concerning the mechanism of the Friedländer quinoline synthesis. Organic Preparations and Procedures International, 13(3-4), 225-231. Available at: [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(25), 10292-10296. Available at: [Link]

  • Li, J., et al. (2021). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Chinese Patent No. CN109535071B.
  • Schmidt, A. (2012). ChemInform Abstract: Borsche-Drechsel Cyclization. ChemInform, 43(35). Available at: [Link]

  • Sahu, S. K., et al. (2021). A Concise Review on Cinnolines. Innovative Journal, 8(2). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Amino-3-hydroxyquinoline in Cell Culture Media

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Navigating Undefined Chemical Space Part 1: Core Concepts & Frequently Asked Questions (FAQs) This section addresses foundational questi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Navigating Undefined Chemical Space

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability of 2-Amino-3-hydroxyquinoline.

Q1: Why is the stability of my compound in cell culture media a critical concern?

Compound instability can be a significant source of experimental variability and irreproducibility.[2] If 2-Amino-3-hydroxyquinoline degrades in the media, the actual concentration exposed to the cells will be lower than intended and will decrease over time. This can lead to:

  • Underestimation of Potency: The compound may appear less active than it truly is.

  • Inconsistent Results: Experiments repeated on different days may yield different results due to variations in degradation rates.[2]

  • Formation of Active or Toxic Degradants: The breakdown products of the parent compound could have their own biological effects, confounding the interpretation of results.

Q2: What chemical features of 2-Amino-3-hydroxyquinoline might make it unstable?

The structure of 2-Amino-3-hydroxyquinoline contains two key functional groups that are known to be susceptible to degradation: a hydroxyl group (-OH) and an amino group (-NH2) attached to an aromatic quinoline ring. This combination is structurally similar to aminophenols, which are known to be prone to oxidation.[3]

Potential degradation pathways include:

  • Oxidation: The electron-rich aromatic ring, activated by both the -OH and -NH2 groups, is susceptible to oxidation. This can be accelerated by dissolved oxygen in the media, exposure to light, and the presence of metal ions.[3] Oxidized products are often colored, so a change in the color of your media (e.g., turning yellow or brown) can be an indicator of degradation.[4]

  • Photodegradation: Quinoline derivatives can be sensitive to light.[5][6] Exposure to ambient lab lighting or even the light from a microscope can potentially lead to compound degradation over time.

  • Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum. Components within fetal bovine serum (FBS), such as enzymes or metal ions, can potentially interact with and degrade the compound.[7][8]

Q3: My 2-Amino-3-hydroxyquinoline solution is forming a precipitate in the media. Is this a stability issue?

This is more likely a solubility issue , though the two can be related.[9] Like many quinoline derivatives, 2-Amino-3-hydroxyquinoline may have limited aqueous solubility.[4] When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of cell culture media, the compound can "crash out" or precipitate if its solubility limit is exceeded. This is a critical issue because precipitated compound is not bioavailable to the cells, leading to an inaccurate effective concentration.[1]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems you might encounter.

Issue 1: I'm observing a gradual loss of the compound's expected biological effect over the course of a long-term (e.g., 48-72 hour) experiment.

  • Potential Cause: Compound degradation in the incubator.

  • Troubleshooting Steps:

    • Time-Course Experiment: Set up parallel experiments and measure the biological endpoint at different time points (e.g., 12, 24, 48, 72 hours). A diminishing effect over time strongly suggests a stability problem.

    • Replenish the Compound: For long-term assays, consider performing a partial or full media change with freshly diluted compound every 24 hours. If this restores the expected activity, it points to compound instability.[9]

    • Run a Stability Assay: The most definitive approach is to perform the "Protocol for Assessing Compound Stability in Cell Culture Media" detailed in Part 4 of this guide.

Issue 2: My results are inconsistent from one experiment to the next, even though I'm using the same protocol.

  • Potential Cause: Inconsistent handling of the compound, leading to variable degradation or precipitation.

  • Troubleshooting Workflow:

G A Inconsistent Results Observed B Review Compound Stock Solution - Is it old? - Has it undergone many freeze-thaw cycles? - Was it stored properly (dark, -20°C or -80°C)? A->B Start Here C Review Dosing Procedure - Are you preparing fresh dilutions for each experiment? - Is the final DMSO concentration consistent and low (<0.5%)? - Are you vortexing the diluted solution before adding to cells? B->C Stock OK F Prepare Fresh Stock Solution B->F Stock Suspect D Check for Media Variability - Are you using the same lot of media and serum? - Are media supplements consistent? C->D Dosing OK G Standardize Dosing Protocol C->G Dosing Inconsistent E Perform Stability Test (See Protocol in Part 4) D->E Media OK H Control Media Components D->H Media Varies I Quantify Degradation Rate E->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: The cell culture media changes color (e.g., turns yellow/brown) after adding my compound.

  • Potential Cause: Oxidative degradation of the 2-Amino-3-hydroxyquinoline.[4]

  • Troubleshooting Steps:

    • Visual Control: Add the compound to cell-free media in a separate well or plate and incubate it alongside your experimental plates. If the color change occurs here, it confirms a chemical reaction with the media components and not a cell-mediated effect.

    • Consider Antioxidants: For mechanistic studies, you could co-incubate with an antioxidant like N-acetylcysteine (NAC) to see if it prevents the color change and restores activity. Note: This is for troubleshooting and may not be suitable for all experimental designs.

    • Protect from Light: Ensure all steps, from stock solution preparation to incubation, are performed with minimal light exposure. Use amber-colored tubes and cover plates with foil.[10]

Part 3: Proactive Stability Management & Best Practices

Adopting these practices can help minimize stability-related issues from the outset.

Best PracticeRationale
Stock Solution Preparation Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small, single-use volumes to minimize freeze-thaw cycles.
Storage Store stock solution aliquots at -20°C or -80°C, protected from light.[1] Under an inert atmosphere (e.g., argon) can further prolong shelf life.
Working Dilutions Always prepare fresh working dilutions from a frozen stock aliquot immediately before each experiment. Do not store diluted aqueous solutions.[2]
Addition to Media To minimize precipitation, add the compound to the media and mix thoroughly before adding to the cells. Ensure the final DMSO concentration is low (ideally ≤0.1%, and not exceeding 0.5%).
Control Wells Always include a "vehicle control" (media with the same final concentration of DMSO) in every experiment to account for any solvent effects.

Part 4: Experimental Protocol for Assessing Compound Stability

This protocol provides a robust, self-validating method to determine the stability of 2-Amino-3-hydroxyquinoline in your specific cell culture system using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][11]

Objective: To quantify the concentration of 2-Amino-3-hydroxyquinoline remaining in cell culture media over time under standard incubation conditions.

Materials:

  • 2-Amino-3-hydroxyquinoline

  • Complete cell culture medium (with serum, if used)

  • Cell-free 96-well or 24-well tissue culture plates

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for mobile phase)

  • Microcentrifuge tubes

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare standards of known concentration in media I Quantify peak area against standard curve B Spike compound into cell-free media in a culture plate C Place plate in 37°C/5% CO2 incubator B->C D Collect aliquots at T=0, 2, 8, 24, 48 hours C->D E Immediately process or freeze samples at -80°C D->E F Precipitate proteins (e.g., with cold Acetonitrile) E->F G Centrifuge and collect supernatant F->G H Inject supernatant onto HPLC-UV G->H H->I

Caption: Workflow for HPLC-based compound stability assessment.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a set of calibration standards by spiking known concentrations of 2-Amino-3-hydroxyquinoline stock solution into the complete cell culture medium. A typical range might be 0.5, 1, 5, 10, and 25 µM. These will be used to generate a standard curve.

    • Process the T=0 standard immediately as described in step 4.

  • Incubation Setup:

    • In a multi-well cell culture plate (without cells), add the complete cell culture medium.

    • Spike 2-Amino-3-hydroxyquinoline to the desired final concentration (e.g., 10 µM) in multiple wells, one for each time point.

    • Immediately remove the T=0 sample (e.g., 100 µL).

    • Place the plate in a 37°C, 5% CO2 incubator.

  • Sample Collection:

    • At each designated time point (e.g., 2, 8, 24, 48 hours), remove an aliquot (e.g., 100 µL) from the corresponding well.

    • Place the aliquot in a clean microcentrifuge tube. Samples should be processed immediately or flash-frozen and stored at -80°C until analysis.

  • Sample Processing:

    • To precipitate proteins from the media and serum, add 2-3 volumes of ice-cold acetonitrile to each sample (e.g., 300 µL of acetonitrile for a 100 µL sample).[12]

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC-UV Analysis:

    • Develop an HPLC method that provides a sharp, well-resolved peak for 2-Amino-3-hydroxyquinoline. A C18 column with a gradient elution of water and acetonitrile (often with 0.1% formic acid) is a common starting point.

    • Inject the processed standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the processed samples from each time point.

  • Data Analysis:

    • Determine the peak area for 2-Amino-3-hydroxyquinoline in each sample.

    • Calculate the concentration at each time point using the linear regression equation from your standard curve.

    • Plot the concentration versus time to visualize the degradation profile and calculate the compound's half-life (T½) in the media.

References

  • Al-Kassas, R., et al. (2016). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutical Development and Technology, 21(5), 585-592. Available from: [Link]

  • Keefe, A. D., et al. (2012). Effect of Chemical Modifications on Aptamer Stability in Serum. Pharmaceuticals, 5(3), 247-259. Available from: [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Han, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Microorganisms, 10(4), 797. Available from: [Link]

  • IT Medical Team. (2021). Effect of Storage Time and Temperature on the Stability of Serum Analytes. International Journal of Medical Laboratory, 8(3), 133-141. Available from: [Link]

  • Yan, C., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 382-392. Available from: [Link]

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available from: [Link]

  • Li, H., et al. (2024). Characteristics and Mechanisms of Simultaneous Quinoline and Ammonium Nitrogen Removal by a Robust Bacterium Pseudomonas stutzeri H3. Microorganisms, 12(4), 687. Available from: [Link]

  • Karna, D., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences, 25(23), 13121. Available from: [Link]

  • Li, Y., et al. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. BMC Chemistry, 13(1), 82. Available from: [Link]

  • Tong, K. T., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Neural Regeneration Research, 11(8), 1329-1334. Available from: [Link]

  • da Silva, A. C. A., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline–phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2968-2979. Available from: [Link]

  • Gáspár, M., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 7084-7093. Available from: [Link]

  • Abdel-Aziem, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4994. Available from: [Link]

  • Bai, Y. H., et al. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. Journal of Hazardous Materials, 183(1-3), 519-525. Available from: [Link]

  • Bandyopadhyay, S., et al. (2010). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Polish Journal of Chemical Technology, 12(1), 12-16. Available from: [Link]

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 20(9), 2138. Available from: [Link]

  • Poon, C., et al. (2011). Stability of Self-Assembled Polymeric Micelles in Serum. Biomacromolecules, 12(8), 2949-2956. Available from: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-357. Available from: [Link]

  • Sharma, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Der Pharma Chemica, 6(5), 297-308. Available from: [Link]

  • Masarudin, M. J., et al. (2015). Factors determining the stability, size distribution, and cellular accumulation of small, monodisperse chitosan nanoparticles as candidate vectors for anticancer drug delivery. Drug Design, Development and Therapy, 9, 6429-6441. Available from: [Link]

  • Chen, Y. C., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(3), 323-327. Available from: [Link]

  • Snaterse, G. (2019). How to extract small molecules from cell culture media for LC-MS? ResearchGate. Available from: [Link]

  • Tan, H. L., et al. (2019). Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation. MethodsX, 6, 2372-2381. Available from: [Link]

  • Otvos, L. (2016). Serum Stability of Peptides. In Peptide-Based Drug Design. Methods in Molecular Biology, vol 1368. Humana Press, New York, NY. Available from: [Link]

  • Wang, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Journal of Environmental Sciences, 19(3), 351-356. Available from: [Link]

  • Han, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Semantic Scholar. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Wang, X., et al. (2020). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Journal of Chemical Technology & Biotechnology, 95(11), 2955-2963. Available from: [Link]

  • Lanza, K., et al. (2024). Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels: Application in Pharmacokinetic Analysis. Pharmaceuticals, 17(6), 698. Available from: [Link]

  • da Silva, A. C. A., et al. (2022). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 8(5), 498. Available from: [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(29), 18765-18784. Available from: [Link]

  • López-Tobar, E., et al. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. Available from: [Link]

  • Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • The Pharma EU. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available from: [Link]

  • Wang, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Available from: [Link]

  • Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]

  • Li, Y., et al. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 15(1), 2202636. Available from: [Link]

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Optimization

Technical Support Center: Aminoquinoline Cyclization Reactions

Welcome to the technical support center for aminoquinoline cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminoquinoline cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your path to a pure product is both efficient and well-understood.

Troubleshooting Guide: Isolating Your Target Aminoquinoline

The synthesis of aminoquinolines, while powerful, can often yield a mixture of products requiring careful purification. This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Question 1: My reaction is complete, but I have a significant amount of unreacted starting materials. How can I efficiently remove them?

Answer:

This is a common issue, particularly in reactions that do not go to full completion. The key to purification is exploiting the differences in the physicochemical properties of your aminoquinoline product and the starting materials.

Causality: Incomplete reactions can be due to several factors, including insufficient reaction time, suboptimal temperature, or catalyst deactivation. The resulting mixture contains your desired product alongside unreacted anilines, ketones, or aldehydes. The basicity of the aminoquinoline nitrogen provides a convenient handle for separation.

Recommended Protocol: Acid-Base Extraction

Acid-base extraction is a powerful and scalable technique for separating basic compounds like aminoquinolines from neutral or acidic impurities.[1][2][3]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic aminoquinoline will be protonated and move into the aqueous layer as a hydrochloride salt, while neutral starting materials will remain in the organic layer.

  • Separation: Carefully separate the two layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a 2 M sodium hydroxide (NaOH) solution, until the solution is basic (confirm with pH paper). Your aminoquinoline product will precipitate out.

  • Final Extraction: Extract the aqueous layer with fresh organic solvent (e.g., DCM) to recover the purified aminoquinoline.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]

Workflow for Acid-Base Extraction:

A Crude Reaction Mixture in Organic Solvent B Wash with 1M HCl A->B C Aqueous Layer (Protonated Aminoquinoline) B->C D Organic Layer (Starting Materials & By-products) B->D E Add 2M NaOH C->E F Precipitated Aminoquinoline E->F G Extract with Organic Solvent F->G H Purified Aminoquinoline in Organic Solvent G->H

Caption: Acid-base extraction workflow.

Question 2: I'm observing a by-product with approximately double the mass of my expected product. What is it and how can I remove it?

Answer:

This is a classic sign of dimerization, a common side reaction in many quinoline syntheses, especially under harsh acidic conditions or high temperatures.

Causality: Dimerization can occur through various mechanisms depending on the specific cyclization reaction. For instance, in a Friedländer synthesis, self-condensation of the enolizable ketone starting material can lead to dimer formation.[5][6][7] In Skraup or Combes syntheses, reactive intermediates can undergo self-reaction.[8][9] These dimers are typically less polar than the desired monomeric aminoquinoline.

Recommended Protocol: Column Chromatography

Flash column chromatography is the method of choice for separating compounds with different polarities, such as your monomeric product and a less polar dimer.[2]

Experimental Protocol:

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system. The less polar dimer will typically elute first, followed by your more polar aminoquinoline product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation for Separating Dimers
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
Monitoring UV lamp (if compounds are UV active) and/or a potassium permanganate stain for TLC.

Logical Flow for By-product Removal:

A Crude Product Contains Monomer and Dimer B Column Chromatography Stationary Phase: Silica Gel A->B C Elution with Solvent Gradient B->C D Fraction 1 (Less Polar) Dimer C->D E Fraction 2 (More Polar) Pure Aminoquinoline C->E

Caption: Chromatographic separation of monomer and dimer.

Question 3: My final product is an oil, but I know it should be a solid. How can I induce crystallization?

Answer:

Obtaining an oil instead of a solid is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

Causality: Even small amounts of impurities can disrupt the ordered packing required for crystallization. Residual solvents can act as plasticizers, keeping the product in a semi-liquid state.

Recommended Protocol: Recrystallization or Salt Formation

Recrystallization is a powerful technique for purifying solid compounds. If direct crystallization is challenging, converting the aminoquinoline to a salt can often facilitate the formation of a highly crystalline solid.[1]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or toluene.

  • Dissolution: Dissolve the oily product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. An ice bath can be used to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Experimental Protocol: Salt Formation for Crystallization

  • Dissolution: Dissolve the oily product in a suitable solvent like methanol or diethyl ether.

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether, or acetic acid) to the stirred solution.

  • Precipitation: The aminoquinoline salt will often precipitate as a crystalline solid.

  • Isolation and Drying: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of aminoquinoline cyclization reactions?

Some of the most well-established methods include the Skraup synthesis, Combes quinoline synthesis, and the Friedländer annulation.[7][8][9][11] Each has its own advantages and is suited for different substitution patterns on the quinoline ring.

Q2: Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for quinoline synthesis.[9]

Q3: How do I choose between different purification techniques?

The choice of purification method depends on the nature of the impurities. Acid-base extraction is ideal for removing neutral or acidic impurities from a basic product.[1][2] Column chromatography is best for separating compounds with different polarities.[2] Recrystallization is used to obtain a highly pure crystalline solid from a crude solid or oil.[1]

Q4: My reaction is very exothermic and difficult to control. What can I do?

This is a known challenge, particularly with the Skraup synthesis. The use of a moderator, such as ferrous sulfate, can help to control the reaction rate.[12] Additionally, ensuring efficient cooling and slow, controlled addition of reagents is crucial.

Q5: Are there "greener" alternatives for quinoline synthesis?

Yes, there is ongoing research into more environmentally friendly methods. This includes the use of water as a solvent, employing reusable catalysts, and developing one-pot syntheses to reduce waste.[13]

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (n.d.). PubMed. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Method for extracting quinoline from coal tar wash oil. (n.d.). Google Patents.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • QUINOLINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PMC. Retrieved from [Link]

  • Alkaloid. (n.d.). Wikipedia. Retrieved from [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit. Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Preparation of Some Py-Amino Quinolines and Derivatives. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Preparation of 8-aminoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. (n.d.). RA College. Retrieved from [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • The crystallization of quinoline. (n.d.). Google Patents.
  • Synthesis of new 4-aminoquinolines and quinoline-acridine hybrids as antimalarial agents. (2010). PubMed. Retrieved from [Link]

  • Adapter dimers causes, effects, and how to remove them. (2026). Illumina Knowledge. Retrieved from [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI. Retrieved from [Link]

  • Synthesis method of quinoline compound containing sulfonyl. (n.d.). Google Patents.
  • Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. (2009). PubMed. Retrieved from [Link]

  • Enantioselective aza-Michael Cyclization Reaction Catalyzed by Quinine-Derived Monoquaternary Ammonium Salts: an Effective Route to Synthesize Letermovir. (2025). ResearchGate. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved from [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for 2-Aminoquinoline Synthesis

The following technical guide addresses alternative catalytic strategies for 2-aminoquinoline synthesis, moving beyond the traditional, harsh Chichibabin reaction. Current Status: Operational Topic: Transition-Metal & Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses alternative catalytic strategies for 2-aminoquinoline synthesis, moving beyond the traditional, harsh Chichibabin reaction.

Current Status: Operational Topic: Transition-Metal & Metal-Free Catalysis for 2-Aminoquinolines Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: Why Switch from Chichibabin?

The traditional Chichibabin reaction (direct amination using NaNH₂/liquid NH₃) is historically significant but technically flawed for modern drug discovery. It suffers from:

  • Harsh Conditions: Requires high temperatures and highly reactive/pyrophoric reagents (NaNH₂).

  • Poor Regioselectivity: Often yields mixtures of 2-amino and 4-amino isomers.

  • Functional Group Intolerance: Incompatible with sensitive electrophilic groups (esters, nitriles, halides).

The Alternative: Modern catalytic protocols focus on ring construction (annulation) rather than direct functionalization, or use milder C-H activation strategies. This guide details three robust alternative workflows:

  • Copper-Catalyzed Oxidative Coupling (High Atom Economy)

  • Metal-Free Base-Mediated Annulation (Transition-Metal Free)

  • Reductive Cyclization (Fe/Zn) (Sustainable/Cost-Effective)

Workflow Module A: Copper-Catalyzed Oxidative Coupling

Target: Synthesis from 2-ethynylanilines and glyoxals. Mechanism: Copper-catalyzed tandem addition/cyclization.

Standard Operating Procedure (SOP-Cu-01)
  • Reagents: 2-ethynylaniline (1.0 equiv), Glyoxal/Aldehyde (1.2 equiv), Piperidine (2.0 equiv).

  • Catalyst: CuI or CuCl (5–10 mol%).

  • Solvent: 1,4-Dioxane or Toluene.

  • Conditions: 100 °C, open air (aerobic oxidation) or O₂ balloon.

Step-by-Step Protocol:

  • Charge a reaction tube with CuI (10 mol%) and 2-ethynylaniline (0.5 mmol).

  • Add 1,4-dioxane (2.0 mL) followed by piperidine (1.0 mmol) and the glyoxal derivative (0.6 mmol).

  • Seal the tube under an O₂ atmosphere (balloon) or leave open to air if using high surface area stirring.

  • Heat to 100 °C for 4–8 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1).

  • Workup: Cool to RT, filter through a celite pad to remove copper salts, and concentrate. Purify via flash chromatography.

Troubleshooting Guide (Cu-System)
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning or O₂ starvation.Ensure vigorous stirring to maximize O₂ mass transfer. Switch to pure O₂ balloon instead of open air.
Homocoupling (Glaser) Alkyne dimerization dominates.Reduce Cu loading to 5 mol%. Add the alkyne slowly (syringe pump) to the mixture.
Black Precipitate Copper oxide formation / Aggregation.Add a ligand like 1,10-phenanthroline (10 mol%) to stabilize the Cu-species.
Regioisomer Mixtures Steric clash in glyoxal component.Use sterically unhindered secondary amines (e.g., pyrrolidine instead of piperidine) as the base.

Workflow Module B: Metal-Free Anionic Annulation

Target: Synthesis from 2-aminobenzaldehydes and arylacetonitriles. Mechanism: Base-mediated condensation followed by intramolecular cyclization.

Standard Operating Procedure (SOP-MF-02)
  • Reagents: 2-Aminobenzaldehyde (1.0 equiv), Arylacetonitrile (1.0 equiv).

  • Promoter: KOtBu (1.0–1.5 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO (Dry).

  • Conditions: 80–100 °C, N₂ atmosphere.

Step-by-Step Protocol:

  • Flame-dry a round-bottom flask and purge with N₂.

  • Dissolve 2-aminobenzaldehyde (1.0 mmol) and arylacetonitrile (1.0 mmol) in dry DMF (3.0 mL).

  • Add KOtBu (1.2 mmol) in one portion. The solution will likely darken immediately.

  • Heat to 80 °C. Reaction is typically fast (1–3 hours).

  • Quench: Pour mixture into ice-cold water (10 mL). The product often precipitates.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc (3x), wash with brine (to remove DMF), and concentrate.

Troubleshooting Guide (Metal-Free)
SymptomProbable CauseCorrective Action
Low Yield / Tarry Mess Base concentration too high / Polymerization.Switch to a milder base like Cs₂CO₃ or KOH. Lower temp to 60 °C.
Incomplete Cyclization Moisture in solvent (inhibits imine formation).Use anhydrous DMF/DMSO (stored over 4Å sieves). Ensure N₂ atmosphere.
Intermediate Stalling Stable "aldol-type" intermediate formed.Increase temperature to 120 °C to force the dehydration/aromatization step.
Product is Oily Residual DMF trapping product.Wash organic layer 5x with water or 5% LiCl solution to fully remove DMF.

Mechanistic Visualization

Diagram 1: Copper-Catalyzed Oxidative Coupling Pathway

Caption: The Cu-catalyzed cycle involves activation of the alkyne, formation of a cuprate intermediate, and aerobic oxidation to form the final C-N bond.

Cu_Catalysis Start 2-Ethynylaniline + Glyoxal Inter1 Imine/Enamine Formation Start->Inter1 Piperidine Cu_Complex Cu(I)-Acetylide Species Inter1->Cu_Complex CuI Cyclization Intramolecular Nucleophilic Attack Cu_Complex->Cyclization Oxidation Aerobic Oxidation (-H2O) Cyclization->Oxidation O2 Oxidation->Cu_Complex Regenerated Cu(I) Product 2-Acyl-quinoline Oxidation->Product

Diagram 2: Metal-Free Anionic Annulation Pathway

Caption: Base-mediated deprotonation of the nitrile drives attack on the aldehyde, followed by cyclization and aromatization.

Metal_Free Reagents 2-Aminobenzaldehyde + Arylacetonitrile Step1 Deprotonation of Nitrile (Carbanion Formation) Reagents->Step1 KOtBu Step2 Aldol-type Addition to Carbonyl Step1->Step2 Step3 Intramolecular N-Attack on Nitrile Step2->Step3 Step4 Tautomerization & Aromatization Step3->Step4 Final 2-Aminoquinoline Step4->Final

[1][2]

Comparative Analysis: Selecting the Right Catalyst

FeatureCopper-Catalyzed Metal-Free (KOtBu) Zn/AcOH (Reductive)
Precursors 2-Ethynylanilines2-Aminobenzaldehydes2-Nitro-cinnamonitriles
Key Reagent CuI / O₂KOtBu / NitrileZn dust / Acetic Acid
Atom Economy HighModerate (Loss of H₂O)Moderate
Tolerance Good for halidesSensitive to base-labile groupsGood for most groups
Primary Risk Catalyst removal (heavy metal)Moisture sensitivityIncomplete reduction
Best For... Late-stage functionalization Scale-up (Cheap reagents) "Green" Synthesis

FAQ: Expert Solutions

Q: Can I use heterogeneous catalysts for these reactions to simplify workup? A: Yes. For the oxidative coupling, Cu/Zeolite or Cu-MOF catalysts have shown efficacy. However, reaction times are typically 2-3x longer than homogeneous CuI. Ensure the pore size of the zeolite (>10 Å) accommodates the quinoline scaffold to prevent diffusion limitations.

Q: My 2-aminobenzaldehyde is unstable. How do I handle it? A: 2-aminobenzaldehydes are prone to self-condensation.

  • Storage: Keep at -20 °C under Argon.

  • In-situ Generation: Consider generating it in situ from the reduction of 2-nitrobenzaldehyde (using Fe/HCl or SnCl₂) and reacting it immediately with the nitrile component in a one-pot cascade.

Q: I need to synthesize a 2-aminoquinoline with a substituent at the 4-position. Which method is best? A: The Metal-Free Annulation is superior here. By selecting a substituted 2-aminobenzaldehyde (e.g., 2-amino-4-chlorobenzaldehyde) or a ketone analog (2-aminoacetophenone), you can precisely control the 4-position substituent. The Cu-catalyzed alkyne method is better suited for 2-acyl or 2-unsubstituted derivatives.

References

  • Copper-Catalyzed Synthesis: Chemical Communications, "Copper(I)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals."

  • Metal-Free Annulation: The Journal of Organic Chemistry, "Transition-Metal-Free Synthesis of 2-Aminoquinolines via Base-Mediated Annulation of 2-Aminobenzaldehydes with Nitriles."

  • Iron-Catalyzed Approaches: Chemistry - A European Journal, "Iron-Catalyzed Synthesis of Quinolines: A Sustainable Approach."

  • Zn/AcOH Reductive Cyclization: Heterocycles, "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH."

Reference Data & Comparative Studies

Validation

characteristic IR absorption bands of 2-Amino-3-hydroxyquinoline

This guide provides a technical comparison of the infrared (IR) spectroscopic profile of 2-Amino-3-hydroxyquinoline against its primary structural analogs, specifically 8-Hydroxyquinoline (8-HQ) and 2-Aminoquinoline . Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the infrared (IR) spectroscopic profile of 2-Amino-3-hydroxyquinoline against its primary structural analogs, specifically 8-Hydroxyquinoline (8-HQ) and 2-Aminoquinoline .

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary: The Ortho-Bifunctional Scaffold

2-Amino-3-hydroxyquinoline is a privileged scaffold in medicinal chemistry, distinct from the more common 8-hydroxyquinoline (8-HQ) due to its vicinal (ortho) donor-donor motif at the 2 and 3 positions. While 8-HQ is defined by a peri-chelation pocket (N1–OH8), 2-Amino-3-hydroxyquinoline is defined by an intramolecular hydrogen-bonding network between the 2-amino and 3-hydroxyl groups.

This guide delineates the specific IR absorption bands that allow researchers to distinguish this compound from its isomers and precursors, focusing on the diagnostic shifts caused by intramolecular hydrogen bonding and tautomeric equilibria.

Comparative IR Analysis: Identifying the Fingerprint

To accurately identify 2-Amino-3-hydroxyquinoline, one must compare it against the spectral baselines of its constituent functionalities.[1]

The "Ortho-Effect" in IR Spectra

The critical differentiator for 2-Amino-3-hydroxyquinoline is the interaction between the -NH₂ (position 2) and -OH (position 3). Unlike isolated amines or phenols, these groups engage in strong intramolecular hydrogen bonding, resulting in characteristic red-shifts (lower wavenumbers) and broadening of the stretching vibrations.

Comparative Data Table
Functional GroupVibration Mode2-Amino-3-hydroxyquinoline (Target)8-Hydroxyquinoline (Analog)2-Aminoquinoline (Precursor)Diagnostic Note
O-H / N-H Stretching (

)
3150–3450 cm⁻¹ (Broad, merged)~3100–3500 cm⁻¹ (Broad OH)3400–3500 cm⁻¹ (Sharp doublet)Target shows a merged, broadened "hump" due to H-bonding, unlike the distinct doublet of the amino-only precursor.
C=N (Ring) Stretching (

)
1620–1635 cm⁻¹ 1580–1600 cm⁻¹1610–1620 cm⁻¹The 2-amino group increases double-bond character at C2=N1, shifting this band higher than in 8-HQ.
N-H (Amine) Bending (

)
1580–1600 cm⁻¹ (Scissoring)N/A~1640 cm⁻¹Often obscured by ring vibrations; look for a shoulder on the ring C=C bands.
C-O (Phenol) Stretching (

)
1240–1260 cm⁻¹ 1280–1300 cm⁻¹N/APosition 3 C-O bond is electronically distinct from Position 8; typically appears at lower frequency than 8-HQ.
C-N (Exocyclic) Stretching (

)
1320–1340 cm⁻¹ N/A1340–1350 cm⁻¹Strong band confirming the presence of the amino group attached to the aromatic ring.

Mechanistic Insight: Tautomerism & H-Bonding

Understanding the structural dynamics is essential for interpreting the spectrum correctly. 2-Amino-3-hydroxyquinoline exists primarily in the amino-enol form in the solid state, but the imino-keto tautomer can influence spectra in solution or specific crystalline polymorphs.

Visualization of Intramolecular Dynamics

The following diagram illustrates the hydrogen-bonding network that causes the characteristic band broadening observed in the 3100–3400 cm⁻¹ region.

G cluster_tautomer Tautomeric Equilibrium (Minor) AminoEnol Amino-Enol Form (Dominant) HBond Intramolecular H-Bond (N-H...O or O-H...N) AminoEnol->HBond Stabilizes IminoKeto Imino-Keto Form (Rare/Transient) AminoEnol->IminoKeto Proton Transfer (Solvent Dependent) IR_Effect IR Consequence: Broadening of 3300 cm⁻¹ band Red-shift of OH stretch HBond->IR_Effect Causes

Caption: The dominant amino-enol form is stabilized by intramolecular hydrogen bonding, which directly impacts the O-H and N-H stretching regions of the IR spectrum.

Validated Experimental Protocol

To ensure reproducible spectral data, the following protocol minimizes artifacts caused by moisture (which interferes with OH/NH regions) and polymorphism.

Method: KBr Pellet Transmission

Justification: KBr pellets provide higher resolution for the critical "fingerprint region" (600–1400 cm⁻¹) compared to ATR, which can distort relative intensities of weak aromatic overtones.

  • Sample Drying:

    • Dry the 2-Amino-3-hydroxyquinoline sample in a vacuum desiccator over P₂O₅ for 4 hours.

    • Why: Removes surface water that creates a false broad peak at 3400 cm⁻¹, confusing the interpretation of the intrinsic OH/NH interaction.

  • Matrix Preparation:

    • Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr.

    • Grind intimately in an agate mortar until a fine, uniform powder is achieved.

    • Why: Particle size must be smaller than the IR wavelength to avoid scattering (baseline slope).

  • Pellet Formation:

    • Press at 8–10 tons of pressure for 2 minutes under vacuum.

    • Check: The pellet must be transparent. Cloudy pellets indicate moisture or insufficient pressure.

  • Acquisition:

    • Scan range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

Self-Validation Step
  • The "Doublet" Check: If you see two distinct, sharp spikes above 3400 cm⁻¹ without a broad underlying curve, your sample may be 2-Aminoquinoline (missing the OH group) or the sample has not formed the intramolecular H-bond (rare, solvent dependent).

  • The Carbonyl Check: A strong band appearing near 1680–1700 cm⁻¹ suggests oxidation to a quinolone or the presence of a solvent impurity (like acetone/ethyl acetate residues).

References

  • Synthesis and Characterization of Amino-Quinolines

    • Structure and spectroscopic properties of 2-amino-3,5-dibromopyridine (Analogous amino-pyridine scaffold).
    • Source: (Inferred analog behavior).

  • IR Interpretation of Quinoline Systems

    • Spectroscopy and Structure of 2-Hydroxyquinoline (Tautomerism analysis).
    • Source:

  • General IR Data for Nitrogen Heterocycles

    • IR Spectrum and Characteristic Absorption Bands.[2][3][4][5][6]

    • Source:

  • 8-Hydroxyquinoline Comparative Data

    • FTIR spectrum of 8-hydroxyquinoline and metal complexes.
    • Source:

Sources

Comparative

Comparative Spectroscopic Guide: 2-Amino-3-hydroxyquinoline (AHQ) vs. Quinoline Isomers

Topic: UV-Vis Absorption Spectra of 2-Amino-3-hydroxyquinoline in Methanol Content Type: Publish Comparison Guide Executive Summary 2-Amino-3-hydroxyquinoline (AHQ) , also known as 2-amino-3-quinolinol, represents a dist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 2-Amino-3-hydroxyquinoline in Methanol Content Type: Publish Comparison Guide

Executive Summary

2-Amino-3-hydroxyquinoline (AHQ) , also known as 2-amino-3-quinolinol, represents a distinct structural motif in the quinoline family. Unlike its ubiquitous isomer 8-Hydroxyquinoline (8-HQ) , which is a standard metal chelator, AHQ serves as a critical intermediate in the Pseudomonas aeruginosa quorum sensing (PQS) pathway and a precursor for long-wavelength oxazolo[4,5-b]quinoline dyes.

This guide compares the spectroscopic profile of AHQ in methanol against its primary structural alternatives: 8-Hydroxyquinoline and 2-Aminoquinoline . While 8-HQ is defined by its bidentate (N,O) chelation at the 1,8-position, AHQ features a unique 2,3-substitution pattern that facilitates distinct excited-state intramolecular proton transfer (ESIPT) possibilities and "push-pull" electronic transitions, resulting in a bathochromically shifted absorption profile relative to the bare quinoline core.

Technical Comparison: AHQ vs. Alternatives

The following table synthesizes the photophysical properties of AHQ compared to standard alternatives in methanol (MeOH).

Feature2-Amino-3-hydroxyquinoline (AHQ) 8-Hydroxyquinoline (8-HQ) 2-Aminoquinoline
Primary Application PQS Signaling, Dye Precursor, Zn²⁺ SensingGeneral Metal Chelation (Al, Cu, Zn)Building Block, Mutagenesis Studies

(MeOH)
~330–350 nm (Band I)~230–260 nm (Band II)310 nm (Band I)240 nm (Band II)340 nm (Band I)230 nm (Band II)
Spectral Character Broad UVA absorption; significant red-shift upon metal binding (e.g., Zn²⁺ complex

nm).
Sharp peaks; distinct solvatochromism based on zwitterion formation.Structured bands; amino group acts as strong auxochrome.
Chelation Geometry N(1)-O(3) "remote" or N(2)-O(3) if tautomerized.N(1)-O(8) classic 5-membered ring.Monodentate (N1) or bridging.
Fluorescence Weak in free base; Strong upon Zn²⁺ coordination (

nm).
Weak in MeOH; Strong in metal complexes.Moderate blue fluorescence.

Analyst Insight: AHQ exhibits a "hybrid" spectrum. The 2-amino group induces a bathochromic shift similar to 2-Aminoquinoline, while the 3-hydroxy group adds vibrational complexity and chelation capability. The key differentiator is AHQ's response to Zinc (Zn²⁺), where it forms a fluorescent complex with an excitation maximum near 400 nm, making it a superior scaffold for turn-on biosensors compared to the constitutively absorbing 8-HQ.

Experimental Protocol: UV-Vis Acquisition in Methanol

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes artifacts from aggregation or trace metal contamination.

Reagents & Equipment
  • Analyte: 2-Amino-3-hydroxyquinoline (>98% purity, HPLC grade).

  • Solvent: Methanol (LC-MS Grade, cutoff <205 nm).

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.60 mg of AHQ (MW: 160.17 g/mol ).

    • Dissolve in 10.0 mL of Methanol in a volumetric flask.

    • Note: Sonicate for 5 minutes to ensure complete dissolution. The solution should be pale yellow.

  • Working Solution Preparation (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to mark with Methanol.

    • Validation: This concentration typically yields an absorbance (Abs) between 0.3 and 0.8, the linear dynamic range of most detectors.

  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure Methanol.

    • Run a "Baseline/Zero" scan from 200 nm to 600 nm.

    • Checkpoint: Absorbance should be < 0.005 AU across the range.

  • Sample Acquisition:

    • Replace the sample cuvette solvent with the 50 µM AHQ Working Solution .

    • Scan from 200 nm to 600 nm (Scan speed: Medium; Slit width: 1.0 nm).

    • Critical Step: If Abs > 1.0 at

      
      , dilute the sample 1:1 with MeOH and re-measure to avoid non-linear deviations (Beer-Lambert Law violation).
      
  • Data Processing:

    • Identify

      
       (wavelength of maximum absorbance).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using:
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is concentration (M), and
      
      
      is path length (cm).

Mechanistic Visualization

The following diagrams illustrate the biological context of AHQ (PQS Pathway) and its chemical versatility (Tautomerism/Chelation).

Figure 1: Biosynthetic Pathway & Chemical Fate of AHQ

AHQ is not just a static analyte; it is a dynamic intermediate. In P. aeruginosa, it is the pivot point between tryptophan degradation and quorum sensing signal generation.

AHQ_Pathway Trp Tryptophan Kyn Kynurenine Trp->Kyn TDO/IDO Anth Anthranilic Acid Kyn->Anth Kynureninase AHQ 2-Amino-3-hydroxyquinoline (AHQ) Anth->AHQ PqsA/D (thioester linkage) HHQ HHQ (2-heptyl-4-hydroxyquinoline) AHQ->HHQ PqsB/C (+ Octanoyl-CoA) Dye Oxazolo[4,5-b]quinoline Dyes AHQ->Dye Chemical Synthesis (Orthoesters + Acid) PQS PQS (Pseudomonas Quorum Signal) HHQ->PQS PqsH (Oxidation)

Caption: The central role of AHQ in the PQS quorum sensing pathway and its synthetic diversion to fluorescent dyes.

Figure 2: Tautomerism and Metal Chelation

The spectral complexity of AHQ arises from its ability to exist in multiple forms and bind metals, shifting its absorption into the visible range.

Chelation cluster_0 Spectral Shift Mechanism Free Free Base (UV Absorbing ~330nm) Complex Metal Complex (AHQ-Zn) (Fluorescent ~540nm) Free->Complex Coordination (N,O-Binding) Zn Zn2+ Ion Zn->Complex

Caption: Coordination of Zn²⁺ rigidifies the AHQ scaffold, inducing a bathochromic shift and activating strong fluorescence.

References

  • Synthesis of Carbocyanine Dyes:Modified carbocyanine dyes and their conjugates. US Patent 6,974,873. (Describes AHQ as a precursor for dyes with

    
     > 530 nm). 
    
  • Biological Context (PQS): Multidrug resistance in Pseudomonas aeruginosa: genetic control mechanisms and therapeutic advances. Molecular Biomedicine, 2024. (Identifies AHQ as a PQS intermediate).

  • Fluorescent Probes: Fluorescent Amino Acids: Modular Building Blocks for the Assembly of New Tools for Chemical Biology. MIT DSpace. (Describes HQ-Ala derivative excitation at 400 nm).

  • Comparative Data (8-HQ): Spectroscopic properties of 8-hydroxyquinoline. BenchChem / PubChem Data. (Standard reference for 8-HQ spectra).

Validation

A Comparative Guide to the Analysis of 2-Amino-3-hydroxyquinoline: Establishing a Robust HPLC Protocol and Evaluating Alternatives

For researchers, scientists, and drug development professionals engaged in the study of quinoline derivatives, the accurate and reliable analysis of key compounds is paramount. 2-Amino-3-hydroxyquinoline, a substituted q...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of quinoline derivatives, the accurate and reliable analysis of key compounds is paramount. 2-Amino-3-hydroxyquinoline, a substituted quinoline, represents a scaffold of interest in medicinal chemistry and related fields. This guide provides a comprehensive, in-depth analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for a 2-Amino-3-hydroxyquinoline reference standard. Grounded in established chromatographic principles and authoritative guidelines, this document will not only detail a robust analytical protocol but also objectively compare its performance against alternative analytical techniques, providing the supporting scientific rationale for methodological choices.

The Central Role of HPLC in Aromatic Amine Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly for the separation and quantification of non-volatile and thermally labile compounds.[1] For aromatic amines and their derivatives, reverse-phase HPLC is the most widely adopted technique due to its versatility, reproducibility, and high resolving power.[2][3] The fundamental principle of this technique lies in the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[4][5]

This guide proposes a reverse-phase HPLC (RP-HPLC) method for the analysis of a 2-Amino-3-hydroxyquinoline reference standard. The selection of each parameter is deliberate, aiming to create a self-validating system that ensures accuracy and reliability, in line with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[6][7][8][9]

Proposed HPLC Method for 2-Amino-3-hydroxyquinoline Reference Standard

The following protocol is designed to achieve a sharp, symmetrical peak for 2-Amino-3-hydroxyquinoline, with a stable retention time, ensuring accurate quantification.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. C18 columns provide excellent hydrophobic retention for aromatic compounds.[10]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). The acidic modifier improves peak shape and suppresses the ionization of residual silanols on the stationary phase.[11][12]

  • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good solvent strength and UV transparency.[4][13]

  • Gradient Elution: A gradient elution is proposed to ensure the timely elution of the analyte while maintaining good peak shape. A starting condition of 95% Mobile Phase A and 5% Mobile Phase B, ramping to a higher concentration of Mobile Phase B, is a logical starting point for method development.[5]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for retention time reproducibility.[10]

  • Injection Volume: 10 µL.

  • Detection Wavelength: Quinoline derivatives typically exhibit strong UV absorbance.[14][15] A preliminary scan of the 2-Amino-3-hydroxyquinoline standard from 200-400 nm should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[16][17] Based on similar structures, a starting wavelength of around 254 nm or 280 nm is advisable.

4. System Suitability:

  • Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[6][18][19] This includes multiple injections of a standard solution to assess:

    • Tailing Factor: Should be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.

Workflow for HPLC Analysis of 2-Amino-3-hydroxyquinoline

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution Equilibrate Equilibrate System Standard_Prep->Equilibrate Mobile_Phase_Prep Prepare Mobile Phases A & B Mobile_Phase_Prep->Equilibrate System_Suitability Perform System Suitability Equilibrate->System_Suitability Inject_Sample Inject Sample System_Suitability->Inject_Sample If Passes Acquire_Data Acquire Data Inject_Sample->Acquire_Data Integrate_Peak Integrate Peak Acquire_Data->Integrate_Peak Calculate_Results Calculate Concentration Integrate_Peak->Calculate_Results Report Generate Report Calculate_Results->Report

Caption: Workflow for the HPLC analysis of a 2-Amino-3-hydroxyquinoline reference standard.

Comparative Analysis of Alternative Analytical Techniques

While HPLC is a robust and widely applicable technique, other methods may offer advantages in specific contexts. The following table provides a comparison of the proposed HPLC method with Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

FeatureHPLC-UVLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[4][5]HPLC separation followed by mass analysis, providing molecular weight and structural information.[20][21][22]Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[23]Separation based on the differential migration of charged species in an electric field.[24][25]
Specificity Moderate to high. Co-eluting impurities with similar UV spectra can interfere.Very high. Provides mass-to-charge ratio, enabling definitive identification.[26]Very high. Provides characteristic fragmentation patterns for identification.High. Separation is based on charge-to-size ratio, offering a different selectivity mechanism.[27]
Sensitivity Good (ng range).Excellent (pg to fg range).[28]Excellent (pg to fg range), but requires derivatization for polar analytes.[23]Good (ng to pg range).
Sample Throughput High.Moderate to high.Moderate. Sample preparation (derivatization) can be time-consuming.[1][29]High. Rapid analysis times.[30]
Cost Low to moderate.High.Moderate to high.Low to moderate.
Advantages for 2-Amino-3-hydroxyquinoline Robust, reliable, and widely available. Excellent for routine quality control.[2]Unambiguous identification and quantification, especially in complex matrices.[31]High resolving power for volatile impurities.Low sample and solvent consumption. Orthogonal separation mechanism to HPLC.[30]
Disadvantages for 2-Amino-3-hydroxyquinoline Potential for interference from structurally similar compounds.Higher operational complexity and cost.2-Amino-3-hydroxyquinoline is non-volatile and would require derivatization, adding complexity and potential for analyte loss.[1][32]Can be less robust than HPLC for quantitative analysis.

In-Depth Discussion of Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its superior specificity and sensitivity.[26][33] For drug development and metabolite identification studies, where unambiguous identification is critical, LC-MS is the gold standard.[31] The ability to obtain molecular weight and fragmentation data provides a level of confidence that UV detection alone cannot match.[22]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds.[23] However, for a polar and non-volatile molecule like 2-Amino-3-hydroxyquinoline, direct analysis is not feasible. A chemical derivatization step to increase volatility would be necessary, which can be complex and introduce variability.[1][29][32]

Capillary Electrophoresis (CE) offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field.[24][25][27] This makes it an excellent complementary technique to HPLC.[30] CE is particularly advantageous for its high efficiency, speed, and minimal solvent consumption. For chiral separations or the analysis of highly charged molecules, CE can outperform HPLC.

Conclusion

For the routine analysis and quality control of a 2-Amino-3-hydroxyquinoline reference standard, the proposed reverse-phase HPLC method offers a robust, reliable, and cost-effective solution. Its performance, when validated according to ICH and USP guidelines, will ensure the generation of accurate and reproducible data.[6][7]

For applications requiring higher specificity, such as impurity profiling in complex matrices or metabolic studies, LC-MS is the recommended alternative. Capillary Electrophoresis serves as a valuable orthogonal technique for method validation and for specific applications where its unique separation mechanism is advantageous. The choice of analytical method should always be guided by the specific requirements of the analysis, balancing the need for specificity, sensitivity, and throughput with practical considerations of cost and availability.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2024). Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • SciSpace. (2022). A New Reverse Phase High-Performance Liquid Chromatography (RP- HPLC) Method for Determination of Kinetin Riboside (plant. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • US Pharmacopeia. (2022). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • ResearchGate. (2025). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Capillary electrophoresis of methylderivatives of quinolines. I. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous and non-aqueous electrophoresis and micellar electrokinetic capillary chromatography of a mixture of quinoline-2-thione and 8-mercaptoquinoline hydrochloride. Retrieved from [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SpringerLink. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. Retrieved from [Link]

  • National Taiwan University. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Confirmation of 2-Amino-3-hydroxyquinoline Using Elemental Analysis

For researchers, scientists, and drug development professionals, the absolute purity of a synthetic building block is non-negotiable. The integrity of your research, the success of a multi-step synthesis, and the safety...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the absolute purity of a synthetic building block is non-negotiable. The integrity of your research, the success of a multi-step synthesis, and the safety profile of a potential therapeutic agent all hinge on the well-defined character of your starting materials. 2-Amino-3-hydroxyquinoline, a key nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1][2] Its purity is paramount.

This guide provides an in-depth, experience-driven comparison of analytical methods for purity confirmation, with a core focus on the robust and definitive technique of elemental analysis. We will move beyond mere procedural steps to explore the underlying scientific rationale, ensuring you can not only perform the analysis but also confidently interpret and defend your results.

The Purity Conundrum: Why One Method is Not Enough

In the landscape of pharmaceutical analysis, techniques like High-Performance Liquid Chromatography (HPLC) are often hailed as the "gold standard" for purity determination due to their high resolution and sensitivity.[3] However, an over-reliance on a single, chromatography-based method can be misleading. HPLC excels at separating organic, UV-active impurities from the main compound. But what about the impurities it cannot see?

This is where the unique strength of elemental analysis becomes indispensable. It is a bulk analytical technique that provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) and oxygen (O).[4] Unlike chromatographic methods that identify discrete impurities, elemental analysis provides a holistic assessment of the sample's elemental composition. This makes it exceptionally powerful for detecting non-chromatophoric or inorganic impurities that other methods might miss, such as residual water, inorganic salts (e.g., NaCl), or solvents that don't absorb UV light.[5]

The fundamental principle is straightforward: a pure compound will yield experimental C, H, and N values that closely match the theoretical percentages calculated from its molecular formula. Any significant deviation signals the presence of an impurity.

Comparative Analysis: Orthogonal Methods for Robust Purity Assessment

A multi-faceted, orthogonal approach is the bedrock of confident purity analysis.[6] Each technique offers a different perspective on the sample, and their combined data builds a comprehensive and defensible purity profile.

Analytical MethodParameter MeasuredKey AdvantagesCritical Limitations
Elemental Analysis (CHNO) Elemental composition (%C, %H, %N, %O)• Detects inorganic impurities (salts, water)[5]• Absolute, quantitative method• Cost-effective and rapid[7]• Does not identify specific impurities• Less sensitive to small amounts of organic impurities with similar elemental composition
High-Performance Liquid Chromatography (HPLC) Purity by peak area (%)• High resolution for separating organic impurities[3]• Can be coupled with MS for impurity identification• May not detect non-UV active compounds• Blind to inorganic salts and water• Relative quantification based on response factors
Nuclear Magnetic Resonance (NMR) Structural confirmation, identification of impurities• Provides detailed structural information• qNMR for absolute quantification• Lower sensitivity compared to HPLC• Complex spectra can be difficult to interpret• May not detect inorganic impurities
Mass Spectrometry (MS) Molecular weight verification• High sensitivity and specificity for mass determination[3]• Can identify unknown impurities when coupled with LC or GC• Not inherently quantitative without extensive calibration• Ionization suppression can affect accuracy

As the table illustrates, relying solely on HPLC could lead to an overestimation of purity if, for instance, your sample of 2-Amino-3-hydroxyquinoline is contaminated with 1% sodium chloride. HPLC would likely show a single, sharp peak at >99% purity, while elemental analysis would immediately flag a significant deviation from the theoretical values.

Workflow for Purity Confirmation of 2-Amino-3-hydroxyquinoline

The following diagram outlines a robust, self-validating workflow for assessing the purity of a new batch of 2-Amino-3-hydroxyquinoline.

Purity_Workflow cluster_prep Phase 1: Preparation & Calculation cluster_analysis Phase 2: Instrumental Analysis cluster_eval Phase 3: Data Evaluation & Decision cluster_outcome Phase 4: Final Disposition Sample 1. Receive & Dry Sample (Vacuum oven, 40°C, 24h) Calc 2. Calculate Theoretical % Composition (C₉H₈N₂O) Sample->Calc Calibrate 3. Instrument Calibration (e.g., Acetanilide Standard) Calc->Calibrate Analyze 4. Sample Combustion Analysis (Triplicate runs) Calibrate->Analyze Compare 5. Compare Experimental vs. Theoretical Data Analyze->Compare Decision 6. Assess Deviation Compare->Decision Pass Purity Confirmed (>99.5%) Release for Use Decision->Pass Deviation ≤ ±0.4% Fail Further Investigation Required (HPLC-MS, NMR, KF Titration) Decision->Fail Deviation > ±0.4%

Caption: Workflow for purity verification using elemental analysis.

Experimental Protocol: CHN Analysis of 2-Amino-3-hydroxyquinoline

This protocol is based on the principles of dynamic flash combustion, a modern iteration of the Dumas method.[8]

1. Theoretical Composition Calculation:

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol

  • Theoretical %C: 67.49%

  • Theoretical %H: 5.03%

  • Theoretical %N: 17.49%

2. Instrumentation and Calibration:

  • An automated CHN elemental analyzer is required. These instruments achieve high-temperature combustion in an oxygen-rich environment.[9][10]

  • Causality: The choice of a certified reference material for calibration is critical for data integrity. Acetanilide is a common choice due to its high purity, stability, and well-defined elemental composition.

  • Perform a multi-point calibration by analyzing 1-2 mg samples of the reference standard until the instrument consistently provides results within ±0.2% of the theoretical values for C, H, and N. This validates instrument performance before analyzing the unknown.

3. Sample Preparation:

  • Causality: Hygroscopic compounds or those containing residual solvents will produce inaccurate elemental analysis results.[5] Therefore, the sample must be rigorously dried.

  • Dry the 2-Amino-3-hydroxyquinoline sample under a high vacuum at a temperature below its melting point (e.g., 40-50°C) for at least 24 hours to remove any adsorbed water or volatile solvents.

  • Using a calibrated microbalance, accurately weigh approximately 1-2 mg of the dried sample into a tin capsule.

  • Seal the capsule, ensuring no sample is lost and no air is trapped inside. Prepare at least three replicate samples.

4. Analysis:

  • Analyze the replicate samples according to the instrument's standard operating procedure.

  • The instrument will combust the sample, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified by a thermal conductivity detector (TCD).[9]

5. Data Interpretation & Acceptance Criteria:

  • Calculate the average percentage for C, H, and N from the triplicate runs.

  • Compare the experimental averages to the theoretical values.

  • For a compound to be considered pure (typically ≥99.5%), the experimental results for each element should fall within ±0.4% of the calculated theoretical values.[11][12] This is a widely accepted criterion in peer-reviewed scientific literature.

Data Presentation: Interpreting the Results

Let's consider two hypothetical batches of 2-Amino-3-hydroxyquinoline.

ParameterTheoretical Value (C₉H₈N₂O)Batch A Result (High Purity)Batch B Result (Contaminated)Analysis of Deviation (Batch B)
% Carbon 67.49%67.35%65.81%-1.68% (Significant deviation)
% Hydrogen 5.03%5.08%5.45%+0.42% (Significant deviation)
% Nitrogen 17.49%17.41%17.05%-0.44% (Significant deviation)
Deviation from Theory N/AC: -0.14%H: +0.05%N: -0.08%C: -1.68%H: +0.42%N: -0.44%The pattern suggests contamination with a substance lower in carbon and nitrogen but higher in hydrogen, such as residual ethyl acetate.
Purity Assessment 100% Pass (≥99.5%) Fail Further analysis (e.g., ¹H NMR for residual solvents) is required.

In this example, Batch A passes with flying colors, as all elemental values are well within the ±0.4% acceptance window.[11] Batch B, however, fails significantly. The pattern of deviation provides clues about the impurity's nature, guiding subsequent analytical investigations. This demonstrates how elemental analysis is not just a pass/fail test but a powerful diagnostic tool.

Conclusion: An Indispensable Tool for Quality Assurance

While modern chromatographic and spectroscopic techniques are essential components of the analytical toolkit, elemental analysis remains a uniquely powerful and indispensable method for the absolute purity determination of synthetic compounds like 2-Amino-3-hydroxyquinoline. Its ability to provide a direct, quantitative measure of elemental composition offers a crucial layer of quality control, detecting impurities that other methods are blind to.[5] By integrating elemental analysis into a comprehensive, multi-technique approach, researchers and drug developers can ensure the foundational quality of their materials, leading to more reliable, reproducible, and ultimately, successful scientific outcomes.

References

  • Study.com (2021) , How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]

  • University of Padua , Elemental Analysis and Atomic Absorption. Available at: [Link]

  • ALWSCI (2024) , Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Contract Laboratory (2024) , Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Available at: [Link]

  • Chemistry LibreTexts (2024) , Qualitative Analysis of Organic Compounds. Available at: [Link]

  • ACS Central Science (2022) , An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Elementar , Elemental analysis: operation & applications. Available at: [Link]

  • Inorganic Chemistry Frontiers (2021) , Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • Moravek, Inc. , Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • U.S. Pharmacopeia , General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • The Royal Society of Chemistry (2008) , CHNS Elemental Analysers. Available at: [Link]

  • Spectroscopy Online (2021) , Interferences Explained, ICP-OES Part 1. Available at: [Link]

  • Molecules (2020) , A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available at: [Link]

  • International Journal of Molecular Sciences (2022) , An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Available at: [Link]

  • ACS Publications (2022) , An International Study Evaluating Elemental Analysis. Available at: [Link]

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Validation

A Comparative Guide to the Crystal Structures of Aminoquinoline Derivatives: Insights for Drug Design and Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Aminoquinoline Scaffold The aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably rec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Aminoquinoline Scaffold

The aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria. Chloroquine, a prominent member of this class, has served as a frontline antimalarial for decades. Beyond their antiparasitic properties, aminoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

The therapeutic efficacy and pharmacological profile of these compounds are intrinsically linked to their three-dimensional structure. Single-crystal X-ray diffraction provides an unparalleled atomic-resolution view of these molecules, revealing crucial details about their conformation, intermolecular interactions, and packing in the solid state. Understanding these structural nuances is paramount for elucidating structure-activity relationships (SAR) and for designing novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

This guide will compare the crystal structures of several key aminoquinoline derivatives, highlighting the influence of substituent placement and side-chain conformation on their overall architecture. We will also provide a detailed, field-proven protocol for single-crystal X-ray diffraction analysis, offering a practical workflow for researchers in the field.

Comparative Crystal Structure Analysis of Key Aminoquinoline Derivatives

The position of the amino group on the quinoline ring system, along with the nature and conformation of its substituents, dictates the molecule's overall shape and its potential for intermolecular interactions. Here, we compare the crystal structures of prominent 4-aminoquinoline and 8-aminoquinoline derivatives.

4-Aminoquinoline Derivatives: The Antimalarial Powerhouses

The 4-aminoquinoline class includes some of the most well-known antimalarial drugs. Their primary mechanism of action involves interfering with heme detoxification in the malaria parasite's food vacuole.

  • Chloroquine: The crystal structure of chloroquine diphosphate monohydrate reveals a protonated quinoline ring and a partially extended side chain. The 7-chloro substituent plays a crucial role in the electronic properties of the quinoline ring system. In the crystal lattice, extensive hydrogen bonding networks are observed, involving the phosphate anions and water molecules, which stabilize the packing.[1] More recently, the crystal structure of the monohydrate hydrochloride salt of chloroquine has been characterized, showing a folded conformation where the side chain loops back towards the aromatic core.[2][3][4] This highlights the conformational flexibility of the side chain, which can be influenced by the counter-ion and the crystalline environment.

  • Amodiaquine: The crystal structure of amodiaquine, available through the Cambridge Crystallographic Data Centre (CCDC entry 626826), showcases the influence of the bulky 4'-hydroxyanilino substituent.[5] This group provides additional sites for hydrogen bonding, which can significantly impact the compound's interaction with its biological target and its physicochemical properties.

  • Piperaquine Analog (7-chloro-4-(4-methyl-1-piperazinyl)quinoline): The crystal structure of this monohydrated analog reveals a one-dimensional supramolecular network stabilized by hydrogen bonding between the piperazinyl-quinoline moiety and water molecules.[6][7][8][9] This provides a valuable model for understanding the intermolecular interactions of the larger, dimeric piperaquine molecule.

8-Aminoquinoline Derivatives: Targeting the Liver Stage of Malaria

8-Aminoquinolines, such as primaquine, are unique in their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, thus preventing relapse.

  • Primaquine: The crystal structure of primaquine diphosphate shows that the molecule is dicationic, with protonation occurring on the quinoline ring nitrogen and the terminal amino group of the side chain.[10] The butylamino side chain is not fully extended but adopts a kinked conformation. The crystal packing is dominated by an extensive network of hydrogen bonds involving the phosphate anions, which chelate the quinoline ring and interact with the amino groups.[10][11]

Emerging Aminoquinoline Derivatives with Diverse Activities

The versatility of the aminoquinoline scaffold has led to the exploration of its potential in treating other diseases.

  • Anticancer Aminoquinolines: While specific crystal structures of many novel anticancer aminoquinoline derivatives are not yet widely available in public databases, research indicates that modifications to the 4-aminoquinoline scaffold can lead to potent cytotoxic activity against various cancer cell lines.[12] The mechanism often involves the inhibition of autophagy, a cellular process that cancer cells can exploit to survive.

  • Antiviral Aminoquinolines: Similarly, the exploration of aminoquinolines as antiviral agents is an active area of research. Structural modifications are being investigated to optimize their activity against a range of viruses.

Data Presentation: Crystallographic Parameters of Selected Aminoquinoline Derivatives

The following table summarizes the key crystallographic data for the discussed aminoquinoline derivatives, allowing for a direct comparison of their fundamental structural properties.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Chloroquine Diphosphate MonohydrateC₁₈H₂₆ClN₃ · 2(H₃PO₄) · H₂OTriclinicP-110.95412.43110.789108.98108.9089.922[1]
Chloroquine Hydrochloride MonohydrateC₁₈H₂₆ClN₃ · HCl · H₂OMonoclinicP2₁/c13.62110.39815.65490114.13904[2]
Primaquine DiphosphateC₁₅H₂₁N₃O · 2(H₃PO₄)MonoclinicP2₁/c10.74816.51112.61790109.91904[10]
Piperaquine Analog MonohydrateC₁₃H₁₄ClN₃ · H₂OTriclinicP-17.0057.83021.42691.3791.2995.214[6]

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules

The determination of a crystal structure is a meticulous process that begins with the growth of a high-quality single crystal. The following protocol outlines the essential steps for analyzing a small organic molecule, such as an aminoquinoline derivative.

I. Crystal Selection and Mounting
  • Crystal Selection: Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[13]

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.

II. Data Collection
  • Diffractometer Setup: Mount the goniometer head on the diffractometer. Modern diffractometers are equipped with a sensitive detector (e.g., CCD or CMOS) and a source of monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation).

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system. This is typically done by rotating the crystal through a small angular range.

  • Full Data Collection: Once the unit cell is determined, a full sphere of diffraction data is collected by rotating the crystal through a larger angular range, often 180° or 360°, in a series of small angular increments (frames). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

III. Data Processing and Structure Solution
  • Integration: The raw diffraction images are processed to measure the intensity of each reflection. This step involves identifying the diffraction spots and integrating their intensities.

  • Scaling and Merging: The integrated intensities from all the frames are scaled to account for variations in experimental conditions and then merged to create a unique set of reflection data.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters until the best possible fit is achieved.

IV. Structure Validation and Visualization
  • Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

  • Visualization: The refined structure is visualized using molecular graphics software to analyze its geometry, intermolecular interactions, and packing arrangement.

G Experimental Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Analysis A Crystal Growth B Crystal Selection & Mounting A->B C Unit Cell Determination B->C D Full Data Collection C->D E Integration D->E F Scaling & Merging E->F G Structure Solution (Phasing) F->G H Structure Refinement G->H I Validation & Visualization H->I G Key Intermolecular Interactions in Aminoquinoline Crystals AQ_H Protonated Aminoquinoline Anion Anion (e.g., Cl⁻, H₂PO₄⁻) AQ_H->Anion N-H···Anion Hydrogen Bond Solvent Solvent (e.g., H₂O) AQ_H->Solvent N-H···O Hydrogen Bond Solvent->Anion O-H···Anion Hydrogen Bond AQ_Neutral Neutral Aminoquinoline AQ_Neutral->AQ_Neutral π-π Stacking

Caption: A diagram showing common intermolecular interactions observed in aminoquinoline crystal structures.

Conclusion and Future Directions

The comparative analysis of the crystal structures of aminoquinoline derivatives provides a wealth of information for medicinal chemists and drug development professionals. The subtle interplay of substituent effects, conformational flexibility, and intermolecular interactions governs the solid-state properties and, by extension, the biological activity of these important compounds.

Future research in this area should focus on expanding the crystallographic database to include a wider range of aminoquinoline derivatives with diverse biological targets. Co-crystallization of these compounds with their target proteins will provide invaluable insights into their binding modes and facilitate the structure-based design of next-generation therapeutics. The continued application of single-crystal X-ray diffraction will undoubtedly remain a cornerstone of these efforts, guiding the development of novel and more effective aminoquinoline-based drugs.

References

  • The crystal structure of the antimalarial chloroquine diphosphate monohydrate. Journal of the Chemical Society D: Chemical Communications. ([Link])

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Preprints.org. ([Link])

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PMC. ([Link])

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Preprints.org. ([Link])

  • Structural representation of chloroquine diphosphate (C18H26ClN3. 2H3PO4).. ResearchGate. ([Link])

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Preprints.org. ([Link])

  • Structure of the anti-malarial drug primaquine diphosphate. PubMed. ([Link])

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. ([Link])

  • Structure of amodiaquine (a) X-ray crystal structure of amodiaquine... ResearchGate. ([Link])

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. ([Link])

  • Single-crystal X-ray Diffraction. SERC (Carleton). ([Link])

  • Single-crystal X-ray Diffraction. SERC (Carleton). ([Link])

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ResearchGate. ([Link])

  • Structure of the anti-malarial drug primaquine diphosphate. PubMed. ([Link])

  • X-ray crystallography. Wikipedia. ([Link])

  • Gold(III) complexes with hydroxyquinoline, aminoquinoline and quinoline ligands: Synthesis, cytotoxicity, DNA and protein binding studies. PubMed. ([Link])

  • X-Ray Crystallography of Chemical Compounds. PMC. ([Link])

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. ([Link])

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. ([Link])

  • A beginner's guide to X-ray data processing. The Biochemist. ([Link])

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. ([Link])

  • Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. ([Link])

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCr Journals. ([Link])

  • Compound: PRIMAQUINE PHOSPHATE (CHEMBL43128). ChEMBL. ([Link])

  • [13C,2H3]-Primaquine diphosphate salt. Shimadzu Chemistry & Diagnostics. ([Link])

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Comparative

A Senior Application Scientist's Guide to Distinguishing 2-Amino-3-hydroxyquinoline and 2-Amino-4-hydroxyquinoline Isomers

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical research and development, the precise identification and differentiation of isomeric compounds are paramount. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the precise identification and differentiation of isomeric compounds are paramount. Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. This guide provides an in-depth technical comparison of two critical quinoline isomers: 2-Amino-3-hydroxyquinoline and 2-Amino-4-hydroxyquinoline. As a senior application scientist, my objective is to equip you with the foundational knowledge and practical methodologies to confidently distinguish between these two closely related structures.

The Structural Nuance: Why Differentiation Matters

At a glance, 2-Amino-3-hydroxyquinoline and 2-Amino-4-hydroxyquinoline appear remarkably similar. Both possess a quinoline core, an amino group at the 2-position, and a hydroxyl group. The sole distinction lies in the position of the hydroxyl group – at the 3-position versus the 4-position. This seemingly minor positional shift, however, profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, these differences manifest in their interactions with biological targets and their behavior in analytical systems. In drug development, an intended therapeutic effect from one isomer could be negated or, worse, replaced by a toxic effect from the other. Therefore, robust analytical methods for their unambiguous differentiation are not just a matter of good science; they are a prerequisite for safety and efficacy.

Core Analytical Strategies: A Multi-Pronged Approach

A definitive identification of these isomers necessitates a multi-technique approach, leveraging the unique strengths of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Each technique provides a distinct piece of the structural puzzle, and together, they form a self-validating system for isomeric differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels in distinguishing between regioisomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, leading to distinct resonance signals (chemical shifts) and coupling patterns.

The Causality Behind NMR Distinctions:

The differing positions of the electron-donating hydroxyl group in the two isomers cause significant variations in the electron density around the neighboring protons and carbons. This directly impacts their shielding and deshielding, resulting in predictable differences in their NMR spectra.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) will be the most informative. The proton ortho to the hydroxyl group in 2-Amino-3-hydroxyquinoline will experience a different electronic environment compared to the protons adjacent to the hydroxyl group in the 4-position isomer. This will lead to different chemical shifts and potentially different coupling constants with neighboring protons. The protons of the amino and hydroxyl groups themselves will likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a clear distinction based on the chemical shifts of the carbon atoms bearing the hydroxyl group (C-3 vs. C-4) and the adjacent carbons. The electronegative oxygen atom will cause a significant downfield shift for the carbon it is attached to. The differing substitution pattern will also influence the chemical shifts of the other carbons throughout the quinoline ring system.

Predicted Comparative NMR Data:
Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ 2-Amino-3-hydroxyquinoline2-Amino-4-hydroxyquinoline
H-4Singlet, ~δ 7.5-7.8N/A
H-3N/ASinglet, ~δ 5.8-6.2
Aromatic ProtonsComplex multiplet, ~δ 7.0-8.0Complex multiplet, ~δ 7.2-8.2
NH₂Broad singlet, ~δ 5.0-6.0Broad singlet, ~δ 6.0-7.0
OHBroad singlet, ~δ 9.0-10.0Broad singlet, ~δ 10.0-11.0
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ 2-Amino-3-hydroxyquinoline2-Amino-4-hydroxyquinoline
C-2 (C-NH₂)~δ 150-155~δ 155-160
C-3 (C-OH)~δ 140-145N/A
C-4~δ 110-115N/A
C-4 (C-OH)N/A~δ 175-180 (keto-form)
C-3N/A~δ 100-105
Other Aromatic Carbons~δ 115-140~δ 115-140

Note: These are predicted values and should be confirmed with experimental data. The tautomeric equilibrium in 2-Amino-4-hydroxyquinoline (between the hydroxy and quinolone forms) can significantly affect its NMR spectrum.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing polar compounds and observing exchangeable protons).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the aromatic region, noting the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).

    • To confirm the identity of NH₂ and OH protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • Note the chemical shifts of all carbon signals and compare them to the predicted values.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable.

Caption: Workflow for NMR-based isomer differentiation.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing a "mass fingerprint" for each.

The Causality Behind MS Distinctions:

The position of the hydroxyl group influences the stability of the molecular ion and the pathways through which it fragments. The proximity of the amino and hydroxyl groups in the 3-position isomer may lead to unique fragmentation pathways, such as the loss of water or ammonia, that are less favorable in the 4-position isomer. Quinolone structures are known to undergo characteristic fragmentations, and the substitution pattern will direct these cleavages. For instance, compounds with a hydroxyl group at the 2- or 4-position can exhibit a facile loss of carbon monoxide (CO).[1]

Predicted Comparative Mass Spectrometry Data:
Mass Spectrometry Data 2-Amino-3-hydroxyquinoline2-Amino-4-hydroxyquinoline
Molecular Ion (M⁺) m/z 160m/z 160
Key Fragments Likely fragments from loss of HCN, H₂O, and potentially concerted losses.Likely fragments from loss of CO, HCN. The stability of the quinolone tautomer will influence fragmentation.[1]
Experimental Protocol: Mass Spectrometry Analysis
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules and is commonly coupled with liquid chromatography (LC-MS).

  • Mass Analysis:

    • Acquire a full scan mass spectrum to confirm the molecular weight (m/z 160 for the protonated molecule [M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 161) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Compare the resulting fragmentation patterns of the two isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_detect Data Analysis Sample Isomer Mixture HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization HPLC->ESI Eluent MS1 MS1 ESI->MS1 Full Scan (m/z 161) CID Collision-Induced Dissociation MS1->CID Isolation MS2 MS2 CID->MS2 Fragment Ion Scan Fragmentation_Pattern Fragmentation_Pattern MS2->Fragmentation_Pattern Detection Identification Isomer Identification Fragmentation_Pattern->Identification Comparison

Caption: LC-MS/MS workflow for isomer analysis.

High-Performance Liquid Chromatography (HPLC): Separation is Key

HPLC is a powerful technique for separating components of a mixture. For isomers, finding the right combination of stationary phase (column) and mobile phase is crucial to achieve baseline separation.

The Causality Behind HPLC Separation:

The differences in polarity and hydrogen bonding capacity between the two isomers will dictate their interactions with the stationary and mobile phases. 2-Amino-3-hydroxyquinoline is expected to be slightly less polar than the 4-hydroxy isomer due to the potential for intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups. The 4-hydroxy isomer, particularly in its quinolone tautomeric form, will have different hydrogen bonding capabilities. These subtle differences can be exploited for chromatographic separation.

Recommended HPLC Methodologies:

A reversed-phase HPLC (RP-HPLC) method is a good starting point. A C18 column is a versatile choice.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A gradient elution is recommended to achieve optimal separation.

    • Solvent A: Water with 0.1% formic acid (to ensure protonation and good peak shape).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more retained components.

  • Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., around 254 nm or a wavelength of maximum absorbance determined by a UV scan).

Experimental Protocol: HPLC Method Development
  • Standard Preparation: Prepare individual standard solutions of each isomer (if available) and a mixed standard solution in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Isocratic Elution (Scouting): Begin with a series of isocratic runs with varying ratios of mobile phase A and B (e.g., 70:30, 50:50, 30:70) to determine the approximate retention time of each isomer.

  • Gradient Optimization: Based on the isocratic results, develop a gradient elution method that provides baseline separation of the two isomers. Adjust the gradient slope and duration to maximize resolution.

  • Method Validation: Once a suitable separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision, according to relevant guidelines.

Synthesis of Starting Materials

Access to pure standards of both isomers is crucial for method development and validation. While 2-Amino-4-hydroxyquinoline is commercially available, 2-Amino-3-hydroxyquinoline may require synthesis.

  • 2-Amino-4-hydroxyquinoline: A common synthetic route involves the reaction of an isatoic anhydride with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation.[2]

  • 2-Amino-3-hydroxyquinoline: The synthesis of this isomer is less commonly reported. One potential approach involves the reaction of the corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[3] Another route could involve the reduction of a nitro group in a precursor like 2-nitro-3-hydroxyquinoline.

Conclusion: A Robust Framework for Isomer Differentiation

The unambiguous differentiation of 2-Amino-3-hydroxyquinoline and 2-Amino-4-hydroxyquinoline is a critical task in pharmaceutical development. By employing a synergistic approach that combines the structural resolving power of NMR spectroscopy, the fragmentation fingerprinting of mass spectrometry, and the separation capability of HPLC, researchers can confidently identify and quantify these isomers. The methodologies and foundational principles outlined in this guide provide a robust framework for developing and implementing self-validating analytical systems, ensuring the quality, safety, and efficacy of novel therapeutic agents.

References

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  • ResearchGate. (2017, March 7). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • Un-Jae, L., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 134-144. [Link]

  • Krzywoszińska, P., et al. (2020). The mass spectrometric study on aminohydroxamic acids-based metallacrowns. Journal of Mass Spectrometry, 55(10), e4608. [Link]

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  • Google Patents. (1981). US4247699A - Process for making 2-amino-4-hydroxyquinolines.
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  • SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Retrieved from [Link]

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  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5398. [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

  • YouTube. (2016, July 24). Mass spectrometry for proteomics - part 2. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Retrieved from [Link]

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  • YouTube. (2021, January 5). Mass Spectrometry. Retrieved from [Link]

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  • MDPI. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Amino-3-hydroxyquinoline: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Executive Summary & Core Directive Do not dispose of 2-Amino-3-hydroxyquinoline down the drain. This compound acts as a suspected mutagen and aquatic toxin.[1] The only acceptable disposal method is high-tem...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Core Directive

Do not dispose of 2-Amino-3-hydroxyquinoline down the drain.

This compound acts as a suspected mutagen and aquatic toxin.[1] The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1] It must be segregated as Non-Halogenated Organic Waste .

This guide provides the technical justification and operational protocols to ensure compliance with RCRA (USA), REACH (EU), and GLP standards.[1]

Hazard Profile & Technical Justification

To understand the why behind the disposal method, we must look at the molecular structure.[1]

Chemical Identity[1][2]
  • Chemical Name: 2-Amino-3-hydroxyquinoline (and related isomers like 2-amino-8-hydroxyquinoline)[1][2][3]

  • Functional Groups: Quinoline ring, Amino group (-NH2), Hydroxyl group (-OH).[1]

  • Reactivity: Amphoteric.[1] The amino group confers basicity, while the phenolic hydroxyl allows for weak acidity.[1] It is prone to oxidation, turning dark upon exposure to air/light.[1]

Critical Hazards (The "Why")
Hazard ClassRisk DescriptionCausality
Genotoxicity Suspected MutagenAminoquinolines are structural analogs to known intercalating agents.[1][2][3] Metabolic activation can form reactive nitrenium ions that damage DNA [1].[1]
Aquatic Toxicity HighThe quinoline nitrogen allows for persistence in aqueous environments, disrupting aquatic life cycles [2].[1][2][3]
Chemical Stability Oxidation SensitiveCan form complex, potentially more toxic oxidation products if left in open, unlabelled beakers.[1][2][3]

Operational Disposal Protocol

Waste Segregation Strategy

Effective disposal starts at the bench. You must segregate this waste based on its physical state and solvent matrix.[1]

Scenario A: Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic".[1]

  • Protocol:

    • Do not sweep dust into general trash.[1]

    • Transfer waste to the container inside a fume hood to prevent inhalation.[1]

    • Double-bag any contaminated paper towels or weighing boats and place them in the same solid waste bin.[1]

Scenario B: Liquid Waste (Solutions)
  • Matrix Analysis: Is the solvent halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, DMSO)?

  • Segregation:

    • If in DMSO/Methanol: Pour into "Non-Halogenated Organic Waste" .[1]

    • If in DCM: Pour into "Halogenated Organic Waste" .[1]

  • pH Check: If the solution is highly acidic or basic (pH < 2 or > 12.5), it must be neutralized to pH 6–8 before adding to the organic waste drum to prevent exothermic reactions in the drum.[3]

Deactivation (Quenching)[1][3]
  • Advisory: There is no standardized, safe bench-top chemical deactivation method (such as bleach oxidation) recommended for aminoquinolines due to the risk of forming toxic N-chloro intermediates.[1]

  • Directive: Rely exclusively on off-site thermal destruction (incineration).[1]

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for disposing of 2-Amino-3-hydroxyquinoline.

DisposalWorkflow Start Waste Generation: 2-Amino-3-hydroxyquinoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid BIN: Hazardous Waste (Solid) Label: Toxic/Mutagenic Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHalogenated BinHalo BIN: Halogenated Organic Waste (Incineration) Halogenated->BinHalo BinNonHalo BIN: Non-Halogenated Organic Waste (Incineration) NonHalogenated->BinNonHalo

Figure 1: Decision tree for segregating aminoquinoline waste streams to ensure correct incineration protocols.

Emergency Procedures (Spills)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area.[4][5]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.[1] Scoop into a waste bag.

    • Liquids: Absorb with vermiculite or standard spill pads.[1] Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Cleaning: Wipe the surface with a mild detergent and water. Dispose of all cleanup materials as hazardous solid waste (see Section 3.1).

Regulatory Compliance & Classification

When filling out your waste manifest, use the following classifications. While 2-Amino-3-hydroxyquinoline is not always explicitly listed on "P" or "U" lists (unlike some specific isomers), it defaults to the following due to its properties:

Regulatory BodyClassification CodeDescription
RCRA (USA) Characteristic / D001 If in flammable solvent (Ignitable).[1][2][3]
RCRA (USA) Not Listed (Default) If solid, classify as "Non-RCRA Regulated Hazardous Waste" (unless local state laws differ).[1][2][3] However , best practice is to manage as toxic.[1]
EU CLP GHS07 / GHS08 Irritant / Health Hazard (Mutagenicity).[1][2][3]
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s.[1][2][3] (if pure).

Note: Always consult your institution's EHS officer.[1] If the compound was used in a P-listed formulation, the entire mixture carries the P-code.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Aminoquinoline derivatives. Retrieved from [Link][1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[6] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1] Retrieved from [Link][1][3]

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